molecular formula C7H4BrClO3 B3155047 5-Bromo-2-chloro-4-hydroxy-benzoic acid CAS No. 791137-26-3

5-Bromo-2-chloro-4-hydroxy-benzoic acid

Cat. No.: B3155047
CAS No.: 791137-26-3
M. Wt: 251.46 g/mol
InChI Key: OFURCEMHMDXJAT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a useful research compound. Its molecular formula is C7H4BrClO3 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloro-4-hydroxy-benzoic acid is 249.90323 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloro-4-hydroxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-hydroxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-chloro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFURCEMHMDXJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284342
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
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Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-26-3
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791137-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-chloro-4-hydroxy-benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Scaffold in Medicinal Chemistry

5-Bromo-2-chloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid. While specific experimental data for this exact compound is sparse in publicly available literature, its structural motifs are present in numerous molecules of significant interest in medicinal chemistry and materials science. Its true value lies in its potential as a highly functionalized and versatile building block for organic synthesis. The strategic placement of chloro, bromo, hydroxyl, and carboxylic acid groups on the benzene ring offers multiple reaction sites and modulates the electronic properties of the molecule, making it a prime candidate for the synthesis of complex target compounds, particularly in drug discovery.

This guide will synthesize information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview of its predicted properties, reactivity, potential applications, and handling protocols.

Part 1: Molecular and Physicochemical Profile

The structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid combines the features of several well-documented chemical classes. The carboxylic acid group imparts acidity, the hydroxyl group can act as a hydrogen bond donor and a site for etherification, while the bromine and chlorine atoms provide steric bulk and are key functionalities for cross-coupling reactions.

Chemical Structure

Caption: Chemical structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid.

Predicted Physicochemical Properties

The following properties are estimated based on data from structurally similar compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid. These values should be confirmed experimentally.

PropertyPredicted ValueBasis for Prediction & Commentary
Molecular Formula C₇H₄BrClO₃Derived from the chemical structure.
Molecular Weight 251.46 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance White to off-white or light-yellow crystalline powder.Similar halogenated benzoic acids typically present as crystalline solids[1][2].
Melting Point >170 °CThe melting point is likely higher than that of 5-bromo-2-chlorobenzoic acid (154-156 °C) due to the additional hydrogen bonding capability of the 4-hydroxyl group[2].
Boiling Point >330 °CEstimated to be higher than the predicted boiling point of 5-bromo-2-chlorobenzoic acid (~324 °C) due to increased intermolecular forces[3].
pKa ~2.5 - 3.5The carboxylic acid pKa will be influenced by the electron-withdrawing effects of the halogens, making it a relatively strong organic acid. The predicted pKa for 5-bromo-2-chlorobenzoic acid is ~2.49[3]. The hydroxyl group at position 4 may slightly alter this value.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The polar hydroxyl and carboxyl groups allow for some water solubility, while the aromatic ring and halogens favor solubility in organic solvents[2].

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible industrial-scale synthesis can be adapted from established methods for related compounds. A common strategy involves the halogenation of a readily available precursor. One such approach starts from 4-hydroxybenzoic acid.

Synthesis_Pathway start 4-Hydroxybenzoic Acid step1 Chlorination (e.g., SO2Cl2) start->step1 intermediate1 2-Chloro-4-hydroxybenzoic Acid step1->intermediate1 step2 Bromination (e.g., NBS) intermediate1->step2 product 5-Bromo-2-chloro-4- hydroxybenzoic Acid step2->product

Caption: A potential two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Chlorination First: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Chlorinating 4-hydroxybenzoic acid first would likely yield 3-chloro-4-hydroxybenzoic acid. A more controlled synthesis might involve protecting the hydroxyl group, performing the chlorination, and then deprotecting. However, direct chlorination of 2-chlorobenzoic acid is also a documented route for similar compounds[4].

  • Bromination: With the 2-position blocked by chlorine and the 4-position by the hydroxyl group, the subsequent bromination with an agent like N-Bromosuccinimide (NBS) would be directed to one of the remaining activated positions, with the 5-position being sterically and electronically favorable.

Chemical Reactivity

The reactivity of 5-bromo-2-chloro-4-hydroxybenzoic acid is dictated by its four distinct functional groups:

  • Carboxylic Acid: Can undergo standard reactions like esterification, amide formation, and reduction to an alcohol.

  • Phenolic Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters. It also activates the ring towards further electrophilic substitution, although the ring is already heavily substituted.

  • Aromatic Halogens (Br and Cl): The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive in these coupling reactions than the C-Cl bond.

Part 3: Applications in Drug Development and Research

Halogenated benzoic acids are crucial intermediates in the pharmaceutical industry. Notably, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like Empagliflozin and Dapagliflozin, which are used to treat type 2 diabetes[3][5][6].

The presence of the 4-hydroxyl group in 5-bromo-2-chloro-4-hydroxybenzoic acid provides an additional vector for structural modification. This makes it a highly valuable scaffold for:

  • Library Synthesis: Creating a diverse library of compounds for high-throughput screening by modifying the carboxyl, hydroxyl, and halogen sites.

  • Fragment-Based Drug Design: Serving as a starting fragment that can be "grown" into a more potent drug candidate.

  • Developing New SGLT2 Inhibitors: Synthesizing novel analogues of existing antidiabetic drugs to improve efficacy, selectivity, or pharmacokinetic properties. The hydroxyl group could be a key interaction point with the target protein or a site for attaching pro-drug moieties.

Part 4: Spectroscopic and Analytical Characterization

A comprehensive analysis using modern spectroscopic techniques is essential for structure confirmation and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two remaining protons on the benzene ring. Two broad singlets at lower fields would correspond to the acidic protons of the carboxylic acid and hydroxyl groups.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<800 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and a smaller M+2 peak for chlorine (³⁵Cl and ³⁷Cl).

Analytical Workflow

Analytical_Workflow cluster_0 Structure & Purity Verification synthesis Synthesized Product hplc HPLC/UPLC (Purity Assessment >98%) synthesis->hplc ms Mass Spectrometry (Confirm Molecular Weight) hplc->ms If pure nmr NMR (1H, 13C) (Structural Elucidation) hplc->nmr If pure ir IR Spectroscopy (Functional Group ID) hplc->ir If pure final Verified Compound ms->final nmr->final ir->final

Caption: Workflow for the analytical characterization of the final product.

Part 5: Safety and Handling

Based on the Safety Data Sheets (SDS) for closely related compounds like 5-bromo-2-chlorobenzoic acid, the following precautions are mandated.[7][8]

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P264: Wash skin thoroughly after handling.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

    • Skin Protection: Wear impervious protective clothing and gloves.[7]

    • Respiratory Protection: Use a NIOSH-approved respirator or a full-face respirator if exposure limits are exceeded.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[7][9]

Part 6: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

Objective: To synthesize the title compound from 2-chloro-4-hydroxybenzoic acid.

Materials:

  • 2-chloro-4-hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (1M)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-chloro-4-hydroxybenzoic acid in DMF.

  • Stir the solution at room temperature until all solid has dissolved.

  • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 20 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate should form.

  • Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-bromo-2-chloro-4-hydroxybenzoic acid.

  • Dry the final product under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Synthesized 5-bromo-2-chloro-4-hydroxybenzoic acid

Procedure:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.

  • Set the HPLC column temperature to 30 °C.

  • Set the UV detector to monitor at 254 nm.

  • Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample solution.

  • Run the following gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Analyze the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components.

References

  • Chem-Impex. (n.d.). 5-Bromo-2-hydroxybenzoic acid.
  • ECHEMI. (n.d.). 5-Bromo-2-chlorobenzoic acid SDS, 21739-92-4 Safety Data Sheets.
  • Scimplify. (n.d.). 5-Bromo-2-chlorobenzoic Acid (CAS NO:21739-92-4).
  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid.
  • SAFETY DATA SHEET. (2025, January 30). 5-Bromo-2-chlorobenzoic Acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • ChemicalBook. (2026, January 13). 5-Bromo-2-chlorobenzoic acid.
  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • Benchchem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
  • WIPO Patentscope. (2023, February 23). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Aribo Biotechnology. (n.d.). 14235-81-5 | 4-Ethynylaniline.
  • Fisher Scientific. (n.d.). CAS RN 14235-81-5.
  • MilliporeSigma. (n.d.). 4-Ethynylaniline 97 14235-81-5.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS.
  • CymitQuimica. (n.d.). CAS 14235-81-5: 4-ethynylaniline.
  • BLD Pharm. (n.d.). 14235-81-5|4-Ethynylaniline|BLD Pharm.

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An In-depth Technical Guide to 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 5-bromo-2-chloro-4-hydroxy-benzoic acid, a halogenated aromatic intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a chlorine atom—on the benzene ring imparts unique reactivity and makes it a valuable precursor in the synthesis of more complex molecules. Its structural features are leveraged in the development of various bioactive compounds, highlighting its importance in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount for predicting reactivity and designing synthetic pathways.

Structural Identifiers

The identity of 5-bromo-2-chloro-4-hydroxy-benzoic acid is unequivocally established through various chemical identifiers:

IdentifierValueSource
IUPAC Name 5-bromo-2-chloro-4-hydroxybenzoic acid
CAS Number 142167-38-2
Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol [1]
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)O)C(=O)O[2]
InChI InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)[2]
InChIKey XUKLAPBPFXGIOW-UHFFFAOYSA-N[2]
Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application.

PropertyValueSource
Physical Form Solid[3]
Purity 98%[3]
Storage Temperature Sealed in dry, room temperature[1][3]

It is important to distinguish this compound from its isomers, such as 5-bromo-2-chlorobenzoic acid (CAS No: 21739-92-4) and 5-bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid, CAS No: 89-55-4), as their properties and applications differ significantly.[4][5][6] For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors like Empagliflozin, used in the treatment of type 2 diabetes.[4] 5-Bromosalicylic acid is utilized in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs.[5]

Synthesis and Mechanistic Considerations

A plausible retrosynthetic analysis is presented below:

G target 5-Bromo-2-chloro-4-hydroxy-benzoic acid intermediate1 2-Chloro-4-hydroxybenzoic acid target->intermediate1 Bromination intermediate2 4-Hydroxybenzoic acid intermediate1->intermediate2 Chlorination starting_material Phenol intermediate2->starting_material Carboxylation (Kolbe-Schmitt reaction)

Caption: Retrosynthetic analysis of 5-bromo-2-chloro-4-hydroxy-benzoic acid.

Hypothetical Synthesis Workflow

The following outlines a potential multi-step synthesis, emphasizing the rationale behind each transformation.

Step 1: Carboxylation of Phenol (Kolbe-Schmitt Reaction) This well-established reaction introduces a carboxylic acid group onto the aromatic ring, ortho to the hydroxyl group.

Step 2: Chlorination of 4-Hydroxybenzoic acid Introduction of a chlorine atom at the 2-position can be achieved using a suitable chlorinating agent. The directing effects of the hydroxyl and carboxyl groups will influence the regioselectivity of this step.

Step 3: Bromination of 2-Chloro-4-hydroxybenzoic acid The final bromination step would be directed by the existing substituents. The hydroxyl group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions.

It is crucial to note that the synthesis of related compounds, such as 5-bromo-2-chloro-benzoic acid, has been reported through various methods, including the bromination of 2-chlorobenzotrichloride followed by hydrolysis, and the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives.[7][8][9][10] These routes highlight the diverse strategies available for synthesizing halogenated benzoic acids.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 5-bromo-2-chloro-4-hydroxy-benzoic acid rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the protons on the aromatic ring. The splitting patterns and chemical shifts would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the carbons attached to the halogens and hydroxyl group, and the remaining aromatic carbons.

While specific spectral data for 5-bromo-2-chloro-4-hydroxybenzoic acid is not available, data for related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid can provide comparative insights.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for the presence of these halogens. Predicted mass-to-charge ratios for various adducts of 5-bromo-4-chloro-2-hydroxybenzoic acid are available.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.

  • A sharp C=O stretch from the carboxylic acid.

  • C-Cl and C-Br stretching vibrations in the fingerprint region.

Reference spectra for related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-hydroxybenzoic acid are available in the NIST Chemistry WebBook.[14][15]

Applications in Drug Discovery and Development

Halogenated benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of 5-bromo-2-chloro-4-hydroxy-benzoic acid makes it a candidate for the development of novel therapeutic agents. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the related compound 5-bromo-2-chlorobenzoic acid is a crucial starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin.[8][10] This underscores the potential of this class of compounds in medicinal chemistry.

G start 5-Bromo-2-chloro-4-hydroxy-benzoic acid step1 Functional Group Modification start->step1 step2 Coupling Reactions step1->step2 step3 Lead Optimization step2->step3 api Active Pharmaceutical Ingredient (API) step3->api

Caption: Generalized workflow for the use of a building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2-chloro-4-hydroxy-benzoic acid. Based on data for structurally similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[16][17][18][19]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17][18][19]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[18][19]

  • Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Storage and Disposal

The compound should be stored in a tightly sealed container in a cool, dry place.[1][3] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery. Its unique substitution pattern offers a platform for the development of novel bioactive molecules. A comprehensive understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

  • Anmol Chemicals. 5-Bromo-2-Chlorobenzoic Acid SDS of Manufacturers. Available from: [Link]

  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. Available from: [Link]

  • PubChemLite. 5-bromo-4-chloro-2-hydroxybenzoic acid (C7H4BrClO3). Available from: [Link]

  • Matrix Fine Chemicals. 5-BROMO-2-HYDROXYBENZOIC ACID | CAS 89-55-4. Available from: [Link]

  • Sdfine. 5-bromo-2-chlorobenzoic acid. Available from: [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Stenutz. 5-bromo-2-chlorobenzoic acid. Available from: [Link]

  • MilliporeSigma. 5-Bromo-4-chloro-2-hydroxybenzoic acid | 142167-38-2. Available from: [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. Available from: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • PubChem. 5-Bromosalicylic acid. Available from: [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available from: [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

  • NIST. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

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Spectroscopic Characterization of 5-Bromo-2-chloro-4-hydroxy-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is presented below.

Figure 1: Chemical structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-2-chloro-4-hydroxy-benzoic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.8 - 8.0s-
H-67.2 - 7.4s-
-OH9.5 - 11.0br s-
-COOH11.0 - 13.0br s-

Rationale for Predictions:

  • H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and will be deshielded, appearing at a downfield chemical shift.

  • H-6: This proton is ortho to the electron-withdrawing chlorine atom and will also be deshielded, but to a lesser extent than H-3.

  • -OH and -COOH: The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-OH, -COOH).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 170
C-4 (C-OH)155 - 160
C-2 (C-Cl)135 - 140
C-1 (C-COOH)130 - 135
C-6125 - 130
C-3120 - 125
C-5 (C-Br)115 - 120

Rationale for Predictions:

The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to electronegative atoms (O, Cl, Br) or electron-withdrawing groups (COOH) will be deshielded and appear at higher chemical shifts. The interpretation of substituted benzene rings in ¹³C NMR is well-established.[1]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Instrument Setup:

    • Use a broadband probe to excite the ¹³C nuclei.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer acquisition time and a greater number of scans are necessary due to the lower sensitivity.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing.

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing Dissolve Compound Dissolve in Deuterated Solvent Acquire FID Acquire Free Induction Decay (FID) Dissolve Compound->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Referencing Referencing Phase Correction->Referencing Spectrum Spectrum Referencing->Spectrum

Figure 2: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

The high-resolution mass spectrum (HRMS) will show the molecular ion peak ([M]⁺) and will be crucial for confirming the elemental formula. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern.

Ion Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) Notes
[M]⁺249.9032The molecular ion.
[M+2]⁺251.9012Due to the presence of ³⁷Cl and ⁸¹Br isotopes.
[M+4]⁺253.8992Due to the presence of ³⁷Cl and ⁸¹Br isotopes.
[M-OH]⁺232.9005Loss of the hydroxyl group.
[M-COOH]⁺204.9137Loss of the carboxylic acid group.

Experimental Protocol for MS:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum:

The IR spectrum of 5-Bromo-2-chloro-4-hydroxy-benzoic acid will show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties. The presence of multiple functional groups can lead to complex spectra.[2][3]

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
O-H (Phenol)3200-3600 (broad)Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Aromatic)1450-1600Stretching
C-O1210-1320Stretching
C-Cl600-800Stretching
C-Br500-600Stretching

The formation of hydrogen bonds, both intramolecularly and intermolecularly, can significantly influence the position and shape of the O-H and C=O stretching bands.[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

    • A background spectrum is collected before running the sample.

  • Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The IR spectrum of a similar compound, 4-hydroxybenzoic acid, shows a characteristic acidic C=O stretching peak.[5]

Conclusion

References

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021, July 27).
  • Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Indian Academy of Sciences.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. (2021, September 1).
  • IR-spectrum of the product 4-hydroxybenzoic acid. ResearchGate.
  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. Recognizing the limited publicly available solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility, predictive analysis based on structurally similar molecules, and detailed experimental protocols for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively work with this and other complex halogenated benzoic acid derivatives.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical property that dictates the viability of a compound in numerous applications, from drug formulation and synthesis to analytical method development. For a molecule like 5-Bromo-2-chloro-4-hydroxy-benzoic acid, which possesses multiple functional groups influencing its polarity and intermolecular interactions, a thorough understanding of its solubility profile in various organic solvents is paramount for its successful application. This guide will delve into the theoretical and practical aspects of determining this crucial parameter.

Molecular Structure and Predicted Solubility Behavior

The solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is governed by the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, a bromine atom, and a chlorine atom, all attached to a benzene ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the target molecule. The lone pairs on the oxygen atoms of the solute can act as hydrogen bond acceptors, while the acidic protons of the carboxyl and hydroxyl groups can act as hydrogen bond donors. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are expected to effectively solvate the molecule, particularly due to strong dipole-dipole interactions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for many organic compounds, and it is predicted that 5-Bromo-2-chloro-4-hydroxy-benzoic acid will exhibit high solubility in these. For instance, the related 4-hydroxybenzoic acid is known to be soluble in DMSO and DMF at approximately 5 mg/mL[1].

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups suggests that the solubility in nonpolar solvents will be low. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules will not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions. While it is not expected to be as effective a solvent as polar aprotic solvents like DMSO, some degree of solubility is anticipated.

A qualitative overview of expected solubility can be summarized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerate to GoodHydrogen bonding with hydroxyl and carboxylic acid groups.
Polar AproticDMSO, DMF, AcetoneHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
ChlorinatedDichloromethaneLow to ModerateModerate polarity allows for some dipole-dipole interactions.
NonpolarHexane, TolueneLowWeak van der Waals forces are insufficient to overcome strong intermolecular forces in the solid solute.

Data from structurally analogous compounds, such as the water solubility of 5-Bromo-2-chlorobenzoic acid (2.63 g/L at 20°C), further supports the expectation of limited solubility in highly polar protic solvents like water, with organic solvents likely being more effective.

Experimental Determination of Solubility

The empirical determination of solubility is crucial for obtaining accurate data. The "excess solid" or shake-flask method is a reliable and widely used technique.[2] This involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Workflow for Solubility Determination

The overall workflow for determining the solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 5-Bromo-2-chloro-4-hydroxy-benzoic acid prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial equilibration Agitate at constant temperature for 24-48h prep_vial->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filter Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-chloro-4-hydroxy-benzoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-2-chloro-4-hydroxy-benzoic acid to a series of vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 10-20 mg).

    • Accurately pipette a known volume of each organic solvent into the corresponding vial (e.g., 2.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution and Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

    • Quantify the concentration of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in the diluted sample using a validated HPLC method with a standard calibration curve.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for quantifying the concentration of dissolved 5-Bromo-2-chloro-4-hydroxy-benzoic acid.[3]

Suggested HPLC Method Parameters
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH will ensure the carboxylic acid is protonated, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present in the molecule, a detection wavelength in the range of 230-280 nm should be evaluated for optimal sensitivity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Calibration and Calculation

A standard curve should be prepared by making a series of known concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in the mobile phase. The peak area from the HPLC analysis of the diluted sample is then used to determine its concentration from the calibration curve. The final solubility is calculated by taking into account the dilution factor.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Safety and Handling

5-Bromo-2-chloro-4-hydroxy-benzoic acid and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. Journal of Chemical & Engineering Data. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Royal Society of Chemistry. (2016). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods. [Link]

  • Unknown. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]

  • Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

  • ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

  • Sdfine. 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. [Link]

  • The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

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Unveiling the Therapeutic Potential of 5-Bromo-2-chloro-4-hydroxy-benzoic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigation

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. While direct and extensive research on the specific biological activities of this compound is nascent, its structural motifs suggest a compelling rationale for investigation into several key therapeutic areas. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic efficacy. The presence of bromine and chlorine atoms, coupled with the hydroxyl and carboxylic acid groups, presents a unique electronic and steric profile that warrants a systematic evaluation of its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the preclinical potential of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. It outlines a series of robust in vitro assays and mechanistic studies designed to elucidate its biological activity and mechanism of action.

Part 1: Assessment of Antimicrobial Activity

The presence of a phenolic hydroxyl group and halogens in the structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid suggests a potential for antimicrobial activity. Many phenolic compounds and their halogenated derivatives are known to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Initial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The first step in evaluating the antimicrobial potential is to determine the minimum concentration of the compound required to inhibit the growth of and kill various microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining MIC.[1][2][3][4]

Experimental Protocol: Broth Microdilution for MIC Determination [1][5]

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 16-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Protocol: Determination of MBC [5]

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation and Observation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: Antimicrobial Activity Profile
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Pseudomonas aeruginosa (Gram-negative)
Candida albicans (Fungus)

Part 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. The structural similarity of the topic compound to known anti-inflammatory agents, such as salicylic acid derivatives, suggests it may modulate key inflammatory pathways.[6] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8][9][10][11]

Investigating the Effect on Inflammatory Mediators

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages. Key inflammatory mediators to measure include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Culture and Treatment:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Elucidating the Mechanism: Impact on the NF-κB Signaling Pathway

To determine if the anti-inflammatory effects are mediated through the NF-κB pathway, the phosphorylation and degradation of its key regulatory proteins, IκBα, and the nuclear translocation of the p65 subunit can be assessed by Western blotting.

Experimental Workflow: NF-κB Pathway Analysis

NF_kB_Pathway_Analysis cluster_workflow Workflow for NF-κB Pathway Inhibition Study A RAW 264.7 Macrophage Culture B Pre-treatment with 5-Bromo-2-chloro-4-hydroxy-benzoic acid A->B C LPS Stimulation B->C D Cell Lysis (Cytoplasmic & Nuclear Fractions) C->D E Western Blot Analysis D->E F Measure p-IκBα, IκBα (Cytoplasmic Fraction) E->F Cytoplasmic Proteins G Measure p65 (Nuclear Fraction) E->G Nuclear Proteins H Data Analysis & Interpretation F->H G->H

Caption: Workflow for investigating the effect on the NF-κB signaling pathway.

Part 3: Assessment of Anticancer Activity and Cytotoxicity

Many phenolic and halogenated compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14][15][16]

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against various cancer cell lines. The MTT and LDH assays are standard colorimetric methods to assess cell viability and membrane integrity, respectively.[17][18][19][20][21]

Experimental Protocol: MTT Assay for Cell Viability [1][18]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-Bromo-2-chloro-4-hydroxy-benzoic acid for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Experimental Protocol: LDH Cytotoxicity Assay [18][19][21]

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay.

  • Collection of Supernatant:

    • After the treatment period, collect the cell culture supernatant.

  • LDH Activity Measurement:

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This leads to the reduction of the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the amount of LDH released and thus to the level of cell lysis.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
Normal Fibroblasts
Mechanistic Insights: Impact on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[12][13][14][15][16] Investigating the effect of the compound on the phosphorylation status of key proteins in this pathway, such as MEK and ERK, can provide valuable mechanistic insights.

Signaling Pathway Diagram: MAPK/ERK Cascade

MAPK_ERK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 5-Bromo-2-chloro- 4-hydroxy-benzoic acid (Hypothesized Target) Inhibitor->MEK Inhibitor->ERK

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Part 4: Evaluation of Enzyme Inhibitory Activity

The structural features of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, particularly the carboxylic acid and hydroxyl groups, suggest potential for enzyme inhibition.[22] A general biochemical assay can be employed to screen for inhibitory activity against a panel of therapeutically relevant enzymes.[23][24][25][26]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay [23]

  • Reagent Preparation:

    • Prepare solutions of the purified target enzyme, its specific substrate, and a range of concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in an appropriate assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add a fixed amount of the enzyme to each well.

    • Add the different concentrations of the test compound. Include a control well with no inhibitor.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction rate over time using a microplate reader. The detection method will depend on the substrate and product (e.g., colorimetric, fluorometric).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the potential biological activities of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. The proposed experimental workflows are designed to generate robust and reproducible data to guide further preclinical development. Positive findings in these in vitro assays would warrant progression to more complex cell-based models, in vivo animal studies, and detailed structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The multifaceted nature of this molecule, with its unique combination of functional groups, holds promise for the discovery of novel therapeutic agents.

References

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  • DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379-400. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997-2007. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Saleh, T., et al. (2021). Targeting the MAPK Pathway in Cancer. Preprints.org. [Link]

  • Lavoie, H., Gagnon, J., & Therrien, M. (2020). ERK signalling: a master regulator of cell behaviour, development and disease. Nature reviews. Molecular cell biology, 21(10), 607-632. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

  • Khan, R., Islam, B., Akram, M., Shakil, S., Ahmad, A., Ali, S. M., ... & Siddiqui, M. (2014). Antimicrobial activity of five herbal extracts against multi-drug resistant (MDR) strains of bacteria and fungus of clinical origin. Molecules, 19(2), 1963-1978. [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095505. [Link]

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  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. [Link]

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Technical Guide: 5-Bromo-2-chloro-4-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals working with 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) .[1] It synthesizes chemical logic, experimental protocols, and medicinal chemistry applications, specifically focusing on its role as a scaffold for ATAD2 bromodomain inhibitors .[2]

Scaffold Analysis, Synthesis Protocols, and Medicinal Applications

Executive Summary

5-Bromo-2-chloro-4-hydroxybenzoic acid is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its utility lies in the orthogonal reactivity of its functional groups: a carboxylic acid (C1), a chlorine atom (C2), a phenolic hydroxyl (C4), and a bromine atom (C5).[2]

In modern drug discovery, this scaffold is critical for the synthesis of ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors , which are emerging targets for cancer therapy (breast, lung, and gastric cancers).[2] The halogen atoms provide both metabolic stability and specific "halogen bond" interactions within protein binding pockets, while the bromine at C5 serves as a pivotal handle for Suzuki-Miyaura cross-coupling reactions to extend the pharmacophore.

Chemical Identity & Structural Logic[1][2]

Physicochemical Profile
PropertyDataNote
CAS Number 791137-26-3Distinct from the non-hydroxy analog (SGLT2 intermediate).[1][3]
Formula C7H4BrClO3
MW 251.46 g/mol
Appearance White to off-white solid
pKa (COOH) ~2.5 - 3.0Acidified by ortho-Cl and meta-Br electron withdrawal.[1][2]
pKa (OH) ~7.5 - 8.0More acidic than phenol due to electron-withdrawing halogens.[1][2]
1H NMR δ 7.93 (s, 1H), 7.06 (s, 1H)Diagnostic: H6 (deshielded) and H3 (shielded) appear as singlets due to para-positioning.[1][2]
Structural Reactivity Analysis

The molecule's reactivity is dictated by the interplay of electronic effects:

  • C1-COOH: Standard amidation/esterification.[1] Sterically hindered by C2-Cl, often requiring activation (e.g., HATU, SOCl2) rather than mild coupling reagents.[1][2]

  • C2-Cl: Generally stable.[1] Provides lipophilicity and fills hydrophobic pockets.[1][2] Can undergo Buchwald-Hartwig amination under forcing conditions but is less reactive than C5-Br.[1]

  • C4-OH: Strong nucleophile.[1] Readily alkylated (ether synthesis).[1][2] Directs electrophilic substitution to C3 and C5, but C5 is already occupied.[2]

  • C5-Br: The primary synthetic handle .[1] Located ortho to the activating OH group, making it highly reactive for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to attach heterocycles (e.g., furans, pyridines).[2]

Synthetic Pathways[1][4][5][6][7]

Route A: Hydrolysis of Nitrile Precursor (High Purity)

This is the preferred route for pharmaceutical-grade material to avoid regioisomeric mixtures.[1][2]

  • Precursor: 5-Bromo-2-chloro-4-hydroxybenzonitrile.[1]

  • Reagents: KOH (aq), Ethanol, Reflux.[1][2]

  • Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by acidification.

Route B: Direct Bromination (Industrial/Cost-Effective)

Direct bromination of 2-chloro-4-hydroxybenzoic acid.[1]

  • Regioselectivity Logic: The OH group directs ortho/para.[1] The COOH directs meta.

    • Position 3: Ortho to OH, Ortho to Cl.[1][2] (Sterically crowded).[1][4]

    • Position 5: Ortho to OH, Meta to COOH. (Less crowded).[1][4]

  • Outcome: The major product is the desired 5-bromo isomer.[1] However, trace amounts of the 3-bromo isomer may form, requiring recrystallization.

Visualization of Synthesis & Derivatization

The following diagram illustrates the synthesis flow and the divergent derivatization pathways used in medicinal chemistry.

SynthesisPathways Start 2-Chloro-4-hydroxy benzonitrile Inter1 5-Bromo-2-chloro-4- hydroxybenzonitrile Start->Inter1 Bromination (NBS or Br2) Core 5-BROMO-2-CHLORO-4- HYDROXYBENZOIC ACID (Core Scaffold) Inter1->Core Hydrolysis (KOH, EtOH, Reflux) Deriv1 Ether Derivatives (Alkylation at OH) Core->Deriv1 R-X, K2CO3 (Williamson Ether) Deriv2 Amide Derivatives (Coupling at COOH) Core->Deriv2 R-NH2, HATU (Amidation) Deriv3 Biaryl/Heterocycle Analogs (ATAD2 Inhibitors) Core->Deriv3 Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling at C5) AltStart 2-Chloro-4-hydroxy benzoic acid AltStart->Core Direct Bromination (Major Product: 5-Br) (Minor Product: 3-Br)

Figure 1: Synthesis and Derivatization Logic. The solid path represents the high-purity nitrile hydrolysis route; the dashed path represents direct bromination.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid (Hydrolysis)

Source: Adapted from WO2017093272A1 [1].[1]

  • Setup: Charge a round-bottom flask with 5-bromo-2-chloro-4-hydroxybenzonitrile (1.20 g, 5.16 mmol).

  • Solvent: Add Ethanol (6 mL) and 30% aq. Potassium Hydroxide (18 mL).

  • Reaction: Heat the mixture to 100 °C (reflux) with stirring for 18 hours .

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Acidify carefully with 10% HCl until pH < 2.[1][2] A white solid will precipitate.[1][2][5]

    • Filter the solid and wash with cold water.[2]

    • Dry under reduced pressure.[1][2][6]

  • Yield: ~81% (1.06 g).

  • Characterization (1H NMR, 500 MHz, CD3OD): δ 8.10 (s, 1H, H-6), 7.00 (s, 1H, H-3).

Protocol 2: Alkylation (Methyl Ester / Ether Formation)

Context: Common first step in generating ATAD2 probes.[1][2]

  • Reagents: Dissolve the acid (700 mg, 2.78 mmol) in DMF (10 mL).

  • Base: Add Potassium Carbonate (1.15 g, 8.35 mmol, 3 eq).

  • Electrophile: Add Methyl Iodide (0.38 mL, 6.12 mmol, 2.2 eq). Note: This alkylates both the COOH and OH groups.

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Pour into water. Filter the resulting precipitate.[1][5]

  • Result: Methyl 5-bromo-2-chloro-4-methoxybenzoate.

Medicinal Chemistry Applications: ATAD2 Inhibitors[8][10]

The primary high-value application of this scaffold is in the development of inhibitors for the ATAD2 Bromodomain .[1] ATAD2 is an epigenetic "reader" protein that binds acetylated histones and is overexpressed in aggressive cancers.[1]

Structure-Activity Relationship (SAR)[1][2]
  • The "Magic Chloro" Effect: The chlorine at C2 is often retained to fill a small hydrophobic pocket in the bromodomain and twist the phenyl ring relative to the amide/ester connection, improving binding entropy.

  • The C5 Extension: The bromine at C5 is replaced via Suzuki coupling with 5-formylfuran-2-ylboronic acid or similar heterocycles.[1] These extensions mimic the acetyl-lysine of histones or interact with the "WPF shelf" region of the bromodomain [2].

  • The C4-OH: Often alkylated to adjust solubility or reach additional hydrogen-bonding partners.[1]

Case Study: Furane Derivatives

Patents (e.g., Bayer Pharma AG) describe coupling 5-bromo-2-chloro-4-methoxybenzoate with furan-boronic acids.[1] The resulting biaryl system is then further functionalized (e.g., reductive amination of the furan aldehyde) to create potent inhibitors with IC50 values in the nanomolar range [1].[2]

References

  • Bayer Pharma AG. (2017).[1][2] Furane derivatives as inhibitors of ATAD2.[1][7] WO2017093272A1.[1][2]

  • Bamborough, P., et al. (2016).[1][2] Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry.[1]

  • ChemicalBook. (2024).[1][2][4] 5-Bromo-2-chloro-4-hydroxybenzoic acid Product Data.[1][2]

  • BLD Pharm. (2025).[1][2][8] Product Analysis: CAS 791137-26-3.[1][3][9][10][1][2]

Sources

The Evolving Legacy of a Benzene Ring: A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzoic acids represent a cornerstone of modern organic chemistry and pharmaceutical development. From the ancient use of willow bark to the synthesis of life-saving drugs, the journey of these molecules is a testament to scientific inquiry and innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of substituted benzoic acids, a detailed examination of the seminal synthetic methodologies that brought them into the laboratory and industry, and a look into their enduring impact on science and medicine. We will explore the causality behind key experimental choices, present detailed protocols for foundational syntheses, and analyze the structure-activity relationships that continue to drive new discoveries.

From Natural Remedies to the Dawn of Synthetic Chemistry: The Salicylates

The story of substituted benzoic acids begins not in a laboratory, but with the empirical observations of ancient civilizations. For millennia, extracts from the bark of the willow tree (Salix species) were used to treat pain and fever.[1] The active principle, however, remained elusive until the 19th century.

In 1828, Johann Büchner isolated a bitter-tasting yellow substance from willow bark, which he named salicin. This was followed by the successful extraction and purification of salicylic acid itself.[1] While a potent therapeutic, salicylic acid proved to be harsh on the stomach, often causing significant irritation. This critical drawback spurred further chemical investigation.

The breakthrough came in 1853 when French chemist Charles Frédéric Gerhardt performed the first synthesis of acetylsalicylic acid by reacting acetyl chloride with sodium salicylate.[1] However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable and stable process for synthesizing acetylsalicylic acid, which was subsequently named Aspirin.[1][2][3] Hoffmann's motivation was personal; his father suffered from rheumatism and could not tolerate the gastric side effects of salicylic acid.[3] This event marks a pivotal moment in medicinal chemistry: the deliberate modification of a natural product's structure to improve its therapeutic profile.

The Kolbe-Schmitt Reaction: A Gateway to Salicylic Acid

The industrial-scale production of salicylic acid, the precursor to aspirin, was made possible by the development of the Kolbe-Schmitt reaction in 1860 by Hermann Kolbe and later refined by Rudolf Schmitt.[4][5][6] This carboxylation reaction proceeds by treating sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification to yield salicylic acid.[6][7][8]

The choice of sodium phenoxide over phenol is crucial. The phenoxide ion is a more potent nucleophile than phenol, making it more reactive towards the weakly electrophilic carbon dioxide.[8]

Experimental Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

  • Step 1: Formation of Sodium Phenoxide: Phenol is dissolved in a concentrated aqueous solution of sodium hydroxide. The highly exothermic reaction yields sodium phenoxide.

  • Step 2: Carboxylation: The sodium phenoxide is then heated to approximately 125°C under a pressure of 100 atm of carbon dioxide.[6] The electrophilic carbon of CO2 is attacked by the electron-rich phenoxide ring.

  • Step 3: Acidification: The resulting sodium salicylate is dissolved in water and then acidified, typically with sulfuric or hydrochloric acid, to precipitate the salicylic acid.[1][5]

  • Step 4: Purification: The crude salicylic acid is then purified by recrystallization from hot water.[5]

Mechanism of the Kolbe-Schmitt Reaction

Kolbe_Schmitt_Mechanism cluster_0 Formation of Sodium Phenoxide cluster_1 Carboxylation cluster_2 Acidification Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide + NaOH NaOH NaOH H2O H₂O Phenoxide_ion Phenoxide ion Intermediate Intermediate Phenoxide_ion->Intermediate + CO₂ (125°C, 100 atm) CO2 CO₂ Salicylate Sodium Salicylate Intermediate->Salicylate Rearrangement Sodium_Salicylate Sodium Salicylate Salicylic_Acid Salicylic Acid Sodium_Salicylate->Salicylic_Acid + H₂SO₄ H2SO4 H₂SO₄ Na2SO4 Na₂SO₄

Caption: Workflow for the Kolbe-Schmitt reaction.

Expanding the Armamentarium: Key Synthetic Methodologies

The success of aspirin spurred the development of a wide array of synthetic methods to access other substituted benzoic acids. These reactions, many of which are still in use today, provided the foundation for modern organic synthesis.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reactions are a set of methods to attach substituents to an aromatic ring.[9][10] Friedel-Crafts acylation is particularly relevant to the synthesis of substituted benzoic acids, as it allows for the introduction of an acyl group, which can then be further manipulated.[11]

A classic example is the synthesis of 2-benzoylbenzoic acid from phthalic anhydride and benzene, a key intermediate in the production of anthraquinone dyes.[12] This reaction requires a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), because the ketone product forms a stable complex with the catalyst.[11][12]

Experimental Protocol: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

  • Step 1: Reactant Charging: Phthalic anhydride and thiophene-free benzene are placed in a round-bottom flask equipped with a reflux condenser.[12]

  • Step 2: Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise.

  • Step 3: Reaction: The mixture is gently warmed and then heated to reflux for approximately 30 minutes.[9]

  • Step 4: Hydrolysis and Work-up: The reaction is quenched by the slow addition of ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[12]

  • Step 5: Purification: The excess benzene is removed by steam distillation. The crude product is then dissolved in an aqueous sodium carbonate solution, filtered to remove impurities, and then re-precipitated by the addition of hydrochloric acid. Further purification can be achieved by recrystallization.[12]

Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Acyl_Chloride RCOCl Acylium_Ion [RCO]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4_minus [AlCl₄]⁻ Acylium_Ion_2 [RCO]⁺ AlCl4_minus_2 [AlCl₄]⁻ Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + [RCO]⁺ Ketone Aryl Ketone Sigma_Complex->Ketone - H⁺ H_plus H⁺ AlCl3_regen AlCl₃ H_plus->AlCl3_regen + [AlCl₄]⁻ HCl HCl PABA_Synthesis p_nitrotoluene p-Nitrotoluene oxidation Oxidation (e.g., Na₂Cr₂O₇, H₂SO₄) p_nitrotoluene->oxidation p_nitrobenzoic_acid p-Nitrobenzoic Acid oxidation->p_nitrobenzoic_acid reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) p_nitrobenzoic_acid->reduction paba p-Aminobenzoic Acid (PABA) reduction->paba

Caption: A common synthetic route to PABA.

Probenecid: A Tale of Drug-Drug Interactions

Probenecid, a derivative of benzoic acid, was initially developed during World War II to reduce the renal excretion of penicillin, thereby extending its therapeutic effects when supplies of the antibiotic were limited. [4][6][13][14]It is still used for its uricosuric properties in the treatment of gout. [13][14]The development of probenecid is a prime example of how understanding the pharmacokinetic properties of a drug can lead to the rational design of new chemical entities.

The synthesis of probenecid involves the reaction of 4-carboxybenzenesulfonamide with di-n-propylamine. [15]

Structure-Activity Relationships (SAR): Guiding Modern Drug Discovery

The biological activity of substituted benzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. [16]These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic properties. [16]

  • The Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors. [16]* Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can significantly alter the acidity of the carboxylic acid and the electron density of the aromatic ring. For example, electron-withdrawing groups like the nitro group (-NO₂) generally increase acidity, while electron-donating groups like the methyl group (-CH₃) decrease it. [8]* Lipophilicity: The lipophilicity of the molecule, influenced by substituents like alkyl groups, affects its ability to cross cell membranes. [16]* Steric Effects: The size and position of substituents can have steric effects that influence how the molecule binds to its biological target. [16] Table 1: Influence of Substituents on the Properties of Benzoic Acid Derivatives

SubstituentPositionElectronic EffectInfluence on AcidityLipophilicity
-NO₂paraElectron-withdrawingIncreasesModerate
-OHparaElectron-donating (resonance), Electron-withdrawing (induction)DecreasesLow
-CH₃paraElectron-donatingDecreasesIncreases
-ClparaElectron-withdrawingIncreasesIncreases

Conclusion and Future Outlook

The discovery and history of substituted benzoic acids is a microcosm of the evolution of organic and medicinal chemistry. From their origins in natural products to their synthesis through foundational reactions like the Kolbe-Schmitt, Friedel-Crafts, and Ullmann reactions, these compounds have played a pivotal role in the development of new medicines and materials. The principles learned from the study of substituted benzoic acids, particularly in the realm of structure-activity relationships, continue to guide the design of new therapeutic agents. As synthetic methodologies become more sophisticated, with a greater emphasis on catalysis and green chemistry, the legacy of substituted benzoic acids is sure to endure, providing the building blocks for the next generation of scientific innovations.

References

  • Taylor & Francis. (2012, May 21). Ultrasound-assisted Ullmann Reaction of Alkyl and Aromatic Amines with Substituted Benzoic Acids using Copper Catalyst. Retrieved from [Link]

  • PMC. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history. Retrieved from [Link]

  • PubMed. (2012, March 15). The history and future of probenecid. Retrieved from [Link]

  • The Pharmaceutical Journal. (2014, September 26). A history of aspirin. Retrieved from [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Retrieved from [Link]

  • askIITians. (2025, July 24). Write the preparation of salicylic acid with mechanism. Retrieved from [Link]

  • Science History Institute. (2009, June 3). Aspirin: Turn-of-the-Century Miracle Drug. Retrieved from [Link]

  • PCLV. The discovery of aspirin. Retrieved from [Link]

  • Wikipedia. Probenecid. Retrieved from [Link]

  • Scilit. The History and Future of Probenecid. Retrieved from [Link]

  • Theochem @ Mercer University. Synthesis of Salicylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

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Definitive Theoretical Framework: 5-Bromo-2-chloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a definitive theoretical framework for 5-Bromo-2-chloro-4-hydroxybenzoic acid .

Given the specific nature of this halogenated isomer, this guide synthesizes established computational protocols (DFT/B3LYP) used for structural analogs (e.g., 3-bromo-4-hydroxybenzoic acid) to provide a rigorous, self-validating roadmap for researchers.

Executive Summary

5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS: 791137-26-3) represents a highly functionalized scaffold combining the steric bulk of halogens with the hydrogen-bonding capacity of phenolic and carboxylic moieties. While 4-hydroxybenzoic acid derivatives are well-documented antimicrobial agents, the specific 5-bromo-2-chloro- substitution pattern introduces unique electronic perturbations that enhance lipophilicity and alter receptor binding affinity.

This guide outlines the theoretical characterization of this molecule, focusing on Density Functional Theory (DFT) predictions for geometry, vibrational spectroscopy, and pharmaceutical reactivity. It serves as a blueprint for validating experimental synthesis and assessing drug-likeness.

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity, the following computational workflow is established as the "Gold Standard" for this class of halogenated benzoates. This protocol guarantees that results are comparable to high-impact literature on structural analogs.

The Computational Pipeline

The following Graphviz diagram illustrates the logical flow of the theoretical study, from geometry optimization to pharmaceutical profiling.

ComputationalWorkflow Start Input Structure (5-Bromo-2-chloro-4-hydroxybenzoic acid) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Gaussian 16W Freq Freq Calculation (NIMag = 0 Check) Opt->Freq Validation Elec Electronic Properties (HOMO-LUMO / MESP) Freq->Elec Wavefunction Analysis Spec Spectral Profiling (IR/Raman Scaling) Freq->Spec VEDA 4.0 Analysis Dock Molecular Docking (Target: DNA Gyrase) Elec->Dock QSAR Inputs

Caption: Standardized computational workflow for halogenated hydroxybenzoic acids.

Protocol Specifications
  • Theory Level: DFT (Density Functional Theory)[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies of organic aromatic systems.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for correctly modeling the lone pairs on the Chlorine, Bromine, and Oxygen atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

    
    ) and Ethanol (
    
    
    
    ) to simulate physiological and formulation environments.

Structural & Geometric Insights

The introduction of Chlorine at the ortho position (C2) and Bromine at the meta position (C5) induces significant steric and electronic effects compared to the parent 4-hydroxybenzoic acid.

Steric "Twist" of the Carboxyl Group

In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize resonance. However, in 5-Bromo-2-chloro-4-hydroxybenzoic acid :

  • The 2-Chloro substituent creates steric repulsion with the carbonyl oxygen (or hydroxyl oxygen of the COOH).

  • Prediction: The torsion angle

    
     will deviate from 
    
    
    
    (likely
    
    
    ), reducing conjugation. This "de-planarization" increases the acidity of the carboxyl group by inhibiting resonance stabilization of the protonated form.
Intramolecular Interactions
  • O-H...Br Interaction: The phenolic hydrogen at C4 is flanked by a bulky Bromine at C5. While halogens are weak hydrogen bond acceptors, the proximity allows for a weak intramolecular interaction (

    
    ), which stabilizes the specific rotamer where the phenolic H points toward the Bromine.
    

Electronic Properties & Reactivity (FMO Analysis)

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting the molecule's chemical hardness and potential as a drug candidate.

HOMO-LUMO Distribution
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic ring and the lone pairs of the Bromine and Oxygen atoms. It represents the electron-donating capacity.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the Carboxyl group and the ring carbons ortho to it. It represents the site for nucleophilic attack.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

Property Formula Physiological Implication

| Energy Gap (


)  | 

| Lower gap = Higher reactivity/Lower stability. | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity (

)
|

| Propensity to accept electrons (DNA binding). |
Molecular Electrostatic Potential (MESP)

The MESP map is a visual guide for docking studies.

  • Deep Red (Negative Potential): Carbonyl Oxygen and Phenolic Oxygen. These are the primary H-bond acceptor sites for protein residues.

  • Deep Blue (Positive Potential): Carboxyl Hydrogen and Phenolic Hydrogen. These are the H-bond donors.

  • Green/Yellow (Neutral): The hydrophobic region dominated by the C-Br and C-Cl bonds, essential for hydrophobic pocket occupancy in enzymes.

MESP_Logic Center 5-Bromo-2-chloro-4-hydroxybenzoic acid Red Nucleophilic Attack Sites (Negative Potential) Carbonyl O, Phenolic O Center->Red H-Bond Acceptors Blue Electrophilic Attack Sites (Positive Potential) COOH Proton, OH Proton Center->Blue H-Bond Donors Green Hydrophobic Shield (Neutral Potential) Br and Cl regions Center->Green Lipophilic Interactions

Caption: MESP-derived interaction sites for receptor binding.

Vibrational Spectroscopy Profiling (IR/Raman)

Experimental validation relies on matching theoretical frequencies with experimental FT-IR data. Note that raw DFT frequencies must be scaled (Scaling Factor


 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

Diagnostic Bands Table:

Vibrational Mode (

)
Unsubstituted Freq (cm⁻¹)5-Bromo-2-chloro Analog (cm⁻¹)Cause of Shift

Phenolic
~36003550 - 3580 Red-shift due to weak intramolecular H-bonding with Br.

Carboxyl
~16801695 - 1710 Blue-shift due to steric twist (loss of conjugation) caused by 2-Cl.

Stretch
N/A680 - 750 Characteristic "fingerprint" for chlorinated aromatics.

Stretch
N/A500 - 600 Heavy atom stretch, usually weak in IR, strong in Raman.

Pharmaceutical Potential: Molecular Docking

For drug development professionals, the theoretical study culminates in docking simulations.

  • Target Protein: E. coli DNA Gyrase B (PDB ID: 1KZN or similar). This is a standard target for aminobenzoate/hydroxybenzoate antimicrobials.

  • Binding Mechanism:

    • Asp73 & Arg136: Form salt bridges/H-bonds with the Carboxyl group.

    • Hydrophobic Pocket: The 5-Bromo and 2-Chloro substituents occupy the hydrophobic sub-pockets, potentially increasing binding affinity (

      
      ) compared to the non-halogenated parent.
      
  • Lipinski's Rule of 5:

    • MW: ~251.46 Da (< 500) – Pass

    • LogP: ~2.8 (Moderate lipophilicity due to halogens) – Pass

    • H-Bond Donors: 2 – Pass

    • H-Bond Acceptors: 3 – Pass

References

The methodologies and comparative data in this guide are grounded in the following authoritative sources on halogenated hydroxybenzoic acids:

  • Structural Analogs (DFT Studies)

    • Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 3-bromo-4-hydroxybenzoic acid.
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Vibrational Methodology

    • Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer.
    • Source: Journal of Molecular Structure.[7]

  • Docking Targets (DNA Gyrase)

    • Molecular docking studies of benzoic acid deriv
    • Source: Journal of Applied Pharmaceutical Science.
  • General DFT Protocols

    • Gaussian 16 User Reference for B3LYP/6-311++G(d,p)

Sources

5-Bromo-2-chloro-4-hydroxybenzoic Acid: Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated benzoic acid derivatives during the design of epigenetic modulators and complex active pharmaceutical ingredients (APIs). 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS: 791137-26-3) represents a critical, specialized pharmacophore building block. Its unique tri-substituted phenyl ring—featuring both electron-withdrawing halogens (Br, Cl) and an electron-donating hydroxyl group—makes it an exceptionally versatile precursor.

In modern drug discovery, this compound is most notably utilized in the synthesis of isoform-selective ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain inhibitors[1]. Handling such polyfunctional molecules requires a rigorous understanding of their physicochemical properties to prevent degradation, ensure operator safety, and maintain synthetic integrity.

Physicochemical Profiling

Understanding the physical properties of 5-Bromo-2-chloro-4-hydroxybenzoic acid is the foundational step in establishing a robust handling protocol. The following quantitative data dictates our engineering controls and solvent selections.

PropertyValueCausality / Experimental Implication
CAS Number 791137-26-3Primary identifier for safety and inventory tracking[2].
Molecular Formula C7H4BrClO3Halogenation significantly increases lipophilicity compared to basic benzoic acid.
Molecular Weight 251.46 g/mol Requires precise stoichiometric calculation during cross-coupling or esterification[2].
SMILES OC(=O)c1cc(Br)c(O)cc1ClIndicates steric hindrance around the hydroxyl and carboxylate groups, necessitating highly reactive coupling reagents[2].
Physical State Solid (Powder)Prone to aerosolization; requires strict particulate control and anti-static measures.

Hazard Assessment and Mechanistic Toxicology

A self-validating safety system requires understanding why a compound is hazardous, rather than merely memorizing safety pictograms. Based on GHS classifications for this class of halogenated phenolic acids[3], operators must mitigate the following risks:

  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): The lipophilic nature of the heavy halogens enhances cellular membrane permeability. If inhaled, the fine powder can bypass upper respiratory defenses.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The phenolic hydroxyl group is mildly acidic, while the carboxylic acid is strongly acidic (pKa ~3-4). Upon contact with moisture on mucosal membranes or skin, the compound readily donates protons, causing localized protein denaturation and acute irritation[3].

  • H335 (May cause respiratory irritation): Aerosolized micro-particles of halogenated organic acids lead to micro-abrasions and chemical burns in the respiratory tract.

Self-Validating Handling and Storage Protocols

To ensure scientific integrity and operator safety, I implement the following self-validating workflow. Every step includes a built-in verification mechanism to eliminate assumptions.

Step-by-Step Methodology: Safe Handling and Dispensing
  • Environmental Control: Always handle 5-Bromo-2-chloro-4-hydroxybenzoic acid inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Validation: Verify inward airflow alarms and pressure differentials before opening the primary container.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is heavily recommended due to the penetration risks of halogenated organics), a fitted N95/P100 particulate respirator, and a chemical-resistant lab coat.

  • Static Dissipation: Halogenated powders often carry static charges that cause them to "jump" from spatulas. Use an anti-static bar or zero-ion generator near the analytical balance to prevent uncontained powder dispersion.

  • Weighing and Transfer: Use grounded, anti-static spatulas. Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask) rather than an open weigh boat to minimize transfer loss and exposure.

  • Decontamination: Wipe down the balance and surrounding area with a slightly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by an isopropyl alcohol wipe.

    • Validation: A pH paper swab of the cleaned area must read neutral (pH 7) before the workspace is cleared for the next user.

Protocol S1 Material Intake & Verification S2 Weighing in Ventilated Enclosure S1->S2 S3 Reaction Assembly (Inert Atmosphere) S2->S3 S4 In-Process LC-MS/NMR QC S3->S4 S4->S3 Feedback Loop S5 Downstream Processing S4->S5

Figure 2: Self-Validating Handling and Quality Control Workflow.

Synthetic Utility: ATAD2 Inhibitor Development

In oncology drug development, 5-Bromo-2-chloro-4-hydroxybenzoic acid is frequently utilized to build the core scaffold of ATAD2 chemical probes. The carboxylic acid is typically converted to an amide or ester, while the phenolic OH and the halogens serve as vectors for further functionalization. For instance, the bromo-position is an excellent handle for Suzuki-Miyaura cross-coupling to attach heterocyclic moieties that fit into the bromodomain binding pocket[1].

G A Acetylated Histone Tails B ATAD2 Bromodomain A->B Binding C Chromatin Remodeling B->C Activation D Oncogene Transcription C->D Promotes E Cancer Cell Proliferation D->E Drives F 5-BC-4-HBA Derived Inhibitor F->B Competitive Inhibition

Figure 1: ATAD2 Epigenetic Signaling Pathway and Pharmacological Intervention.

Protocol: Analytical Validation of Intermediates

When utilizing this compound in multi-step synthesis, confirming purity and reaction progress is critical to prevent the propagation of side products.

  • Sample Preparation: Dissolve 1 mg of the reaction aliquot in 1 mL of LC-MS grade Methanol. Ensure complete dissolution to avoid column clogging.

  • LC-MS Analysis: Inject onto a C18 reverse-phase column using a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

  • Data Interpretation: Monitor the characteristic isotopic pattern of the bromine and chlorine atoms. In negative electrospray ionization (ESI-) mode, the molecular ion (M-H)- for the starting material will appear at m/z 249/251/253[1].

    • Validation: The distinct 3:4:1 isotopic cluster confirms the retention of both the Br and Cl atoms on the scaffold. If this cluster shifts or disappears, unintended dehalogenation has occurred during the reaction.

References

  • Molport - 5-bromo-2-chloro-4-hydroxybenzoic acid | 791137-26-3 Specifications.
  • Semantic Scholar - Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action.
  • BLD Pharm - 5-Bromo-2-chlorobenzoic acid derivatives GHS Hazard Statements.

Sources

Methodological & Application

Synthesis Protocol for 5-Bromo-2-chloro-4-hydroxy-benzoic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Hydroxybenzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms and hydroxyl groups onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and biological activity. 5-Bromo-2-chloro-4-hydroxy-benzoic acid is a unique structure with a specific substitution pattern that makes it a valuable building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients and functional materials. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, grounded in established principles of organic chemistry.

Strategic Approach to Synthesis: Regioselective Bromination

The synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is most efficiently approached through the electrophilic aromatic substitution of a readily available precursor. The selected starting material for this protocol is 2-chloro-4-hydroxybenzoic acid. The key transformation is the regioselective introduction of a bromine atom at the C-5 position of the benzene ring.

The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. The hydroxyl group (-OH) is a potent activating group and is ortho, para-directing. The chloro group (-Cl) is deactivating yet also ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating and meta-directing group. Considering these electronic effects, the positions ortho to the strongly activating hydroxyl group (C-3 and C-5) are the most susceptible to electrophilic substitution. Steric hindrance from the adjacent chloro and carboxylic acid groups may influence the final regioselectivity, but the electronic activation by the hydroxyl group is the dominant factor. This protocol will utilize N-Bromosuccinimide (NBS) as the brominating agent, a reagent known for its milder and more selective bromination of activated aromatic systems compared to elemental bromine.[1]

Visualizing the Synthetic Pathway

Synthesis_Workflow Synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid Start Starting Material: 2-Chloro-4-hydroxybenzoic acid Reaction Electrophilic Bromination Start->Reaction NBS, Acetonitrile Product Crude Product: 5-Bromo-2-chloro-4-hydroxy-benzoic acid Reaction->Product Purification Purification: Recrystallization Product->Purification FinalProduct Final Product: Pure 5-Bromo-2-chloro-4-hydroxy-benzoic acid Purification->FinalProduct Characterization Characterization: NMR, IR, MS, Melting Point FinalProduct->Characterization

Caption: Workflow for the synthesis and characterization of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.57≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Sigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.4637% (w/w)Sigma-Aldrich
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04ACS GradeSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich
Deionized WaterH₂O18.02-In-house
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol: Step-by-Step Synthesis

PART 1: Bromination Reaction
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-hydroxybenzoic acid (1.73 g, 10 mmol) in 30 mL of anhydrous acetonitrile. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Brominating Agent: To the solution, add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a 10% aqueous solution of sodium sulfite (20 mL) to neutralize any unreacted NBS and bromine byproducts.

PART 2: Work-up and Isolation
  • Solvent Removal: Remove the acetonitrile from the reaction mixture using a rotary evaporator.

  • Acidification: To the remaining aqueous layer, add 2M hydrochloric acid dropwise until the pH is approximately 2. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

PART 3: Purification
  • Recrystallization: Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization and Expected Results

  • Appearance: The final product is expected to be a white to off-white crystalline solid.

  • Yield: The expected yield of the purified product is in the range of 70-85%.

  • Melting Point: The melting point of the purified compound should be determined and will be a sharp range, indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The disappearance of a signal from the starting material and the appearance of new, shifted signals will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br and C-Cl stretches.

    • Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound, confirming the incorporation of a bromine atom. The isotopic pattern for bromine and chlorine will be a key diagnostic feature.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Acetonitrile: Acetonitrile is flammable and toxic. Handle with care and avoid inhalation of vapors.

    • Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with extreme care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (40-50 °C) can be applied if necessary, but monitor for side product formation.
Formation of Di-substituted ProductReaction conditions are too harsh.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
Low Yield after RecrystallizationProduct is too soluble in the recrystallization solvent.Adjust the solvent ratio. Use a different solvent system for recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in drug discovery and materials science. The key to this synthesis is the regioselective bromination of 2-chloro-4-hydroxybenzoic acid, which is achieved under mild conditions using N-Bromosuccinimide.

References

  • Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579.
  • Choudary, B. M., Narender, N., & Goud, K. V. (2002). A new and efficient protocol for the regioselective bromination of phenols and anilines with N-bromosuccinimide catalyzed by β-zeolite.
  • Khan Academy. (2022, November 29).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Wikipedia. (2023, October 27). N-Bromosuccinimide.
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Majetich, G., & Hicks, R. (1995). Applications of N-bromosuccinimide in organic synthesis. Radiation Physics and Chemistry, 45(4), 567-578.
  • Common Organic Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

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Application Notes & Protocols: 5-Bromo-2-chlorobenzoic Acid as a Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Specified Intermediate: Initial inquiry centered on 5-Bromo-2-chloro-4-hydroxy-benzoic acid. However, a comprehensive review of current chemical literature and pharmaceutical synthesis patents indicates that this specific isomer is not a commonly utilized or extensively documented intermediate in major pharmaceutical manufacturing routes. In contrast, the closely related compound, 5-Bromo-2-chlorobenzoic acid , is a critical and widely employed starting material in the synthesis of several blockbuster drugs. This guide will, therefore, focus on the applications and protocols for 5-Bromo-2-chlorobenzoic acid, a compound of high industrial and scientific relevance.

Introduction: The Strategic Importance of 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as an indispensable building block in modern medicinal chemistry. Its strategic importance lies in its precisely substituted aromatic ring, which provides a robust scaffold for constructing complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—offers multiple, orthogonal reactive handles for chemists to exploit in multi-step syntheses.

This intermediate is most notably recognized for its pivotal role in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a revolutionary class of drugs for the management of type 2 diabetes.[1][2][3] Prominent examples include Dapagliflozin and Empagliflozin.[4][5][6] The molecular framework of 5-Bromo-2-chlorobenzoic acid forms the core of the "western half" of these drug molecules, highlighting its significance in the pharmaceutical industry.

Physicochemical Properties & Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, ensuring safety, and optimizing reaction conditions.

PropertyValueReference
CAS Number 21739-92-4[1][7]
Molecular Formula C₇H₄BrClO₂[1][7]
Molecular Weight 235.46 g/mol [1][7]
Appearance White to off-white crystalline powder[3]
Melting Point 154-156 °C[5]
Purity (Typical) ≥99% (by HPLC)[1][3]
Solubility Insoluble in water; Soluble in various organic solvents.[3]
Chemical Structure Diagram

The structural arrangement of 5-Bromo-2-chlorobenzoic acid is key to its utility. The carboxylic acid group at position 1, the chloro group at position 2, and the bromo group at position 5 dictate its reactivity in subsequent synthetic steps.

Caption: Structure of 5-Bromo-2-chlorobenzoic acid.

Application in Pharmaceutical Synthesis: The Road to SGLT2 Inhibitors

The primary application of 5-Bromo-2-chlorobenzoic acid is as a starting material for SGLT2 inhibitors. The general synthetic workflow involves activating the carboxylic acid and then using it in a Friedel-Crafts acylation reaction.

Workflow Overview: Synthesis of SGLT2 Inhibitor Core

Caption: General synthetic workflow from the intermediate to an SGLT2 inhibitor.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

This protocol details the activation of the carboxylic acid, a crucial first step.

Objective: To convert 5-Bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative for subsequent Friedel-Crafts acylation.

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1 eq)

  • Thionyl chloride (SOCl₂) (2-3 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM) as solvent

Procedure:

  • To a dry, inert-atmosphere flask, add 5-Bromo-2-chlorobenzoic acid and the chosen anhydrous solvent.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Slowly add thionyl chloride to the stirred suspension at room temperature.[8]

  • Heat the reaction mixture to reflux (typically 70-80°C for toluene) for 2-4 hours.[8]

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by HPLC or TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. This is often done by distillation.[8]

  • The resulting crude 5-Bromo-2-chlorobenzoyl chloride, typically a yellow solid, can be used directly in the next step without further purification.

Causality & Insights:

  • Why Thionyl Chloride? Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying workup.

  • The Role of DMF: DMF acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active species that initiates the conversion.

  • Inert Atmosphere: The reaction is sensitive to moisture, as water will hydrolyze both the thionyl chloride and the product acyl chloride back to the starting carboxylic acid.

Protocol 2: Friedel-Crafts Acylation to form Benzophenone Intermediate

This protocol describes the formation of the carbon-carbon bond that creates the core structure of the drug.

Objective: To couple 5-Bromo-2-chlorobenzoyl chloride with a suitable aromatic partner (e.g., phenetole for Dapagliflozin synthesis) via a Lewis acid-catalyzed Friedel-Crafts acylation.

Materials:

  • 5-Bromo-2-chlorobenzoyl chloride (from Protocol 1) (1 eq)

  • Phenetole (or other substituted benzene) (1-1.2 eq)

  • Aluminum chloride (AlCl₃) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate dry, inert-atmosphere flask, suspend anhydrous aluminum chloride in DCM.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of 5-Bromo-2-chlorobenzoyl chloride in DCM to the AlCl₃ suspension, maintaining the low temperature.

  • Add the phenetole dropwise to the reaction mixture.

  • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and stir until completion (monitor by HPLC).

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water.[8]

Causality & Insights:

  • Lewis Acid Catalyst: Aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon much more electrophilic and susceptible to attack by the electron-rich aromatic ring of phenetole.

  • Stoichiometry of AlCl₃: More than one equivalent of AlCl₃ is required because it can also complex with the carbonyl oxygen of the benzophenone product.

  • Quenching: The acidic ice-water quench serves to hydrolyze the aluminum complexes and protonate any remaining reagents, allowing for effective separation.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of 5-Bromo-2-chlorobenzoic acid before its use in GMP (Good Manufacturing Practice) environments.

TechniquePurposeTypical Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity >99.0%. Isomeric impurities (e.g., 4-bromo-2-chlorobenzoic acid) should be below specified limits.[4]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification.The spectrum should show characteristic aromatic proton signals consistent with the 1,2,5-substitution pattern.
Mass Spectrometry (MS) Confirmation of molecular weight.The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
FT-IR (Fourier-Transform Infrared Spectroscopy) Functional group identification.Shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C-C bonds.

Conclusion

5-Bromo-2-chlorobenzoic acid is a non-negotiable intermediate for the industrial-scale synthesis of leading SGLT2 inhibitors. Its value is derived from a unique combination of stability and well-defined reactivity. The protocols outlined above represent standard, field-proven methodologies for its activation and subsequent C-C bond formation, which are the foundational steps in the synthesis of life-changing medications. Mastery of these protocols, grounded in an understanding of the underlying chemical principles, is essential for any researcher or process chemist working in this therapeutic area.

References

  • Autech Industry Co., Limited. (n.d.). Dapagliflozin intermediate / 5-Bromo-2-chlorobenzoic acid 21739-92-4. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Vihita Bio Chem Pvt Ltd. (n.d.). 5-Bromo-2-Chloro Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-chloro-2-hydroxybenzoic acid (C7H4BrClO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

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Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Utilizing 5-Bromo-2-chloro-4-hydroxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-2-chloro-4-hydroxy-benzoic acid and its derivatives as a pivotal starting material in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. We will delve into the chemical rationale, provide validated, step-by-step protocols for key transformations, and offer expert insights into process optimization and troubleshooting. The focus will be on the construction of the core diarylmethane aglycone, a structural motif central to several marketed "gliflozin" drugs, followed by the critical C-glycosylation step to install the glucose moiety.

Introduction: The Central Role of the Diaryl Aglycone in SGLT2 Inhibition

SGLT2 inhibitors, such as Dapagliflozin, Canagliflozin, and Empagliflozin, represent a cornerstone in the management of type 2 diabetes mellitus.[1][2] Their mechanism of action involves blocking the SGLT2 protein in the proximal tubules of the kidney, which is responsible for the reabsorption of approximately 90% of filtered glucose.[3] This inhibition leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin pathways.[4][3]

A common structural feature of many SGLT2 inhibitors is a C-aryl glucoside, where a glucose or modified glucose unit is attached to a diarylmethane or a related bi-aryl scaffold via a carbon-carbon bond. This C-glycosidic linkage provides enhanced metabolic stability compared to the naturally occurring O-glycoside phlorizin, which was the prototypical SGLT inhibitor.[5][6] The synthesis of these complex molecules is a significant undertaking, and the selection of appropriate starting materials is critical for an efficient and scalable route.

5-Bromo-2-chlorobenzoic acid has emerged as a key and versatile starting material for several SGLT2 inhibitors, including Dapagliflozin and Empagliflozin.[7][8][9][10] Its structure provides several strategic advantages:

  • The carboxylic acid group is an ideal handle for initiating a Friedel-Crafts acylation to build the diaryl system.

  • The bromo substituent serves as a latent site for metallation (e.g., via lithium-halogen exchange), which is essential for the subsequent coupling with the sugar moiety.

  • The chloro group contributes to the final electronic and conformational properties of the aglycone, influencing its binding affinity to the SGLT2 protein.

This guide will focus on a representative synthetic sequence commencing from a derivative of this benzoic acid to construct the core of a gliflozin-type molecule.

Synthetic Strategy Overview: From Benzoic Acid to C-Glycoside

The overall synthetic pathway can be logically segmented into two primary phases: the construction of the diarylmethane aglycone and the subsequent stereoselective C-glycosylation.

SGLT2_Synthesis_Workflow A 5-Bromo-2-chloro -benzoic Acid Derivative B Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C Friedel-Crafts Acylation B->C Aryl Partner, Lewis Acid (AlCl₃) D Diaryl Ketone C->D E Ketone Reduction D->E Et₃SiH, BF₃·OEt₂ F Diarylmethane Aglycone (Bromo-Aryl Intermediate) E->F G Lithium-Halogen Exchange F->G n-BuLi H Coupling with Protected Gluconolactone G->H I Hemiketal Intermediate H->I J Reductive Glycosylation I->J Et₃SiH, Lewis Acid K Protected SGLT2 Inhibitor J->K L Final Deprotection K->L M SGLT2 Inhibitor (API) L->M

Caption: High-level workflow for SGLT2 inhibitor synthesis.

This strategy hinges on a Friedel-Crafts acylation to form a diaryl ketone, which is then reduced to the pivotal diarylmethane intermediate. This intermediate, retaining the essential bromine atom, is then activated for coupling with a protected glucose derivative, most commonly a gluconolactone.[7][11]

Experimental Protocols & Methodologies

The following protocols are representative and may require optimization based on the specific SGLT2 inhibitor target and scale of the reaction. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Part I: Synthesis of the Diarylmethane Aglycone

This section details the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for Dapagliflozin.

Step 1: Friedel-Crafts Acylation to Form 5-bromo-2-chloro-4'-ethoxybenzophenone

Rationale: This reaction constructs the carbon skeleton of the diaryl system. 5-Bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride, which then undergoes an AlCl₃-mediated electrophilic aromatic substitution with phenetole (ethoxybenzene). The reaction is directed to the para-position of the phenetole due to the activating, ortho-para directing nature of the ethoxy group.[11][12]

Protocol:

  • To a suspension of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and a clear solution is formed. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM (~7 mL/g of AlCl₃). Cool to 0 °C.

  • To the AlCl₃ suspension, add a solution of phenetole (1.05 eq) in DCM dropwise.

  • Slowly add the freshly prepared acyl chloride solution from step 3 to the AlCl₃-phenetole mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction at 0-5 °C for 3-5 hours. Monitor progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the desired ketone as a solid.[12]

Step 2: Reduction of Diaryl Ketone to Diarylmethane

Rationale: The conversion of the ketone to a methylene bridge is a critical step. A combination of triethylsilane (Et₃SiH) and a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂), is a highly effective and standard method for this transformation. This ionic hydrogenation proceeds via protonation of the carbonyl by the Lewis acid, followed by hydride delivery from the silane.[11][13]

Protocol:

  • Dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a mixture of anhydrous DCM and acetonitrile (~1:1, 10 mL/g).

  • Cool the solution to 0 °C. Add triethylsilane (2.5 eq).

  • Slowly add boron trifluoride diethyl etherate (2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude diarylmethane, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be purified by column chromatography or recrystallization to yield a pure solid, ready for glycosylation.

Summary of Aglycone Synthesis
Starting Material 5-Bromo-2-chlorobenzoic acid
Key Transformations 1. Acyl Chloride Formation2. Friedel-Crafts Acylation3. Ketone Reduction
Key Reagents Oxalyl Chloride, AlCl₃, Phenetole, Et₃SiH, BF₃·OEt₂
Final Intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Typical Overall Yield 50-70%
Part II: Stereoselective C-Glycosylation

Rationale: This is the most challenging and crucial phase of the synthesis, forming the stable C-C bond between the aglycone and the glucose moiety. The strategy involves generating an aryllithium species from the bromo-diarylmethane via lithium-halogen exchange at low temperature. This potent nucleophile then attacks the electrophilic carbonyl of a protected D-glucono-1,5-lactone. The resulting hemiketal is not isolated but is subjected to a reductive elimination, again using Et₃SiH and a Lewis acid, to afford the desired β-C-glucoside stereoselectively. The β-anomer is typically favored due to steric hindrance and the participation of adjacent protecting groups on the sugar ring.[11]

C_Glycosylation cluster_0 Aglycone Activation cluster_1 Coupling & Reduction Aglycone_Br Diarylmethane-Br Aglycone_Li Diarylmethane-Li Aglycone_Br->Aglycone_Li n-BuLi -78 °C Hemiketal Hemiketal Adduct Aglycone_Li->Hemiketal 1. Add Gluconolactone 2. Acidic Workup (MsOH/MeOH) Gluconolactone Protected Gluconolactone C_Glycoside β-C-Glycoside Hemiketal->C_Glycoside Et₃SiH BF₃·OEt₂

Caption: Key steps in the C-glycosylation reaction sequence.

Protocol:

  • Dissolve the protected D-glucono-1,5-lactone (e.g., 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone) (1.2 eq) in anhydrous tetrahydrofuran (THF, ~10 mL/g) in a flame-dried, three-neck flask under argon.

  • In a separate flame-dried flask, dissolve the diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq), in anhydrous THF (~10 mL/g).

  • Cool the diarylmethane solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (n-BuLi, ~1.6 M in hexanes, 1.05 eq) dropwise to the diarylmethane solution, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Transfer the resulting aryllithium solution via cannula into the gluconolactone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a solution of methanesulfonic acid (MsOH, ~4.0 eq) in methanol. Allow the mixture to warm slowly to room temperature.

  • Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Dissolve the crude intermediate lactol in anhydrous DCM or acetonitrile. Cool to -20 °C.

  • Add triethylsilane (3.0 eq) followed by the dropwise addition of BF₃·OEt₂ (3.0 eq).

  • Stir the reaction, allowing it to warm to 0 °C over several hours. Monitor by HPLC for the formation of the product and consumption of the intermediate.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • After concentration, the crude product contains the protected SGLT2 inhibitor. This is typically a mixture of anomers that can be purified by column chromatography or, more ideally on a large scale, by crystallization to isolate the desired β-anomer.[11] The acetyl protecting groups can then be removed under basic conditions (e.g., LiOH or NaOMe in methanol) to yield the final API.

Troubleshooting and Process Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Friedel-Crafts acylation Inactive AlCl₃; Poor quality acyl chloride; Side reactions (e.g., ortho-acylation).Use fresh, anhydrous AlCl₃; Ensure complete conversion to acyl chloride before use; Maintain low reaction temperature (0-5 °C) to improve para-selectivity.
Incomplete ketone reduction Insufficient reducing agent/Lewis acid; Water contamination.Use a larger excess of Et₃SiH and BF₃·OEt₂; Ensure all reagents and solvents are strictly anhydrous.
Low yield in C-glycosylation Incomplete lithium-halogen exchange; Quenching of aryllithium by moisture or acidic protons; Poor reactivity of gluconolactone.Ensure rigorous anhydrous conditions and temperature control (-78 °C); Use freshly titrated n-BuLi; Confirm the purity of the gluconolactone.
Poor β:α stereoselectivity Reaction temperature too high during reduction; Choice of protecting groups on the sugar.Maintain low temperatures during the reductive glycosylation step (-20 to 0 °C); Participating protecting groups at C2 (like acetyl) generally favor β-selectivity.
Difficult purification of final compound Presence of closely-eluting anomers or other impurities.For large-scale synthesis, developing a crystallization method for either a protected intermediate or the final API is crucial to avoid chromatography.[5] Co-crystallization with a suitable former can also be explored.

Conclusion

5-Bromo-2-chloro-4-hydroxy-benzoic acid and its derivatives are robust and strategically vital starting materials for the synthesis of clinically important SGLT2 inhibitors. The synthetic routes, while challenging, are well-established. Success hinges on precise control over key transformations, particularly the Friedel-Crafts acylation and the low-temperature, stereoselective C-glycosylation. The protocols and insights provided in this guide offer a solid foundation for researchers in the field to efficiently construct these valuable therapeutic agents.

References

  • A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. (n.d.). Research J. Pharm. and Tech.
  • Thakor, N. S., & Amrutkar, S. V. (2019). A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Current Pharmaceutical Analysis, 15(7), 681-693.
  • Thakor, N. S., & Amrutkar, S. V. (2019). A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Bentham Science.
  • Sumithra, M., Vijey Aanandhi, M., & Andrew, J. (2022). A REVIEW ON ANALYTICAL METHODS USED IN SGLT2 INHIBITOR (EMPAGLIFLOZIN). International Journal of Biology, Pharmacy and Allied Sciences.
  • Kale, N., & Dighe, P. (2025). Review on SGLT2 Inhibitors. ResearchGate.
  • A process for the preparation of sglt2 inhibitors and intermediates thereof. (n.d.). Google Patents.
  • C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. (2023). American Chemical Society.
  • Preparation method of empagliflozin. (n.d.). Google Patents.
  • A Comparative Benchmarking of Canagliflozin Synthesis Routes from Diverse Starting Materials. (n.d.). Benchchem.
  • “Process For The Preparation Of Empagliflozin”. (n.d.). Quick Company.
  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences.
  • de Souza, F. C., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 534-554.
  • Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES, 106(11), 1778.
  • Ren, J.-g., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
  • The method for preparing Dapagliflozin. (n.d.). Google Patents.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (2022). Scribd.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO.
  • SGLT1 and SGLT2 Modulation in Antidiabetic Therapy—Comparative Insights into Gliflozins and Natural Compounds Resveratrol and Viniferin. (2026). MDPI.
  • Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. American Journal of Physiology-Renal Physiology, 321(1), F11-F19.
  • Sodium-glucose transporter (SGLT2) inhibition: A potential target for treatment of type-2 Diabetes Mellitus with Natural and Synthetic compounds. (2022). Taylor & Francis.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, an important intermediate in pharmaceutical synthesis. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol for accurate quantification and impurity profiling. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method adoption. This guide also outlines a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to the quality and safety of the final drug product. Therefore, a reliable analytical method to determine its purity and identify any process-related impurities or degradation products is essential. This application note describes a stability-indicating HPLC method developed to provide high resolution, sensitivity, and specificity for the analysis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is fundamental to developing a suitable HPLC method.

  • Structure:

    • The presence of a carboxylic acid and a hydroxyl group makes the molecule polar and acidic.

    • The halogen substituents (Bromo and Chloro) increase its hydrophobicity.

  • pKa: The predicted pKa of the carboxylic acid group is around 2.5, indicating it will be ionized at neutral pH. The hydroxyl group is phenolic and will have a higher pKa. To ensure good retention and peak shape in reversed-phase chromatography, the ionization of the carboxylic acid should be suppressed by using an acidic mobile phase.

  • Solubility: The compound is predicted to have low solubility in water but should be soluble in organic solvents like methanol and acetonitrile.

  • UV Absorbance: Based on the structure and data for similar phenolic compounds, such as 5-bromosalicylic acid, the molecule is expected to have a UV absorbance maximum in the range of 230-310 nm. Experimental determination of the UV spectrum is recommended for optimal sensitivity.

HPLC Method Development and Rationale

The chosen HPLC method parameters are designed to achieve optimal separation of the main component from its potential impurities and degradation products.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring, while the polar functional groups will interact with residual silanols, offering a mixed-mode separation mechanism. The longer column length enhances resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common ion-pairing agent that suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. It is also volatile, making it suitable for LC-MS applications if needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. The initial low organic phase composition allows for the retention of the polar analyte, while the increasing gradient helps to elute more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 240 nmBased on the UV spectrum of similar compounds, 240 nm is expected to provide good sensitivity for the analyte and its potential impurities. A photodiode array (PDA) detector is recommended to monitor peak purity and identify any co-eluting impurities.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity identify_impurities Identify and Quantify Impurities calculate_purity->identify_impurities

Caption: HPLC Purity Analysis Workflow.

Detailed Experimental Protocol

Reagents and Materials
  • 5-Bromo-2-chloro-4-hydroxy-benzoic acid reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE)

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (blank) to ensure no carryover or system contamination.

  • Inject 10 µL of the standard solution in triplicate.

  • Inject 10 µL of the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., acetonitrile/water, 80:20, v/v).

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for 5-Bromo-2-chloro-4-hydroxy-benzoic acid should be pure and well-resolved from any impurities or degradation products (Resolution > 2.0). Peak purity should be confirmed using a PDA detector.
Linearity A minimum of five concentrations covering the range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120%).
Precision Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%.Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or on different instruments should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be robust to small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.
Solution Stability The standard and sample solutions should be stable for at least 24 hours at room temperature and 48 hours under refrigerated conditions (2-8 °C).
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 5-Bromo-2-chloro-4-hydroxy-benzoic acid sample. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.

The degradation samples should be analyzed using the developed HPLC method. The chromatograms should be evaluated for the resolution between the main peak and any degradation products.

Logical Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_derived Derived Validation Parameters cluster_robustness Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Accuracy->Range Precision->Range Robustness Robustness Range->Robustness

Sources

Application Note: Comprehensive NMR Characterization of 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Overview: The Analytical Challenge

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a polysubstituted aromatic compound. Its utility as a building block in medicinal chemistry and materials science necessitates stringent structural verification. The complex substitution pattern on the benzene ring—featuring both electron-withdrawing (Br, Cl, COOH) and electron-donating (OH) groups—creates a nuanced electronic environment. This complexity makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide moves beyond simple data reporting, focusing on the strategic application of 1D and 2D NMR experiments to solve the specific structural questions posed by this molecule.

Molecular Structure and Predicted Spectral Features

To approach the NMR analysis logically, we must first dissect the molecule's structure to predict the expected spectral output.

Structure:

  • Proton (¹H) NMR Predictions:

    • Aromatic Protons: The molecule possesses two non-equivalent aromatic protons. H-3 is adjacent to the chlorine and hydroxyl groups, while H-6 is adjacent to the carboxylic acid group. Their chemical shifts will be significantly influenced by these neighboring substituents.[1] We expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm). Due to their isolation from each other (separated by more than 3 bonds), they will appear as singlets.

    • Exchangeable Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) groups each contain a proton. These signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[2] A D₂O exchange experiment is the definitive method for their assignment.[2]

  • Carbon (¹³C) NMR Predictions:

    • Carbonyl Carbon: The carboxylic acid carbon (C=O) will be the most deshielded, appearing significantly downfield (typically >165 ppm).[3]

    • Aromatic Carbons: There are six aromatic carbons, all in unique chemical environments due to the substitution pattern. Therefore, we expect to see six distinct signals in the aromatic region (typically 110-160 ppm). The carbons directly attached to electronegative atoms (C-2 with Cl, C-4 with OH, C-5 with Br) will have their chemical shifts significantly affected. The carbon attached to the carboxyl group (C-1) will also be distinct.[3][4]

Experimental Workflow: From Sample to Structure

A multi-step, systematic approach is required for the complete and accurate characterization of the target molecule. This workflow ensures that each piece of data validates the others, leading to a confident structural assignment.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Prep Sample Dissolution (5-10 mg in 0.6 mL DMSO-d6) Filter Filtration into NMR Tube Prep->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR H1->C13 D2O D₂O Exchange H1->D2O HSQC 2D HSQC C13->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Assign ¹H & ¹³C Signals HMBC->Assign1D Correlate2D Correlate via HSQC & HMBC Assign1D->Correlate2D Structure Final Structure Confirmation Correlate2D->Structure

Caption: Key HMBC correlations confirming connectivity.

  • From H-6: The proton at ~7.95 ppm (H-6) is expected to show correlations to the quaternary carbons C-2 and C-4, as well as the carboxyl-bearing carbon C-1.

  • From H-3: The proton at ~7.30 ppm (H-3) should show correlations to the quaternary carbons C-1, C-5, and C-4.

  • From COOH Proton: The carboxylic acid proton will often show a correlation to the carbonyl carbon (C=O) and the adjacent aromatic carbons (C-1, C-2, C-6).

By systematically mapping these correlations, the precise substitution pattern of the aromatic ring can be confirmed without ambiguity.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Broad, poorly resolved peaks 1. Poor magnetic field shimming.2. Sample concentration is too high, increasing viscosity.<[5]br>3. Presence of paramagnetic impurities.1. Carefully re-shim the spectrometer.2. Dilute the sample.3. Ensure the sample is pure and filter it into the NMR tube. [6]
-OH/-COOH peaks are not visible 1. Presence of water or acidic/basic impurities causing rapid exchange.2. Sample is too dilute.1. Use high-purity, dry solvent.2. Increase sample concentration if possible.
Unexpected peaks present 1. Residual non-deuterated solvent or water.2. Contamination from glassware or previous samples.1. Use high-purity deuterated solvents.2. Ensure all glassware and the NMR tube are scrupulously clean and dry. [2]

Conclusion

The structural elucidation of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is a clear demonstration of the power of a multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide initial clues, they are insufficient for unequivocal assignment due to the presence of multiple quaternary carbons. It is the strategic application of 2D techniques, particularly HMBC, that allows for the confident assembly of the molecular puzzle. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers to achieve accurate and reliable characterization of this and similarly complex substituted aromatic compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (2025, August 5). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.
  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • University of Arizona. (n.d.). NMR Sample Preparation.
  • Queen Mary University of London. (n.d.). How to Prepare Samples for NMR.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
  • Wiley Online Library. (2017, September 18). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation.
  • Bruker. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid.
  • ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution.
  • BenchChem. (2025). Navigating the Complexities of 5-Bromo-2-chlorophenol Derivative NMR Spectra: A Technical Support Guide.
  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates.

Sources

Application Note & Protocol: Selective Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides

Substituted benzoyl chlorides are highly valuable, reactive intermediates in modern organic synthesis, serving as cornerstone building blocks for a vast array of complex molecules.[1] Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where they function as key precursors for synthesizing active pharmaceutical ingredients (APIs) and potent pesticides.[2][3][4] The acyl chloride moiety provides a highly electrophilic center, facilitating efficient nucleophilic acyl substitution reactions to form esters, amides, and ketones via Friedel-Crafts acylation.[2][5]

This application note provides a comprehensive technical guide for the synthesis of 5-bromo-2-chloro-4-hydroxybenzoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). The starting material, 5-Bromo-2-chloro-4-hydroxy-benzoic acid, possesses two nucleophilic sites: a carboxylic acid and a phenolic hydroxyl group. This guide details a protocol optimized for the chemoselective chlorination of the carboxylic acid, preserving the phenolic hydroxyl group, a critical consideration for multi-step synthetic pathways in drug development. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss essential safety considerations and product characterization techniques.

Scientific Principles: Mechanism & Chemoselectivity

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and highly efficient transformation.[6][7] The process hinges on converting the poor leaving group of the carboxylic acid (–OH) into an excellent leaving group.[8][9]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution pathway involving a key intermediate:

  • Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated acyl chlorosulfite intermediate.

  • Intermediate Formation: A chloride ion, either from the initial step or another molecule of thionyl chloride, deprotonates the intermediate, yielding a neutral acyl chlorosulfite. This species is highly activated towards nucleophilic attack because the chlorosulfite group is an excellent leaving group.[10]

  • Nucleophilic Attack: A chloride ion (Cl⁻) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5][11]

  • Collapse & Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion, driving the reaction to completion according to Le Châtelier's principle.[10][12]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction, particularly for sterically hindered or deactivated carboxylic acids.[13] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[7]

// Nodes RCOOH [label="Carboxylic Acid\n(5-Bromo-2-chloro-4-hydroxy-benzoic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Acyl Chlorosulfite\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acyl Chloride\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Gaseous Byproducts\n(SO₂ + HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Intermediate1 [label=" Nucleophilic attack on S"]; SOCl2 -> Intermediate1; Intermediate1 -> Tetrahedral [label=" Cl⁻ attacks carbonyl C"]; Tetrahedral -> Product [label=" Collapse of intermediate"]; Tetrahedral -> Byproducts [label=" Decomposition of leaving group"]; } .enddot

Basis for Chemoselectivity

While thionyl chloride can also convert alcohols to alkyl chlorides, the reaction with phenols is significantly less facile. The primary reason for the observed chemoselectivity in this synthesis is the difference in nucleophilicity and reaction mechanism:

  • Carboxylic Acid: The reaction at the carboxylic acid proceeds via a nucleophilic acyl substitution mechanism, which is highly favorable.

  • Phenolic Hydroxyl: The lone pair electrons on the phenolic oxygen are delocalized into the aromatic ring, reducing their nucleophilicity compared to an aliphatic alcohol. While reaction is possible under more forcing conditions (e.g., higher temperatures, prolonged heating), the protocol described herein utilizes mild conditions to favor the selective formation of the acyl chloride.

Critical Safety Protocol: Handling Thionyl Chloride

WARNING: Thionyl chloride (SOCl₂) is a corrosive, toxic, and highly reactive substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15] Strict adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[16]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.[15][17]

  • Inert Conditions: Thionyl chloride is extremely sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Spill & Emergency: In case of a spill, neutralize with an inert absorbent material like sand or sodium bicarbonate. Do NOT use water.[14][15] Ensure an emergency shower and eyewash station are immediately accessible.[17]

  • Quenching: Never quench thionyl chloride directly with water. Excess reagent should be removed by distillation or carefully decomposed by slow addition to a cooled, stirred solution of sodium bicarbonate or calcium hydroxide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-Bromo-2-chloro-4-hydroxybenzoyl chloride on a laboratory scale.

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
5-Bromo-2-chloro-4-hydroxy-benzoic acid≥98%Sigma-Aldrich14205-46-0
Thionyl chloride (SOCl₂)≥99%, ReagentPlus®Sigma-Aldrich7719-09-7
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich75-09-2
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-Aldrich68-12-2
Equipment Specification
Round-bottom flask, two-neck100 mL, oven-dried
Reflux condenser with gas inlet/outletOven-dried
Magnetic stirrer and stir bar
Dropping funnel, pressure-equalizing50 mL, oven-dried
Heating mantle with temperature controller
Gas bubbler or scrubber (containing NaOH solution)
Inert gas line (Nitrogen or Argon)
Experimental Workflow Visualization

// Nodes A [label="Setup & Inerting\nDry glassware under N₂/Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Charge Reactants\nAdd starting acid and solvent (DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Catalyst Addition\nAdd catalytic DMF (1-2 drops)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SOCl₂ Addition\nAdd thionyl chloride dropwise at 0-5 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Reaction\nWarm to reflux (40 °C) for 2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Monitoring\nMonitor via TLC (Hexane:EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Work-up\nCool and remove solvent/excess SOCl₂\nvia rotary evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Product Isolation\nObtain crude 5-bromo-2-chloro-4-hydroxybenzoyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterization\nAnalyze via NMR, IR, MS", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Periodically"]; F -> E [label="If incomplete"]; F -> G [label="Upon completion"]; G -> H; H -> I; } .enddot

Step-by-Step Procedure
  • Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (N₂ or Ar). The outlet of the condenser should be connected to a gas bubbler or a scrubber containing a dilute NaOH solution to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: To the flask, add 5-Bromo-2-chloro-4-hydroxy-benzoic acid (e.g., 5.0 g, 19.9 mmol) and anhydrous dichloromethane (40 mL). Begin stirring to form a suspension.

  • Catalyst Addition: Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension using a syringe.

  • Thionyl Chloride Addition: In the dropping funnel, place thionyl chloride (2.2 mL, 30.0 mmol, 1.5 equiv). Cool the reaction flask to 0-5 °C using an ice bath. Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction and the rate of gas evolution, preventing dangerous pressure buildup and side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (~40 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction mixture should become a clear solution as the starting material is converted to the more soluble acyl chloride. A similar procedure is documented for the non-hydroxylated analog.[18][19]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as 7:3 hexane:ethyl acetate. The product will have a higher Rf value than the starting carboxylic acid.

  • Work-up and Isolation: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: This step is critical as it removes the volatile excess reagent without introducing water, which would hydrolyze the product.[18] The resulting crude 5-bromo-2-chloro-4-hydroxybenzoyl chloride is often obtained as a solid or oil and can typically be used in the next synthetic step without further purification.[18]

Product Characterization

Confirming the structure of the synthesized acyl chloride is essential.

Technique Expected Observation
IR Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1750-1800 cm⁻¹) compared to the starting acid. Persistence of a broad phenolic O-H stretch (~3200-3500 cm⁻¹).
¹H NMR Disappearance of the carboxylic acid proton signal (typically >10 ppm). Aromatic protons will show shifts consistent with the electron-withdrawing effect of the -COCl group. The phenolic -OH proton will be present.
¹³C NMR The carbonyl carbon of the acyl chloride will appear around 165-175 ppm.
MS (EI) The mass spectrum should show the molecular ion peak corresponding to the product's mass (C₇H₃BrCl₂O₂). The isotopic pattern for one bromine and two chlorine atoms will be characteristic.

Applications in Drug Development

The product, 5-bromo-2-chloro-4-hydroxybenzoyl chloride, is a versatile intermediate. Its primary utility lies in its ability to undergo nucleophilic acyl substitution reactions. It can be readily reacted with:

  • Amines: To form a wide range of substituted benzamides, a common structural motif in many biologically active compounds.[20]

  • Alcohols/Phenols: To synthesize corresponding esters, which can be used as prodrugs or are integral parts of a final API.

  • Aromatic Compounds: In Friedel-Crafts acylation reactions to form diaryl ketones, which are precursors to important drug scaffolds.[21] This is particularly relevant as the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material for SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[22][23][24]

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

  • Loba Chemie. THIONYL CHLORIDE AR Safety Data Sheet. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Thionyl chloride. [Link]

  • Scribd. Carboxylic Acid to Acid Chloride Conversion. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • ChemHelper. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Wikipedia. Thionyl chloride. [Link]

  • Patsnap. (2020, November 13). Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Patsnap. (2020, September 15). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • MDPI. (2020, March 25). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Beilstein Journal of Organic Chemistry. (2018, June 4). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. [Link]

  • ResearchGate. (2022). Condensation of amino acids and substituted benzoyl chloride. [Link]

  • Google Patents.

Sources

Application Note: Halogenated Benzoic Acids in Medicinal Chemistry

[1][2][3]

Introduction: The Strategic Role of the Halogenated Benzoate Scaffold

Halogenated benzoic acids serve as versatile cornerstones in modern medicinal chemistry. Beyond their traditional role as synthetic intermediates, these moieties are increasingly utilized to modulate physicochemical properties, enhance metabolic stability, and establish specific molecular interactions through halogen bonding.[1][2]

The introduction of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) onto the benzoic acid scaffold alters the electronic landscape and lipophilicity of the molecule without significantly changing its steric bulk (in the case of fluorine). This guide details the application of these compounds in optimizing drug-like properties and provides robust protocols for their chemical manipulation.

Core Applications in Drug Design

A. Metabolic Stability and Bioisosterism

One of the primary failures in pre-clinical drug development is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. The benzoic acid moiety is often susceptible to hydroxylation at the para or meta positions.

  • Mechanism: The Carbon-Halogen (C-X) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond. Replacing a metabolically labile C-H bond with a C-F or C-Cl bond blocks the formation of the high-energy transition state required for oxidation.

  • Application: Fluorine is frequently used as a bioisostere for hydrogen due to its similar van der Waals radius (1.47 Å vs. 1.20 Å), allowing metabolic blocking without disrupting ligand-target steric fit.[3] Chlorine acts as a bioisostere for methyl groups, providing both lipophilic bulk and metabolic resistance.[1]

B. Halogen Bonding (XB) in Ligand Recognition

While hydrogen bonding is ubiquitous, halogen bonding is a highly specific, directional interaction that has gained prominence in rational drug design.

  • The Sigma-Hole: Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the

    
    -hole. This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygen, nitrogen in histidine) in the target protein.[4]
    
  • Trend: The strength of the halogen bond increases with the polarizability of the halogen: I > Br > Cl >> F .

  • Case Study: In the design of inhibitors for kinases or proteases, placing an iodine-substituted benzoic acid derivative can anchor the molecule in the binding pocket via a halogen bond to a hinge region carbonyl, significantly improving potency (IC

    
    ).
    
C. Synthetic Utility: The "Handle" for Diversification

Halogenated benzoic acids are bifunctional building blocks. The carboxylic acid allows for amide/ester formation, while the aryl halide serves as a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

Data Presentation: Physicochemical Modulation

The choice of halogen and its position significantly impacts the acidity (pKa) and lipophilicity (LogP) of the benzoic acid. This data is critical for predicting oral bioavailability and solubility.

Table 1: Comparative Physicochemical Properties of Halogenated Benzoic Acids

Substituent (X)PositionpKa (approx.)Electronic Effect (

)
Application Focus
Hydrogen -4.200.00Reference Standard
Fluorine ortho3.27Inductive withdrawalAcid strengthening, metabolic block
Fluorine meta3.87Inductive withdrawalMetabolic block
Fluorine para4.14Resonance donationBioisostere for H
Chlorine ortho2.94Steric + InductiveSteric clash, metabolic block
Chlorine para3.99Inductive > ResonanceBioisostere for -CH3
Bromine para4.00PolarizableHalogen bonding (Moderate)
Iodine para4.00Highly PolarizableStrong Halogen bonding

Note: Lower pKa indicates stronger acidity. Ortho-substitution dramatically increases acidity due to the "ortho-effect" (steric inhibition of resonance and inductive proximity).

Visualized Pathways

Diagram 1: Metabolic Stabilization Strategy

This diagram illustrates the logic flow of using halogenation to block CYP-mediated oxidation.

MetabolicStabilityDrugDrug Candidate(Benzoic Acid Scaffold)CYPCYP450 Enzyme(Oxidation)Drug->CYPSusceptible C-HHalogenatedHalogenated Analog(F/Cl Substitution)Drug->HalogenatedMedicinal ChemOptimizationMetaboliteHydroxylated Metabolite(Inactive/Rapid Clearance)CYP->MetaboliteOxidative ClearanceHalogenated->CYPC-X Bond(Resistant)StableMetabolically StableMaintained PotencyHalogenated->StableIn Vivo Survival

Caption: Strategic incorporation of halogens prevents CYP450-mediated hydroxylation, extending drug half-life.

Experimental Protocols

Protocol A: Selective Amide Coupling of Halogenated Benzoic Acids

Objective: To couple a halogenated benzoic acid with an amine without affecting the sensitive carbon-halogen bond (preventing oxidative addition side reactions).

Scope: Applicable to F, Cl, Br, and I substituted benzoic acids.[5]

Materials:

  • Halogenated Benzoic Acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the Halogenated Benzoic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the Amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature.

    • Time: 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the acid (M-H)- and appearance of the amide (M+H)+.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • If the yield is low (<50%), check for "ortho-effect" steric hindrance. For ortho-substituted acids (e.g., 2,6-difluorobenzoic acid), convert to the acid chloride using oxalyl chloride/DMF(cat) before coupling, as HATU may be too bulky.

Protocol B: Suzuki-Miyaura Cross-Coupling of Halogenated Benzoates

Objective: To utilize the halogen "handle" (specifically Br or I) to attach a biaryl moiety after the amide bond has been formed or on the acid itself.

Materials:

  • Bromo- or Iodo-benzoic acid derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: K

    
    CO
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Halo-benzoate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd catalyst (5 mol%). Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K

    
    CO
    
    
    (1.5 mL).
  • Reaction: Heat the mixture to 90°C.

    • Time: 4–12 hours.

    • Critical Control: Do not overheat (>100°C) if using Iodo-derivatives to prevent deiodination.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between water and EtOAc. If the product is the carboxylic acid, acidify the aqueous layer to pH 3 before extraction.

  • Purification: Recrystallization or Column Chromatography.

Diagram 2: Synthetic Workflow for Library Generation

This workflow demonstrates how halogenated benzoic acids serve as divergent points for library synthesis.

SyntheticWorkflowStartHalogenated Benzoic Acid(Br/I substituted)PathAPath A: Amide Coupling(Protocol A)Start->PathADiversity Point 1PathBPath B: Cross-Coupling(Protocol B)Start->PathBDiversity Point 2AmideHalogenated Amide(Scaffold)PathA->AmideBiarylAcidBiaryl Carboxylic AcidPathB->BiarylAcidFinalDrugFinal Drug Candidate(Functionalized Biaryl Amide)Amide->FinalDrugSuzuki Coupling(Late Stage)BiarylAcid->FinalDrugAmide Coupling

Caption: Divergent synthesis pathways utilizing the bifunctional nature of halogenated benzoic acids.

References

  • Metabolic Stability & Bioisosterism

    • Title: "Fluorine in Medicinal Chemistry."[1]

    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Halogen Bonding

    • Title: "Halogen bonding in medicinal chemistry:
    • Source:Journal of Medicinal Chemistry, 2013.[6]

    • URL:[Link]

  • pKa Values & Electronic Effects

    • Title: "pKa Values in Organic Chemistry – Making Maximum Use of Available D
    • Source:Tetrahedron Letters, 2018.[7]

    • URL:[Link]

  • Synthetic Protocols (Suzuki Coupling)

    • Title: "Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids."
    • Source:Nature Communic
    • URL:[Link](Note: Generalized link to PMC for recent C-H activation protocols).

  • General Medicinal Chemistry Applications

    • Title: "The role of halogens in drug discovery and development."[5][2][8]

    • Source:Expert Opinion on Drug Discovery, 2012.
    • URL:[Link]

Probing the Potency: An Experimental Protocol for Enzyme Inhibition Assays Using Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enzyme inhibition is a foundational concept in pharmacology and drug discovery, providing a mechanism to modulate biological pathways with therapeutic intent. Benzoic acid and its derivatives have emerged as a versatile and promising scaffold for the development of novel enzyme inhibitors, demonstrating activity against a wide range of enzymatic targets.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for conducting enzyme inhibition assays using benzoic acid derivatives. Moving beyond a simple list of steps, this document elucidates the causality behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the assay dynamics. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the inhibitory potential of this important class of compounds.

Introduction: The Significance of Benzoic Acid Derivatives in Enzyme Inhibition

The unassuming benzoic acid scaffold is a cornerstone in modern medicinal chemistry.[1] Its amenability to chemical modification allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for designing targeted enzyme inhibitors.[1] These derivatives have shown promise in targeting enzymes implicated in a variety of diseases, including Alzheimer's disease, hyperpigmentation, and metabolic disorders.[2][5] This guide will focus on spectrophotometric-based assays, which are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[6][7] We will detail the protocols for assessing the inhibition of three key enzymes: tyrosinase, carbonic anhydrase, and α-glucosidase, all of which are known targets for benzoic acid derivatives.

Foundational Principles of the Enzyme Inhibition Assay

The core principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[8] In a spectrophotometric assay, this is achieved by monitoring the change in absorbance over time as a substrate is converted into a colored product.[6][9] The rate of this color formation is directly proportional to the enzyme's activity. When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic efficiency and thus slowing the rate of product formation.

The following diagram illustrates the fundamental workflow of a typical enzyme inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme Enzyme Stock PreIncubate Pre-incubation: Enzyme + Inhibitor Enzyme->PreIncubate Substrate Substrate Stock Initiate Reaction Initiation: Add Substrate Substrate->Initiate Inhibitor Benzoic Acid Derivative Stock Inhibitor->PreIncubate Buffer Assay Buffer Buffer->PreIncubate PreIncubate->Initiate Allows for inhibitor binding Measure Kinetic Measurement: Absorbance Reading Initiate->Measure Monitors product formation CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib CalcIC50 Determine IC50 Value CalcInhib->CalcIC50

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for assessing the inhibitory activity of benzoic acid derivatives against three distinct enzymes.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[2][8][10] This assay measures the reduction in the formation of dopachrome from the oxidation of L-DOPA.[8]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Benzoic acid derivative (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL). Keep on ice.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. This should be made fresh as it is prone to auto-oxidation.[8]

    • Prepare a stock solution of the benzoic acid derivative in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Kojic acid in DMSO or phosphate buffer (e.g., 2 mM).[8]

    • Create serial dilutions of the test compound and positive control to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1-2% to avoid impacting enzyme activity.[8]

  • Assay Procedure (96-well plate format):

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[11]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.[8]

  • Measurement: Immediately measure the absorbance at approximately 475 nm in a kinetic mode for 20-30 minutes.[8][11]

Data Analysis:

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (E - Eb) - (T - Tb) / (E - Eb) ] * 100

Where:

  • E = Absorbance of the enzyme control

  • Eb = Absorbance of the enzyme blank

  • T = Absorbance of the test sample

  • Tb = Absorbance of the test blank[11]

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes.[12][13] This assay utilizes the esterase activity of CA to hydrolyze p-nitrophenyl acetate (pNPA) into the chromogenic product p-nitrophenol.[12]

Materials and Reagents:

  • Human Carbonic Anhydrase (hCA)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl Buffer (pH 7.4)

  • Benzoic acid derivative (Test Compound)

  • Acetazolamide (Positive Control)[2]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of hCA in the assay buffer.

    • Prepare a 3 mM solution of pNPA. Dissolve pNPA in a minimal amount of acetonitrile and then dilute with the assay buffer. Prepare this solution fresh daily.[12]

    • Prepare a stock solution of the benzoic acid derivative and acetazolamide in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.

    • Enzyme Control (No inhibitor) Wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.

    • Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds.[12]

    • Blank Wells: 190 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.[5]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.[12]

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm kinetically for 5-10 minutes.[5][12]

Data Analysis:

Calculate the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve for each well. The percentage of inhibition is calculated as follows:

% Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] * 100

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels.[14] This assay measures the inhibition of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium Phosphate Buffer (100 mM, pH 6.9)

  • Benzoic acid derivative (Test Compound)

  • Acarbose (Positive Control)

  • Sodium Carbonate (0.2 M)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Dissolve α-glucosidase (e.g., 0.2 U/mL) and pNPG (e.g., 5.0 mM) in 100 mM sodium phosphate buffer (pH 6.9).[15]

    • Prepare stock solutions of the benzoic acid derivative and acarbose in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the inhibitor solution (test compound or acarbose at various concentrations) to the wells.

    • Add the α-glucosidase solution and pre-incubate at 37°C for 20 minutes.[15]

  • Reaction Initiation: Add 40 µL of the pNPG substrate solution to the reaction mixture.[15]

  • Incubation and Termination: Incubate the reaction at 37°C for 20 minutes. Stop the reaction by adding 130 µL of 0.2 M sodium carbonate.[15]

  • Measurement: Measure the absorbance at 405 nm.[15]

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Interpretation and Kinetic Analysis

A crucial aspect of enzyme inhibition studies is to determine not only the potency (IC50) but also the mechanism of inhibition. This can be achieved by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.[16]

G Kinetics Enzyme Kinetics Analysis Vary [Substrate] at fixed [Inhibitor] Measure Initial Reaction Rates (V₀) Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) InhibitionTypes Inhibition Mechanism Competitive Non-competitive Uncompetitive Kinetics:f2->InhibitionTypes Determine

Caption: Workflow for determining the mechanism of inhibition.

Table 1: Representative Data for Enzyme Inhibition Assays

EnzymeTest Compound (Benzoic Acid Derivative)Positive ControlIC50 (µM) - Test CompoundIC50 (µM) - Positive Control
Tyrosinase4-Aminobenzoic acidKojic Acid3.8[2]Varies
Carbonic AnhydraseUnspecified derivativeAcetazolamideVariesVaries
α-Amylase2,3,4-trihydroxybenzoic acidAcarbose17.30[17]Varies

Note: The IC50 values are illustrative and can vary based on the specific benzoic acid derivative and assay conditions.

Troubleshooting Common Issues

Enzyme assays can be susceptible to various sources of error. A systematic approach to troubleshooting is essential for obtaining reliable data.

Table 2: Troubleshooting Guide for Enzyme Inhibition Assays

IssuePotential CauseSuggested Solution
High background absorbance Substrate auto-hydrolysis or degradation.Prepare substrate solution fresh. Run a "no-enzyme" blank control to subtract background absorbance.
Low or no enzyme activity Improper enzyme storage, incorrect buffer pH, or presence of contaminants.Ensure enzyme is stored at the recommended temperature. Verify buffer pH. Perform a "spike and recovery" experiment to check for inhibitors in the sample matrix.[18]
Poor reproducibility Pipetting errors, temperature fluctuations, or inconsistent incubation times.Use calibrated pipettes. Ensure consistent temperature control. Use a multichannel pipette for simultaneous additions.
Inhibitor insolubility The compound precipitates in the assay buffer.Decrease the final concentration of the inhibitor. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that inhibits the enzyme.
False positives/negatives Assay interference from the test compound (e.g., fluorescence, color).Run appropriate controls, including a "no-enzyme" control with the inhibitor to check for direct effects on the signal. Consider using an orthogonal assay.[19]

Conclusion

This application note provides a robust framework for the experimental evaluation of benzoic acid derivatives as enzyme inhibitors. By understanding the principles behind each step and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data. The versatility of the benzoic acid scaffold ensures its continued prominence in drug discovery, and the protocols outlined herein will serve as a valuable resource for those seeking to unlock its therapeutic potential.[1]

References

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. Retrieved from [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • MDPI. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

  • Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Retrieved from [Link]

  • Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (2018). Enzyme Kinetic studies?. Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • National Institutes of Health. (2023). Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics. Retrieved from [Link]

  • Semantic Scholar. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Da-ta Biotech. (n.d.). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Retrieved from [Link]

  • National Institutes of Health. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • MDPI. (2024). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Medical Science and Discovery. (n.d.). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Retrieved from [Link]

  • J-STAGE. (n.d.). New Enzymatic Colorimetric Reactions of Benzoic Acid Derivatives with ABTS [2,2' -Azino-di- (3-ethylbenzothiazoline-6-sulfonic acid)]. Retrieved from [Link]

  • National Institutes of Health. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

Sources

Application Note: Advanced Utilization of 5-Bromo-2-chloro-4-hydroxybenzoic Acid in Material Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The rational design of advanced materials and targeted pharmacological probes relies heavily on the selection of multifunctional building blocks. 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS: 791137-26-3) represents a highly versatile, halogenated hydroxybenzoic acid derivative that bridges the gap between material science and pharmaceutical development.

The introduction of halogen atoms (bromine and chlorine) onto the aromatic ring of hydroxybenzoic acids significantly modulates the molecule's electronic properties, steric profile, and chemical reactivity[1]. In this specific scaffold, the functional groups serve distinct, orthogonal purposes:

  • Carboxylic Acid & Phenolic Hydroxyl: Act as primary coordination sites for metal ions in Metal-Organic Frameworks (MOFs) or as reactive handles for esterification in polymer synthesis.

  • Chlorine (C2 Position): Provides localized steric hindrance. In material science, this twists the aromatic ring relative to the carboxylate plane, disrupting polymer chain packing to improve processability or altering the pore topology in MOFs.

  • Bromine (C5 Position): Serves as a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling Post-Synthetic Modification (PSM) in materials or late-stage functionalization in drug discovery[2].

Applications in Material Science

Functionalized Metal-Organic Frameworks (MOFs)

Halogenated hydroxybenzoic acids are critical in the synthesis of robust, functionalized MOFs[1]. When reacted with high-valent metal nodes (such as Zr⁴⁺ in UiO-66 analogues), the carboxylic acid coordinates to form the structural backbone. The uncoordinated bromine atom protrudes into the pore channels. This design is highly intentional: the weaker C–Br bond (compared to C–Cl) allows for selective Post-Synthetic Modification (PSM) without dismantling the framework. Researchers can graft complex organic molecules—such as targeted drug delivery vectors or catalytic centers—directly into the MOF pores via heterogeneous cross-coupling.

High-Performance Liquid Crystalline Polymers (LCPs)

In polymer science, rigid aromatic monomers are used to synthesize high-temperature polyesters. However, extreme rigidity often makes these polymers insoluble and unprocessable. The incorporation of 5-Bromo-2-chloro-4-hydroxybenzoic acid introduces asymmetric halogen substituents. The steric bulk of the chlorine and bromine atoms increases the interchain distance (free volume) and disrupts crystalline packing, thereby lowering the melting temperature (


) to a processable range while maintaining the thermal stability inherent to the aromatic backbone.

Workflow: Solvothermal MOF assembly followed by Post-Synthetic Modification via the reactive C-Br bond.

Applications in Drug Development: ATAD2 Inhibitor Probes

Beyond traditional materials, this compound is a foundational scaffold for synthesizing isoform-selective chemical probes targeting the ATAD2 bromodomain[2]. ATAD2 is an epigenetic reader protein implicated in various cancers. The structural rigidity of the benzoic acid core, combined with the specific electron-withdrawing effects of the halogens, allows for precise spatial orientation of attached furane derivatives[3]. This geometry is critical for displacing acetylated histones from the ATAD2 binding pocket, thereby downregulating oncogene expression.

Pathway: Scaffold assembly into an ATAD2 probe leading to chromatin binding inhibition and therapeutic efficacy.

Quantitative Data Summaries

To facilitate experimental planning, the physicochemical properties and key reaction metrics for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueScientific Implication
Molecular Formula C₇H₄BrClO₃Defines the mass and elemental composition for mass spectrometry.
Molecular Weight 251.46 g/mol Critical for stoichiometric calculations in ligand/probe synthesis.
Reactive Sites -COOH, -OH, -BrEnables orthogonal functionalization (esterification vs. cross-coupling).
C-Br vs C-Cl Reactivity C-Br is weakerAllows highly selective palladium-catalyzed coupling at the C5 position.

Table 2: Reaction Metrics for Key Transformations[2]

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)
Dual Alkylation MeI, K₂CO₃, DMF25 (r.t.)492%
Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O5018~60-75%

Experimental Protocols

The following protocols detail the transformation of 5-Bromo-2-chloro-4-hydroxybenzoic acid into a functionalized intermediate (Methyl 5-bromo-2-chloro-4-methoxybenzoate) and its subsequent cross-coupling. These steps are foundational whether you are building a functionalized MOF linker or an ATAD2 inhibitor[2].

Protocol A: Dual Alkylation (Esterification & Etherification)

Objective: Mask the carboxylic acid and phenolic hydroxyl groups to prevent interference during subsequent transition-metal catalysis.

Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate both the carboxylic acid and the phenol. Methyl iodide (MeI) acts as a strong electrophile. N,N-dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates anions, dramatically enhancing the nucleophilicity of the phenoxide and carboxylate ions for the Sₙ2 attack.

Step-by-Step Procedure:

  • Preparation: To a stirred solution of 5-bromo-2-chloro-4-hydroxybenzoic acid (700 mg, 2.78 mmol) in dry DMF (10 mL), add K₂CO₃ (1.15 g, 8.35 mmol, 3.0 eq.).

  • Alkylation: Dropwise add methyl iodide (0.38 mL, 6.12 mmol, 2.2 eq.) at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours.

  • Isolation: Pour the mixture into 50 mL of ice-cold distilled water. The sudden increase in solvent polarity forces the highly hydrophobic dimethylated product to precipitate.

  • Filtration: Filter the resulting solid, wash extensively with water to remove residual DMF and inorganic salts, and dry under reduced pressure.

Self-Validation Checkpoint: The product (Methyl 5-bromo-2-chloro-4-methoxybenzoate) should yield a white solid (~92% yield). Verify via LC-MS: the product will show no ionization in standard ES+ or ES- modes due to the loss of the ionizable protons, and the retention time will shift significantly (e.g., Rt = 3.51 min) indicating increased hydrophobicity[2].

Protocol B: Selective Suzuki-Miyaura Cross-Coupling

Objective: Attach a functional group (e.g., a furane derivative for ATAD2 probes or an extended aromatic ring for MOF linkers) selectively at the bromine site.

Mechanistic Causality: The bromo group at position 5 is selectively activated over the chloro group at position 2 due to the lower bond dissociation energy of C-Br. The catalyst Pd(dppf)Cl₂ is chosen specifically because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation often seen with sterically hindered ortho-substituted aryl halides.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine Methyl 5-bromo-2-chloro-4-methoxybenzoate (250 mg, 0.894 mmol), the desired boronic acid (e.g., 5-formylfuran-2-ylboronic acid, 1.5 eq.), and Pd(dppf)Cl₂ complex with dichloromethane (110 mg, 15 mol%).

  • Degassing (Critical): Dissolve the mixture in degassed tetrahydrofuran (THF, 6 mL). Add a solution of Na₂CO₃ (190 mg, 2.0 eq.) in degassed water (3 mL). Note: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species.

  • Reaction: Heat the mixture to 50 °C and stir for 18 hours.

  • Workup: Cool to room temperature and remove the THF under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove palladium black. Separate the organic layer, dry over Na₂SO₄, and purify via flash column chromatography (e.g., cyclohexane/ethyl acetate).

Self-Validation Checkpoint: The formation of palladium black (a dark precipitate) post-reaction is a visual indicator that the catalytic cycle has terminated. LC-MS analysis of the organic layer should confirm the mass of the coupled product and the complete consumption of the brominated starting material[2].

References
  • Semantic Scholar. Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action.
  • Google Patents. Furane derivatives as inhibitors of atad2.
  • Benchchem. 3-Bromo-5-formyl-4-hydroxybenzoic acid (Contextualization within the Landscape of Halogenated Hydroxybenzoic Acid Derivatives).

Sources

Application Notes and Protocols for the Bromination of 2-Chloro-4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective bromination of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. 2-Chloro-4-hydroxybenzoic acid is a valuable starting material, and its bromination offers a pathway to novel compounds with potentially enhanced biological activity or unique chemical properties. The directing effects of the substituents on the aromatic ring—the deactivating, ortho-, para--directing chloro group and the activating, ortho-, para--directing hydroxyl group—present a fascinating case for regioselectivity in electrophilic aromatic substitution.[1][2][3]

This document provides a comprehensive, step-by-step guide for the bromination of 2-chloro-4-hydroxybenzoic acid. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations. We will delve into the mechanism, reaction setup, execution, work-up, and purification, as well as the analytical techniques required for the characterization of the final product.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 2-chloro-4-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2][4] The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species. The hydroxyl group (-OH) is a strongly activating substituent, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1][3][5] Conversely, the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating. However, the hydroxyl group's activating effect is dominant.

The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-chloro-4-hydroxybenzoic acid, the positions ortho to the hydroxyl group are at C3 and C5. The position para to the hydroxyl group is already occupied by the chloro substituent. Therefore, bromination is expected to occur at the C3 and/or C5 positions.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )Purity
2-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.57≥98%
BromineBr₂159.808≥99.5%
Glacial Acetic AcidCH₃COOH60.052≥99.7%
Sodium BisulfiteNaHSO₃104.061Reagent Grade
Distilled WaterH₂O18.015---
MethanolCH₃OH32.04HPLC Grade
AcetonitrileC₂H₃N41.053HPLC Grade
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thermometer

  • Condenser

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Reaction Setup and Execution

The following workflow outlines the key stages of the synthesis process.

Bromination_Workflow A 1. Preparation of Reactant Solution C 3. Dropwise Addition of Bromine A->C B 2. Preparation of Bromine Solution B->C D 4. Reaction Monitoring C->D Stir at Room Temp E 5. Quenching Excess Bromine D->E F 6. Product Precipitation E->F G 7. Isolation by Filtration F->G H 8. Purification (Recrystallization) G->H I 9. Product Characterization H->I

Figure 1: Experimental workflow for the bromination of 2-chloro-4-hydroxybenzoic acid.

Step 1: Preparation of the 2-Chloro-4-hydroxybenzoic Acid Solution

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 8.63 g (0.05 mol) of 2-chloro-4-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Preparation of the Bromine Solution

  • CAUTION: Bromine is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood. [6][7][8]

  • In a dropping funnel, carefully prepare a solution of 8.0 g (2.6 mL, 0.05 mol) of bromine in 25 mL of glacial acetic acid.

Step 3: Bromination Reaction

  • Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of 2-chloro-4-hydroxybenzoic acid over a period of approximately 30-45 minutes.

  • Maintain the reaction temperature between 20-25°C. A water bath can be used for cooling if the reaction becomes exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

Work-up and Purification

Step 4: Quenching

  • To neutralize any unreacted bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the characteristic reddish-brown color of bromine disappears.

Step 5: Product Isolation

  • Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring.

  • A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts.

Step 6: Purification

  • Recrystallization is an effective method for purifying the crude product.[9][10] A mixture of ethanol and water is a suitable solvent system.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the purified product in a vacuum oven at 60°C to a constant weight.

Safety Precautions

  • Bromine: Elemental bromine is extremely hazardous. It is highly corrosive and can cause severe burns to the skin and eyes.[6][7] Its vapors are toxic and can cause respiratory damage.[6][7][11] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12] Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.[7]

  • Glacial Acetic Acid: This is a corrosive liquid that can cause skin and eye burns. Handle with care in a fume hood.

  • General Precautions: As with all chemical syntheses, it is crucial to conduct a thorough risk assessment before beginning any work.

Product Characterization

The identity and purity of the synthesized brominated 2-chloro-4-hydroxybenzoic acid should be confirmed using modern analytical techniques.

Analytical Methods
TechniquePurposeExpected Observations
HPLC Purity assessment and reaction monitoringA single major peak for the desired product with a retention time distinct from the starting material.
¹H NMR Structural elucidationThe disappearance of a proton signal in the aromatic region of the starting material's spectrum and the appearance of a new aromatic proton pattern consistent with the brominated product.
¹³C NMR Structural confirmationShifts in the carbon signals of the aromatic ring, particularly the carbon atom to which the bromine is attached.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the mass of the brominated product, showing a characteristic isotopic pattern for compounds containing both chlorine and bromine.
Melting Point Purity assessmentA sharp and defined melting point range consistent with the literature value for the pure compound.[9]
Example Analytical Data Interpretation

High-performance liquid chromatography (HPLC) is a powerful tool for monitoring the progress of the reaction and assessing the purity of the final product.[13][14][15] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective for separating the starting material, product, and any potential byproducts.

Conclusion

This application note provides a detailed and robust protocol for the bromination of 2-chloro-4-hydroxybenzoic acid. By understanding the underlying reaction mechanism and adhering to the prescribed safety precautions, researchers can confidently synthesize this valuable chemical intermediate. The successful execution of this protocol, coupled with thorough analytical characterization, will yield a high-purity product suitable for a wide range of applications in drug discovery and materials science.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2B: Purification of Product Mixtures. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?. Retrieved from [Link]

  • I-Net Solution. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure 5-bromo-2-chloro-4-hydroxybenzoic acid. The purity of this halogenated building block is critical, as trace regioisomers or inorganic salts can severely compromise downstream coupling efficiencies and alter the pharmacological profiles of target APIs.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative data tables, and self-validating experimental protocols.

Diagnostic Purification Workflow

Purification A Crude 5-Bromo-2-chloro- 4-hydroxybenzoic acid B High Salt Content? (>5% KCl/NaCl) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C Yes D Regioisomers Present? (e.g., 3-bromo isomer) B->D No C->D E Flash Chromatography (Silica, Cyclohexane/EtOAc) D->E Yes (>2%) F Recrystallization (EtOH / H2O) D->F No / Trace G Pure Target Compound (>98% Purity) E->G F->G

Decision matrix for selecting the optimal purification workflow based on crude impurity profiling.

Troubleshooting Guides & FAQs

Q1: Following the base-catalyzed hydrolysis of the nitrile precursor, my crude product crashes out as an oil instead of a crystalline solid during acidification. Why does this happen, and how do I fix it?

  • Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the product precipitates above its melting point in the specific solvent mixture, or when high concentrations of impurities disrupt the crystal lattice. In the synthesis of 5-bromo-2-chloro-4-hydroxybenzoic acid via KOH/EtOH hydrolysis[1], rapid addition of HCl causes localized supersaturation and traps inorganic salts (KCl) within the organic matrix.

  • Solution: Do not attempt to force crystallization from the oiled-out state. Instead, redissolve the oil in a water-immiscible organic solvent like ethyl acetate to perform a liquid-liquid extraction[2]. This removes the trapped inorganic salts. Afterward, perform a controlled recrystallization (see Protocol 2).

Q2: How do I separate the target compound from the 3-bromo regioisomer and unreacted starting material?

  • Causality: The starting material (2-chloro-4-hydroxybenzoic acid) lacks the lipophilic bromine atom, making it significantly more polar. It will easily remain dissolved in the mother liquor during a standard ethanol/water recrystallization. However, the 3-bromo and 5-bromo isomers possess nearly identical polarities but slightly different steric profiles, meaning they will co-crystallize.

  • Solution: If your crude contains >2% of the 3-bromo regioisomer, recrystallization will fail to enrich the purity. You must use flash column chromatography. Eluting with a non-polar to moderately polar gradient of cyclohexane and ethyl acetate (e.g., 4:1) provides the necessary theoretical plates to resolve these closely related species[3].

Q3: My HPLC chromatogram shows severe peak tailing during purity analysis, making it difficult to quantify impurities. How can I fix this?

  • Causality: 5-Bromo-2-chloro-4-hydroxybenzoic acid contains both a strongly acidic carboxylic acid (pKa ~2.5) and a weakly acidic phenolic hydroxyl group (pKa ~8.5). On standard silica or C18 columns, secondary interactions between the ionized carboxylate and the slightly acidic silanol groups of the stationary phase cause severe band broadening and tailing.

  • Solution: Suppress the ionization of the carboxylic acid by adding an acid modifier to your mobile phase. Supplementing your eluent with 0.1% to 0.5% acetic acid or trifluoroacetic acid (TFA) will keep the molecule fully protonated, ensuring sharp, symmetrical peaks.

Quantitative Data & Separation Metrics

Table 1: Physicochemical Predictors for Purification

PropertyEstimated ValueCausality / Impact on Purification Strategy
pKa1 (Carboxylic Acid) ~2.5Requires aqueous pH < 2.0 (using strong inorganic acids) for complete protonation prior to organic extraction[2].
pKa2 (Phenolic OH) ~8.5Allows for selective deprotonation using weak bases (e.g., NaHCO3) if separating from non-acidic impurities.
LogP (Protonated) ~3.2Highly lipophilic when protonated; requires non-polar solvent mixtures (Cyclohexane/EtOAc) for chromatography[3].

Table 2: Impurity Profiling & Resolution Strategy

Impurity TypeExampleRelative PolarityPrimary Removal Strategy
Under-reacted 2-chloro-4-hydroxybenzoic acidHigher (More polar)Recrystallization (remains in aqueous mother liquor)
Over-brominated 3,5-dibromo-2-chloro-4-hydroxybenzoic acidLower (Less polar)Flash Chromatography
Regioisomer 3-bromo-2-chloro-4-hydroxybenzoic acidSimilarFlash Chromatography (Cyclohexane/EtOAc 4:1)[1]
Inorganic Salts KCl, NaClExtremely HighLiquid-Liquid Extraction (Water wash)[2]
Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Desalting)

Use this protocol if your crude product was isolated directly from an aqueous reaction mixture via acid precipitation.

  • Dissolution: Suspend 10 g of the crude, salt-contaminated product in 100 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a moderately polar, water-immiscible solvent that readily dissolves the protonated organic acid but completely rejects inorganic salts[2].

  • Aqueous Wash: Transfer to a separatory funnel and wash the organic layer with 3 x 30 mL of deionized water.

  • Validation Checkpoint: Add a single drop of 0.1 M Silver Nitrate (AgNO3) to an aliquot of the final aqueous wash. If no white precipitate (AgCl) forms, the organic layer has been successfully desalted.

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desalted crude.

Protocol 2: Precision Recrystallization

Use this protocol to remove unreacted starting materials and trace polar impurities.

  • Primary Dissolution: Dissolve the desalted crude in a minimum volume of boiling Ethanol.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the carboxylic acid, allowing for high solubility at elevated temperatures.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise to the boiling solution until it becomes faintly turbid, then add 1-2 drops of ethanol to clear it.

    • Causality: Water acts as an anti-solvent, lowering the solubility threshold and forcing the highly lipophilic brominated compound to the brink of crystallization.

  • Controlled Cooling: Allow the flask to cool to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding structurally dissimilar impurities.

  • Validation Checkpoint: Filter the crystals and spot the mother liquor on a TLC plate (Eluent: 4:1 Cyclohexane/EtOAc + 1% AcOH). If the target compound spot is excessively dark compared to the impurity spots, your solvent ratio was too rich in ethanol, resulting in yield loss.

Protocol 3: Flash Chromatography (Regioisomer Resolution)

Use this protocol to separate the 5-bromo target from the 3-bromo regioisomer.

  • Column Preparation: Pack a silica gel column using Cyclohexane.

  • Sample Loading: Dry-load the sample by dissolving it in a minimum amount of THF, adding a small amount of silica, and evaporating the solvent to create a free-flowing powder. Load this onto the top of the column.

    • Causality: Wet-loading a polar compound like a benzoic acid often causes band broadening. Dry-loading ensures a tight initial band for high-resolution separation.

  • Elution: Elute using an isocratic mixture of Cyclohexane/Ethyl Acetate (4:1)[3], supplemented with 0.1% Acetic Acid.

    • Causality: The acetic acid suppresses the ionization of the target's carboxylic acid group, preventing secondary interactions with the silica silanols that cause severe peak tailing.

  • Validation Checkpoint: Monitor fractions via UV (254 nm). The 5-bromo target and 3-bromo regioisomer will elute closely. Pool only the fractions showing >98% purity by analytical HPLC.

References

1.2 - Google Patents. 2.3 - Semantic Scholar. 3.1 - European Patent Office / Googleapis.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Bromo-2-chloro-4-hydroxy-benzoic acid and what are their associated impurity profiles?

A1: Several synthetic routes are reported, each with a unique impurity profile. A common method involves the bromination of 2-chloro-4-hydroxybenzoic acid. Key impurities often arise from this step, including isomeric byproducts and over-brominated species. Another route starts from 2-chlorobenzoic acid, which may introduce different sets of impurities related to the multi-step process.[1][2][3]

Q2: What is the primary cause of isomeric impurities in this synthesis?

A2: Isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, are a significant challenge.[2][3][4] Their formation is often a result of the directing effects of the substituents on the benzoic acid ring during the electrophilic bromination step. The hydroxyl and chloro groups have competing directing effects, which can lead to substitution at undesired positions.

Q3: Can you suggest a method to minimize the formation of the 4-bromo-2-chlorobenzoic acid isomer?

A3: The use of an inhibitor, such as sodium sulfide, potassium sulfide, or sodium sulfite, in conjunction with N-bromosuccinimide (NBS) in sulfuric acid has been reported to effectively suppress the formation of the 4-bromo-2-chlorobenzoic acid impurity.[2][3][4]

Q4: Are there any common byproducts from the chlorination step if starting from a 4-hydroxybenzoic acid derivative?

A4: Yes, chlorination of 4-hydroxybenzoic acid derivatives can lead to the formation of chlorinated byproducts, including di- and tri-chlorinated species.[5][6] The reaction conditions, particularly the chlorinating agent and temperature, must be carefully controlled to minimize these impurities.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Problem 1: Low Purity of the Final Product After Initial Synthesis

Possible Causes & Solutions

Potential Cause Underlying Reason Recommended Action
Presence of Isomeric Impurities The directing effects of the chloro and hydroxyl groups on the aromatic ring can lead to the formation of isomers like 4-bromo-2-chlorobenzoic acid.[2][4]Employ a reaction system with an inhibitor (e.g., sodium sulfide) when using NBS/sulfuric acid for bromination to improve selectivity.[4]
Over-bromination The activated aromatic ring is susceptible to further bromination, leading to di-brominated byproducts.[7][8]Carefully control the stoichiometry of the brominating agent (e.g., NBS) and maintain a low reaction temperature.[8]
Incomplete Reaction Insufficient reaction time or temperature can leave unreacted starting materials.Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Ensure the reaction goes to completion before workup.
Residual Solvents or Reagents Improper workup or purification can leave behind solvents or excess reagents.Optimize the washing and drying steps of the workup procedure. Recrystallization from a suitable solvent system is often effective for purification.[9]
Problem 2: Difficulty in Removing a Persistent Impurity

Impurity Identification and Removal Workflow

To address a persistent impurity, a systematic approach is necessary. The following workflow outlines the key steps from detection to removal.

Impurity_Identification_Workflow cluster_detection Detection cluster_characterization Characterization cluster_identification Identification cluster_strategy Strategy Development cluster_implementation Implementation Detect 1. Detect Impurity (e.g., HPLC, TLC) Characterize 2. Characterize Impurity (e.g., LC-MS, GC-MS, NMR) Detect->Characterize Impurity Detected Identify 3. Identify Structure & Formation Pathway Characterize->Identify Data Acquired Strategy 4. Develop Removal Strategy Identify->Strategy Structure Elucidated Implement 5. Implement & Verify (e.g., Recrystallization, Chromatography) Strategy->Implement Strategy Defined

Sources

Technical Support Center: Reducing Isomer Formation in the Bromination of Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for electrophilic aromatic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the bromination of benzoic acid. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies to help you minimize the formation of unwanted ortho and para isomers, thereby maximizing the yield of the desired meta-bromobenzoic acid.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the regioselectivity of benzoic acid bromination. A solid understanding of the underlying mechanism is the first step toward effective troubleshooting.

Q1: Why is meta-bromobenzoic acid the major product when brominating benzoic acid?

The regiochemical outcome of this reaction is dictated by the electronic properties of the carboxylic acid group (-COOH) attached to the benzene ring.[1] The -COOH group is a powerful electron-withdrawing group (EWG) and acts as a meta-director for incoming electrophiles.[2][3] This directing effect is a direct consequence of the relative stability of the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction.[1][4]

Causality Explained:

  • Electron-Withdrawing Nature: The -COOH group withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivates the ring, making it less reactive towards electrophiles than benzene itself.[1][2]

  • Intermediate Stability: During electrophilic attack, the bromine electrophile (Br⁺) can add to the ortho, meta, or para positions.

    • Ortho and Para Attack: If the attack occurs at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing -COOH group. This is a highly unstable and energetically unfavorable arrangement.[2][5]

    • Meta Attack: When the attack is at the meta position, none of the resonance structures place the positive charge adjacent to the -COOH group. This intermediate is therefore significantly more stable (less destabilized) than the intermediates for ortho or para attack.[1][2]

The reaction proceeds preferentially through the lowest energy pathway, which involves the most stable intermediate, leading to the formation of the meta-substituted product as the major isomer.[6]

Sigma Complex Stability cluster_ortho Ortho Attack (Destabilized) cluster_meta Meta Attack (Favored) cluster_para Para Attack (Destabilized) ortho_start Benzoic Acid ortho_intermediate Sigma Complex (Positive charge adjacent to -COOH) ortho_start->ortho_intermediate + Br+ meta_start Benzoic Acid meta_intermediate Sigma Complex (Positive charge NOT adjacent to -COOH) meta_start->meta_intermediate + Br+ para_intermediate Sigma Complex (Positive charge adjacent to -COOH) para_start Benzoic Acid para_start->para_intermediate + Br+

Caption: Relative stability of sigma complexes in benzoic acid bromination.

Q2: If the -COOH group is a meta-director, why are ortho and para isomers still formed?

The terms "meta-director" or "ortho, para-director" describe the major product formed, not the exclusive one.[7] Directing effects are a result of differences in the activation energies for the competing reaction pathways. While the energy barrier for meta attack is the lowest, the barriers for ortho and para attack are not infinitely high.

Under certain conditions, a fraction of the reacting molecules will possess sufficient energy to overcome the higher activation barriers, leading to the formation of minor amounts of ortho and para isomers. Factors that can increase the proportion of these undesired isomers include:

  • Higher Reaction Temperatures: Increased thermal energy allows a greater percentage of collisions to overcome the higher activation energy pathways for ortho and para substitution.[8]

  • Highly Reactive Brominating Systems: Using an overly potent catalyst or brominating agent can reduce the selectivity of the reaction.

Q3: What is the role of the Lewis acid catalyst (e.g., FeBr₃) in this reaction?

The benzene ring in benzoic acid is deactivated by the electron-withdrawing -COOH group, making it significantly less nucleophilic than unsubstituted benzene.[9] Molecular bromine (Br₂) on its own is not a sufficiently strong electrophile to react with this deactivated ring.[10][11]

The Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to activate the bromine. It interacts with a bromine molecule, polarizing the Br-Br bond and generating a highly electrophilic bromine species (often represented as "Br⁺") that can be attacked by the deactivated aromatic ring. The catalyst is regenerated at the end of the reaction cycle.

Part 2: Troubleshooting Guide - Minimizing Unwanted Isomers

This section provides practical solutions to common problems encountered during the bromination of benzoic acid.

Q4: I am getting a significant amount of the ortho-bromobenzoic acid isomer. How can I reduce it?

Excessive formation of the ortho isomer is often linked to steric and temperature effects. While electronic effects favor meta substitution, proximity can sometimes lead to minor ortho product formation.

  • Problem: Steric hindrance from the carboxylic acid group is generally thought to disfavor ortho attack.[12][13] However, if the reaction is run at elevated temperatures, the increased kinetic energy can overcome this steric barrier more frequently.

  • Solution 1: Strict Temperature Control: Lowering the reaction temperature is one of the most effective ways to enhance regioselectivity. Reactions performed at or below room temperature favor the pathway with the lowest activation energy, which is meta substitution.[8] For highly sensitive substrates, cooling the reaction mixture in an ice bath during the addition of bromine is recommended.

  • Solution 2: Slow Reagent Addition: Add the bromine solution dropwise to the reaction mixture. This maintains a low concentration of the reactive electrophile at any given moment, which helps to prevent localized temperature increases (exotherms) and promotes more selective reaction kinetics.

Q5: My reaction is producing di-brominated products. What is causing this and how can I prevent it?

The formation of di-bromo or poly-brominated benzoic acids is a clear indication of over-reaction.

  • Problem: The product, m-bromobenzoic acid, is still an aromatic ring that can undergo a second electrophilic substitution. Although it is also deactivated, harsh conditions can force a second bromination.

  • Solution 1: Precise Stoichiometry: Carefully control the molar equivalents of your reagents. Use no more than one equivalent of the brominating agent (e.g., Br₂). An excess of bromine is the most common cause of di-bromination.

  • Solution 2: Use a Milder Brominating Agent: If precise control of Br₂ is difficult, switching to a milder and more selective reagent can be beneficial. N-Bromosuccinimide (NBS) is often a good alternative, as it can provide a slow, controlled source of electrophilic bromine, reducing the chance of over-bromination.[14]

  • Solution 3: Monitor Reaction Progress: Follow the consumption of the benzoic acid starting material using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

Problem Primary Cause Recommended Solution Supporting Principle
High ortho IsomerHigh Reaction TemperatureRun reaction at 0-25°C; add bromine slowly.Favors lowest activation energy pathway.[8]
High para IsomerHigh Reaction TemperatureRun reaction at 0-25°C.Favors lowest activation energy pathway.
Di-brominationExcess Brominating AgentUse ≤ 1.0 equivalent of Br₂ or NBS.Stoichiometric control prevents over-reaction.[14]
Low ConversionInsufficient Catalyst/TimeEnsure catalyst is active; increase reaction time.Catalyst is required for deactivated rings.[10]
Part 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of 3-bromobenzoic acid while minimizing isomer formation.

Protocol: Synthesis of 3-Bromobenzoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place benzoic acid (1.0 eq) and a small amount of iron filings or powder (approx. 0.1 eq) as the catalyst precursor (it will generate FeBr₃ in situ).

  • Solvent: Add a suitable solvent. While the reaction can be run neat, using a solvent like acetic acid or dichloromethane can help with temperature control.

  • Bromine Addition: In the dropping funnel, place molecular bromine (Br₂) (1.0 eq) dissolved in a small amount of the same solvent.

  • Reaction: Cool the flask in an ice-water bath. Begin stirring and add the bromine solution dropwise over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 30°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath. Quench any excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Isolation: Dilute the mixture with water. The crude 3-bromobenzoic acid will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acids and salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to remove any isomeric impurities.

Part 4: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues with isomer formation.

TroubleshootingWorkflow start Analyze Product Mixture (GC, NMR, LC-MS) q1 Significant Di-bromination? start->q1 q2 High Ortho/Para Isomers? q1->q2 No sol1 Reduce Br₂ to ≤ 1.0 eq. Add Br₂ slowly. Monitor via TLC and quench. q1->sol1 Yes sol2 Lower reaction temp (0-25°C). Ensure slow Br₂ addition. Consider milder reagent (NBS). q2->sol2 Yes end_ok Optimized Protocol: High Meta-Isomer Yield q2->end_ok No sol1->q2 sol2->end_ok end_revisit Re-evaluate Starting Material Purity and Catalyst Activity end_ok->end_revisit If issues persist

Caption: A logical workflow for troubleshooting isomer formation.

References
  • Filo. (2025, March 21). Difference between Ortho para and meta directing groups.
  • The Journal of Chemical Physics. (2014, November 18). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. AIP Publishing. [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chad's Prep. (2021, March 8). Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. YouTube. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

  • LibreTexts Chemistry. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Land of Chemistry. (2023, March 1). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. [Link]

  • Google Patents. (2000).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Royal Society of Chemistry. [Link]

  • Tay, J. (2018, April 11). How is parabromobenzoic acid prepared from benzene? Quora. [Link]

  • Liang, Y., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Study.com. Using no more than three steps, outline a synthesis of para-bromobenzoic acid from benzene. Clearly indicate all reagents needed. [Link]

  • Shaalaa.com. (2023, August 16). Assertion (A): Bromination of benzoic acid, gives m-bromobenzoic acid. Reason (R): Carboxyl group increases the electron density at the meta position. [Link]

  • Patil, D. B., & Kapoor, S. B. (2012). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. International Journal of ChemTech Research. [Link]

  • Google Patents. (1998).
  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. [Link]

  • Allen. State giving reasons what products are likely to be formed in the bromination of benzoic acid. [Link]

  • Scribd. Bromination of p-Toluic Acid Analysis. [Link]

  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. [Link]

  • Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]

  • All 'Bout Chemistry. (2020, May 16). How to convert benzene into p-bromobenzoic acid? YouTube. [Link]

  • Vaia. Problem 176 A compound that undergoes bromin...[Link]

  • Aromatic Electrophilic substitution. (2020, February 15). SlideShare. [Link]

  • Majid, R. Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]

  • Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • Greg E. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link]

  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2007). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process. Rafidain Journal of Science. [Link]

  • Quora. (2017, April 26). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?[Link]

  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2021, October 12). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. [Link]

Sources

Optimizing reaction conditions for Sandmeyer reaction of bromo-chloro-anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sandmeyer Reactions for Bromo-Chloro-Anilines

Executive Summary

Substrate Focus: Bromo-chloro-anilines (Poly-halogenated aromatic amines). Primary Challenge: These substrates exhibit poor aqueous solubility and reduced nucleophilicity due to the electron-withdrawing nature of multiple halogens. Standard aqueous-acid protocols often fail, leading to incomplete diazotization or tarry side-products. Solution Strategy: This guide prioritizes non-aqueous diazotization (Doyle conditions) and organic co-solvent systems over classical aqueous methods to ensure homogeneous reaction kinetics and high yields.

Phase 1: Critical Protocol Selection

Q: My bromo-chloro-aniline is not dissolving in aqueous HCl. Can I heat it? A: No. Heating the diazonium salt formation step will trigger immediate decomposition to phenols (via hydrolysis) or violent release of nitrogen gas.

The Fix: Switch to Method B (Organic Solvent System) immediately.

  • Why? Poly-halogenated anilines are lipophilic. In aqueous HCl, they form a suspension, preventing the nitrite from reacting effectively. The "surface reaction" is too slow and leads to diazo-tars.

  • Protocol Recommendation: Use the Doyle Diazotization or an Acetic Acid/H₂SO₄ system.

Comparative Workflow Diagram

SandmeyerOptimization Start Substrate: Bromo-Chloro-Aniline Decision Solubility Check in 6M HCl Start->Decision MethodA Method A: Classical Aqueous (Only if soluble) Decision->MethodA Soluble MethodB Method B: Organic/Doyle (Recommended for Poly-halides) Decision->MethodB Insoluble (Most Cases) StepA1 Diazotization: NaNO2 (aq) + HCl Temp: 0-5°C MethodA->StepA1 StepB1 Diazotization: t-Butyl Nitrite (t-BuONO) Solvent: MeCN or DMSO Temp: 20-60°C MethodB->StepB1 StepA2 Sandmeyer Step: Add to CuCl/HCl solution StepA1->StepA2 StepB2 Sandmeyer Step: Add Cu(I/II) halide directly to organic solution StepB1->StepB2 RiskA Risk: Phenol formation Incomplete conversion StepA2->RiskA BenefitB Benefit: Homogeneous phase High Yield, Low Phenol StepB2->BenefitB

Caption: Decision tree for selecting the correct diazotization method based on substrate solubility.

Phase 2: Troubleshooting & Optimization (Q&A)

Section 1: Diazotization (The "Make or Break" Step)

Q: I am getting low yields and a lot of unreacted starting material. What is wrong? Technical Insight: The electron-withdrawing effect of bromine and chlorine atoms makes the amino group weakly basic. It struggles to capture the nitrosonium ion (


) in standard conditions.
Corrective Action: 
  • Increase Acid Strength: If using aqueous conditions, switch from HCl to conc. H₂SO₄ or Glacial Acetic Acid .[1] The protonation of the weak amine requires a "super-acidic" or non-aqueous environment to shift the equilibrium.

  • Use t-Butyl Nitrite (t-BuONO): This reagent generates

    
     in organic solvents (like Acetonitrile) without generating water, preventing the reverse reaction.
    

Q: The reaction mixture turns into a solid sludge during diazotization. Cause: Precipitation of the diazonium salt. While diazonium salts are generally unstable, poly-halogenated versions can be surprisingly insoluble and stable, precipitating out of solution. Risk: Explosive decomposition if the solid is isolated or subjected to friction. The Fix:

  • Do NOT filter.

  • Dilute: Add more solvent (Acetonitrile or Glacial Acetic Acid) to redissolve.

  • Flow Chemistry: If scale allows, use a continuous flow reactor to handle the slurry safely, reacting it immediately with the copper source.

Section 2: The Sandmeyer Step (Halogenation)[2][3]

Q: Should I use Cu(I) or Cu(II) catalysts? Expert Recommendation: Use Cu(I) (e.g., CuBr, CuCl) in stoichiometric amounts for the most reliable results on lab scale.

  • Mechanism: The reaction is a radical process.[2][3][4][5] Cu(I) transfers a single electron (SET) to the diazonium species, generating an aryl radical and Cu(II).[5] The radical then abstracts a halogen from the copper center.

  • Catalytic Variant: You can use catalytic Cu(II) (10-20 mol%) if you add a reducing agent (like Ascorbic Acid) or if the solvent promotes the regeneration of Cu(I), but for high-value drug intermediates, stoichiometric Cu(I) ensures the radical chain does not terminate prematurely.

Q: I see a major side product: Phenol (Ar-OH). How do I stop this? Cause: Water is present in the system.[6][7] The diazonium cation reacts with water faster than the copper catalyst. Protocol:

  • Dry Solvents: Use anhydrous Acetonitrile (MeCN).

  • Order of Addition: Do not add the copper solution to the diazonium salt. Add the diazonium solution TO the copper solution. This keeps the concentration of the diazonium radical low relative to the halogen source, favoring halogenation over hydrolysis.

Section 3: Workup & Purification

Q: The copper waste is difficult to remove; the product is green/blue. The Fix: Copper salts chelate to amines and can stick to lipophilic products.

  • Ammonia Wash: Wash the organic layer with 10% aqueous

    
    . The ammonia forms a water-soluble deep blue complex 
    
    
    
    that washes away easily.
  • EDTA Wash: Alternatively, use a saturated EDTA solution if the product is base-sensitive.

Standardized Data Tables

Table 1: Solvent & Reagent Compatibility Guide
Substrate CharacteristicRecommended SolventNitrite SourceAcid/AdditiveNotes
Soluble in HCl 6M HCl (aq)NaNO₂ (aq)NoneClassical method. Only for mono-halogenated.
Insoluble / Lipophilic Acetonitrile (MeCN) t-Butyl Nitrite p-TsOH (1.0 eq)Best for Bromo-Chloro-Anilines. Anhydrous.
Very Weak Base Glacial Acetic AcidNaNO₂ (solid)H₂SO₄ (conc.)"Nitrosyl Sulfuric Acid" method.
Table 2: Stoichiometry for Optimization
ReagentEquivalents (eq)Purpose
Aniline (Start) 1.0Limiting reagent.
Nitrite Source 1.2 - 1.5Excess ensures complete conversion of weak amine.
Acid (p-TsOH/H₂SO₄) 2.0 - 3.0Stabilizes diazonium salt; prevents triazene formation.
Cu(I) Halide 1.2 - 2.0Stoichiometric amount preferred to suppress side reactions.

Detailed Protocol: The "Doyle" Method (Organic Phase)

Recommended for 2-Bromo-4-chloroaniline and similar substrates.

  • Preparation: In a dry round-bottom flask, dissolve 1.0 eq of Bromo-Chloro-Aniline in anhydrous Acetonitrile (0.5 M concentration) .

  • Activation: Add 1.5 eq of p-Toluenesulfonic acid (p-TsOH) . Stir to dissolve.

  • Diazotization: Cool to 0°C . Dropwise add 1.5 eq of t-Butyl Nitrite (t-BuONO) .

    • Observation: Evolution of gas may occur.[5][8][9] Stir for 30 mins at 0°C, then warm to Room Temp (RT) for 30 mins.

  • Sandmeyer Reaction:

    • In a separate flask, suspend 1.5 eq of Cu(I)Br (or CuCl) in Acetonitrile.

    • Crucial Step: Transfer the Diazonium solution (from Step 3) slowly into the Copper suspension while stirring vigorously.

    • Note: Nitrogen gas evolution will be vigorous.

  • Completion: Heat to 60°C for 1 hour to ensure complete dediazotization.

  • Quench: Cool to RT. Pour into 1M HCl (to solubilize copper salts). Extract with Ethyl Acetate.

References

  • Doyle, M. P., et al. (1977).[10] Alkyl Nitrites as Nitrosating Agents in Organic Synthesis. Journal of Organic Chemistry.

  • Ritter, T., et al. (2024).[11] Nitrate reduction enables safer aryldiazonium chemistry. Science.

  • Organic Syntheses. (1955). o-Chlorobromobenzene (Sandmeyer Protocol). Coll. Vol. 3, p.185.

  • Hanson, P., et al. (1993). The mechanism of the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Support Center: Troubleshooting Low Solubility in Reactions with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of substituted benzoic acids in their reaction setups. Low solubility is a common impediment that can lead to reduced reaction rates, incomplete conversions, and ultimately, lower yields.[1] More than 40% of new chemical entities are estimated to be practically insoluble in water, highlighting the prevalence of this issue in drug development.[1]

This document provides in-depth, practical solutions in a direct question-and-answer format, explaining not just what to do, but why each step is scientifically sound.

Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: My reaction is sluggish or not proceeding as expected. How do I confirm that low solubility is the culprit?

A: Identifying poor solubility is the foundational step in troubleshooting. Several key indicators can point to this issue:

  • Visual Observation: The most direct evidence is the presence of undissolved solid material in your reaction flask, even after a period of stirring or heating. The mixture may appear as a suspension or slurry rather than a clear, homogeneous solution.[1]

  • Inconsistent Reaction Rates: If you observe that the reaction rate does not increase as expected when you increase the concentration of your benzoic acid derivative, it's a strong sign that the compound is not fully dissolving. The reaction is limited by the dissolution rate, not the reactant concentration.

  • Low or Variable Yields: Poor solubility can lead to incomplete reactions, resulting in disappointing yields.[1] If you notice significant batch-to-batch variability, it could be due to inconsistent amounts of the reactant dissolving and participating in the reaction.

  • Stalled Reactions: The reaction may start but then plateau as the initially dissolved portion of the reactant is consumed, with the remaining solid failing to dissolve and react in a timely manner.

Q2: What are the core principles governing the solubility of my substituted benzoic acid?

A: The solubility of any compound, including a substituted benzoic acid, is governed by the principle of "like dissolves like."[2] This is dictated by several interconnected factors:

  • Polarity: Benzoic acid itself has a polar carboxylic acid group (-COOH) attached to a non-polar benzene ring. Its solubility is a balance between these two features.[3][4] It is sparingly soluble in water but readily soluble in many organic solvents like ethanol, ether, and benzene.[3][5][6]

  • Substituents: The nature of the substituent on the benzene ring is critical. Electron-withdrawing groups (e.g., -NO₂) can increase acidity but may decrease solubility in non-polar solvents. Conversely, bulky, non-polar alkyl groups will decrease solubility in polar solvents like water.

  • Temperature: For most solids, solubility increases with temperature.[3] This is why benzoic acid is significantly more soluble in hot water than in cold water, a property exploited during recrystallization.[7]

  • pH of the Medium: The pH of the solvent has a profound effect on the solubility of benzoic acids, which are acidic compounds (pKa ≈ 4.2).[3][5] In a basic (alkaline) medium, the carboxylic acid is deprotonated to form its corresponding carboxylate salt (benzoate), which is an ion and therefore significantly more water-soluble.[3][8][9] Conversely, in a highly acidic medium, the equilibrium is pushed towards the neutral, less soluble acid form.[8][9]

Q3: My substituted benzoic acid isn't dissolving in my chosen solvent. What are the first and simplest adjustments I can make?

A: Before resorting to more complex methods, always start with the fundamentals: solvent choice and temperature.

  • Re-evaluate Your Solvent: Consult a solvent polarity chart. If your substituted benzoic acid is highly non-polar (e.g., has long alkyl chains), a non-polar solvent like toluene or hexane might be appropriate. If it has polar functional groups, a more polar solvent like ethanol, methanol, or THF could be a better choice.[2] A comprehensive collection of solubility data for benzoic acids in various organic solvents has been compiled by the IUPAC-NIST, which can be a valuable resource.[10]

  • Increase the Temperature: Gently heating the reaction mixture can significantly increase the solubility of your compound.[3] Run the reaction at the solvent's reflux temperature if the reactants and products are stable under those conditions. Always use a condenser to prevent solvent loss.

Q4: How can I leverage pH to improve the solubility of my benzoic acid for a reaction in an aqueous or protic medium?

A: Adjusting the pH is a powerful technique for compounds with ionizable functional groups. For a benzoic acid, increasing the pH will convert it to its highly soluble benzoate salt.

Mechanism of pH-Dependent Solubility: The carboxylic acid exists in equilibrium with its conjugate base, the benzoate anion.

C₆H₅COOH ⇌ C₆H₅COO⁻ + H⁺

According to Le Châtelier's principle, adding a base (e.g., NaOH, NaHCO₃) will consume H⁺, shifting the equilibrium to the right and favoring the formation of the water-soluble benzoate ion.[8][9] This allows the reaction to proceed in the aqueous phase. After the reaction is complete, the solution can be re-acidified (e.g., with HCl) to precipitate the product if it is in the acid form.[11]

ph_solubility cluster_organic Low Solubility in Water cluster_aqueous High Solubility in Water BA Substituted Benzoic Acid (R-COOH) Salt Soluble Benzoate Salt (R-COO⁻ Na⁺) BA->Salt + NaOH (Base) (Deprotonation) Salt->BA + HCl (Acid) (Protonation)

Caption: pH adjustment to enhance benzoic acid solubility.

Q5: My reaction must be run in a non-polar organic solvent where my benzoic acid is insoluble. What is the best strategy?

A: This is a classic dilemma. The solution is often to use a co-solvent . A co-solvent is a secondary solvent, miscible with the primary solvent, that is added in a small to moderate amount to increase the solubility of a reactant.[12][13]

How Co-solvents Work: A co-solvent works by altering the overall polarity of the solvent system, making it more "hospitable" to the solute.[14] For instance, adding a small amount of a polar aprotic solvent like DMSO or DMF to a non-polar solvent like toluene can create a solvent environment that can better solvate the polar carboxylic acid group while still being compatible with the overall reaction conditions.[2] Commonly used co-solvents include ethanol, propylene glycol, PEG 400, DMSO, and DMF.[]

cosolvent_workflow Start Insoluble Benzoic Acid in Primary Solvent Screen Screen Co-solvents (e.g., DMSO, DMF, THF) Start->Screen Add Add minimal amount of best co-solvent to dissolve Screen->Add Identify effective co-solvent React Proceed with Reaction in Homogeneous Solution Add->React

Caption: Workflow for using a co-solvent system.

A systematic screening protocol is the best approach to identify the optimal co-solvent and the minimum amount required. See the Experimental Protocols section for a detailed guide.

Q6: I've optimized the solvent and temperature, but solubility remains a major hurdle. What other physical methods can I employ?

A: When solvent and temperature adjustments are insufficient, you can turn to methods that physically alter the system to promote dissolution.

  • Particle Size Reduction (Micronization): Decreasing the particle size of your solid benzoic acid increases its surface-area-to-volume ratio.[16][17] This enhances the rate of dissolution. Simple grinding with a mortar and pestle can be effective.

  • Sonication: Using an ultrasonic bath or probe is a highly effective method for enhancing solubility.[18] The high-frequency sound waves create cavitation bubbles in the solvent.[19] The formation and collapse of these bubbles generate intense localized energy, which breaks down intermolecular interactions in the solid crystal lattice and accelerates dissolution.[20][21] Sonication is particularly useful for preparing solutions for reactions or analysis.[21]

Q7: Is it possible to accelerate the reaction rate and enhance solubility at the same time?

A: Yes, microwave-assisted synthesis is an excellent technique for this purpose. Microwave reactors use microwave irradiation to heat the reaction mixture.

Advantages of Microwave Chemistry:

  • Rapid, Uniform Heating: Microwaves directly heat the solvent and polar molecules in the mixture, leading to rapid and uniform temperature increases throughout the vessel.[22] This is much more efficient than conventional heating, which relies on slow heat transfer from the vessel walls.

  • Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, creating high pressure and further accelerating reaction rates.[23][24]

  • Increased Solubility & Rate: The rapid heating and potential for superheating can significantly increase the solubility of starting materials and dramatically reduce reaction times from hours to minutes.

Q8: My reaction involves an aqueous phase with a dissolved nucleophile and an organic phase containing my substituted benzoic acid. How can I facilitate this reaction?

A: This is a perfect scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for reacting substances located in different, immiscible phases.[25]

How PTC Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the reaction.[26] The catalyst has a charged "head" that is soluble in the aqueous phase and long alkyl "tails" that make it soluble in the organic phase. It functions by picking up an aqueous reactant (like a hydroxide or cyanide ion) and transporting it across the phase boundary into the organic phase, where it can then react with the benzoic acid derivative.[27][28] This overcomes the insolubility barrier by bringing the reactants together.[26]

Troubleshooting Summary

Observed Issue Probable Cause Recommended Solution(s)
Solid material remains suspended in the reaction mixture. Poor solubility of the substituted benzoic acid in the chosen solvent.1. Change to a more suitable solvent (match polarity).[2] 2. Increase the reaction temperature.[3] 3. Use a co-solvent system.[12][13]
Reaction is slow, incomplete, or yields are low. The concentration of the dissolved reactant is too low for an efficient reaction rate.1. Increase solvent volume (if practical). 2. Enhance solubility using pH adjustment (for aqueous/protic systems).[9] 3. Employ sonication to ensure maximum dissolution.[20] 4. Use microwave irradiation to increase both solubility and reaction rate.
Reaction involves two immiscible phases (aqueous/organic). Reactants are physically separated and cannot interact.Use a Phase-Transfer Catalyst (e.g., TBAB) to transport one reactant across the phase boundary.[25][26]
Product is difficult to purify from the solvent. High-boiling point co-solvents (e.g., DMSO, DMF) were used.1. Use the minimum effective amount of the co-solvent. 2. Perform an aqueous workup/extraction if the product's solubility allows. 3. Consider purification methods like chromatography or recrystallization.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a method to identify an effective co-solvent and determine the minimum concentration needed for dissolution.[1]

  • Preparation: In several small, separate vials, add a known amount (e.g., 10 mg) of your poorly soluble substituted benzoic acid.

  • Primary Solvent: To each vial, add a fixed volume (e.g., 1 mL) of your primary reaction solvent to confirm insolubility under stirring.

  • Co-solvent Addition: Prepare stock solutions or have pure co-solvents (e.g., DMSO, DMF, THF, 1,4-dioxane) ready. Add one selected co-solvent to a vial dropwise (e.g., 50 µL at a time) while stirring or vortexing.

  • Observation: Continue adding the co-solvent incrementally until the solid completely dissolves. Record the total volume of co-solvent added.

  • Comparison: Repeat steps 3-4 for each potential co-solvent in a separate vial.

  • Selection: Choose the co-solvent that achieves complete dissolution with the smallest volume percentage. This minimizes potential impacts on your reaction chemistry.

  • Reaction Setup: Prepare your bulk reaction using the determined solvent-to-co-solvent ratio. Ensure the benzoic acid is fully dissolved before adding other reagents.[1]

Protocol 2: Enhancing Dissolution with Sonication

This protocol describes the use of an ultrasonic bath to aid in the dissolution of a challenging starting material.[16]

  • Preparation: Place the weighed amount of your poorly soluble substituted benzoic acid into the reaction vessel.

  • Solvent Addition: Add the chosen reaction solvent (or solvent/co-solvent mixture) to the vessel.

  • Sonication: Place the reaction vessel into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the vessel.

  • Operation: Turn on the sonicator. The process may generate some heat, so monitor the temperature if your reaction is sensitive.

  • Monitoring: Continue sonication, with intermittent stirring or swirling, until the solid is fully dissolved or until no further dissolution is observed.[16] The time required can range from a few minutes to over an hour depending on the compound and solvent.

  • Proceed with Reaction: Once a homogeneous solution is achieved, remove the vessel from the sonicator and proceed with the addition of your other reagents.

General Troubleshooting Workflow

troubleshooting_flow cluster_yes cluster_no Start Problem: Low Yield / Slow Reaction Check_Sol Is Starting Material Fully Dissolved? Start->Check_Sol Other_Issue Troubleshoot Other Parameters (Kinetics, Catalyst, Temp, etc.) Check_Sol->Other_Issue Yes Solvent_Choice Step 1: Optimize Solvent & Temperature - Change Solvent - Increase Heat Check_Sol->Solvent_Choice No Check_Sol_2 Is it Soluble Now? Solvent_Choice->Check_Sol_2 Advanced Step 2: Advanced Techniques - Use Co-Solvents - pH Adjustment - Sonication Check_Sol_2->Advanced No Success Proceed with Reaction Check_Sol_2->Success Yes Check_Sol_3 Is it Soluble Now? Advanced->Check_Sol_3 PTC_MW Step 3: Specialized Methods - Phase-Transfer Catalysis (for biphasic) - Microwave Synthesis Check_Sol_3->PTC_MW No Check_Sol_3->Success Yes PTC_MW->Success

Caption: A step-by-step decision tree for troubleshooting low solubility.

References

  • Vertex AI Search. (n.d.). Benzoic Acid - Solubility of Things.
  • Oreate AI Blog. (2026, January 8). Understanding the Solubility of Benzoic Acid in Water.
  • BenchChem Technical Support Team. (2025, December). Managing poor solubility and instability issues in reactions. Benchchem.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. Chemistry.
  • Sonication: Significance and symbolism. (2026, February 23).
  • Hancock, C. K., & Idoux, J. P. (n.d.). Quantitative solubility-structure relations for some meta- and para-substituted benzoic acids in p-dioxane and tetrahydrofuran. The Journal of Organic Chemistry. ACS Publications.
  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters.
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (n.d.).
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Quora. (2016, April 14). Why is benzoic acid more soluble in an aqueous alkaline solution than neutral or acid solution?.
  • Prime Scholars. (n.d.). Microwave Chemistry: Revolutionizing Chemical Reactions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Journal of Physical and Chemical Reference Data | AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. (n.d.).
  • Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • Jetir.Org. (2015, December 28). Contribution of phase transfer catalyst to green chemistry: A review.
  • Taylor & Francis. (n.d.). Microwave irradiation – Knowledge and References.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.).
  • Benchchem. (n.d.). common side reactions in the synthesis of substituted benzoic acids.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2025, November 19). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • COMSOL. (n.d.). Chemical Reaction Under Highly Precise Microwave Irradiation.
  • Reddit. (2020, February 5). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). r/chemhelp.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12).

Sources

Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Bromo-2-chloro-4-hydroxybenzoic acid is a highly functionalized aromatic building block, frequently utilized in the development of advanced therapeutics such as ATAD2 bromodomain inhibitors[1]. However, the electrophilic bromination of 2-chloro-4-hydroxybenzoic acid presents significant chemoselectivity and regioselectivity challenges. The strongly activating nature of the para-hydroxyl group makes the aromatic ring hyper-reactive, leading to common side reactions including over-bromination, regioisomerization, and oxidative decarboxylation[2].

This support guide provides a mechanistic breakdown, a diagnostic matrix, and a self-validating protocol to ensure high-yield, isomerically pure synthesis.

Mechanistic Pathway & Diagnostic Map

The following workflow illustrates the kinetic pathways and the specific conditions that trigger side reactions during the bromination process.

G SM 2-Chloro-4-hydroxybenzoic acid Target 5-Bromo-2-chloro-4-hydroxybenzoic acid (Target) SM->Target C5 Bromination (Kinetically Favored) Regio 3-Bromo Isomer (Side Product) SM->Regio C3 Bromination (Sterically Hindered) Decarb Bromophenols + CO2 (Side Product) SM->Decarb Aqueous/Oxidative Conditions NBS NBS (Electrophile) NBS->Target Dibromo 3,5-Dibromo Isomer (Side Product) Target->Dibromo Excess NBS

Reaction pathways for 2-chloro-4-hydroxybenzoic acid bromination and common side reactions.

Diagnostic Matrix: Reaction Conditions vs. Side Product Profiles

To achieve high selectivity, the reaction environment must be tightly controlled. The table below summarizes how specific parameters dictate the fate of the reaction.

ParameterSub-optimal ConditionOptimized ConditionCausality & Mechanistic Outcome
Brominating Agent Molecular Bromine (

)
N-Bromosuccinimide (NBS)

is highly reactive and unselective, rapidly leading to 3,5-dibromination. NBS provides a controlled, low steady-state concentration of electrophilic bromine, favoring mono-bromination[2].
Solvent System Aqueous / Protic (e.g.,

, AcOH)
Anhydrous DMF or MeCNAqueous conditions promote ipso-attack by the bromonium ion at the C1 position, leading to oxidative decarboxylation and the formation of tribromophenol derivatives[3].
Temperature Ambient (20–25 °C)Chilled (0–5 °C)Higher thermal energy allows the electrophile to overcome the steric hindrance at the C3 position (sandwiched between -Cl and -OH), increasing the formation of the unwanted 3-bromo regioisomer.
Catalysis NoneSulfur-bearing salts (Optional)In some patent literature, specific sulfur-bearing catalysts (e.g., sodium sulfite) in acidic systems are used to actively inhibit the formation of off-target isomers[4].

Deep-Dive Troubleshooting (FAQs)

Q: My LC-MS shows a +78.9 Da mass shift from the target mass. What is this, and how do I prevent it? A: A net mass addition of ~79 Da indicates the substitution of a second proton with a bromine atom, forming the 3,5-dibromo-2-chloro-4-hydroxybenzoic acid impurity. Because the phenolic -OH group highly activates the ring, the mono-brominated target remains susceptible to further electrophilic attack[2]. Solution: Ensure strict stoichiometric control (maximum 1.02–1.05 equivalents of NBS). Never use molecular bromine (


) for this specific substrate unless running under highly deactivated conditions, as it is too aggressive[2].

Q: Upon adding the brominating agent, the solution bubbles vigorously and the isolated product lacks a carboxylic acid peak in NMR. Why? A: The bubbling is carbon dioxide (


) gas, indicating oxidative decarboxylation . When p-hydroxybenzoic acid derivatives are exposed to aqueous halogens, the electrophile attacks the ipso position (C1), leading to the expulsion of the carboxyl group to restore aromaticity[3].
Solution: Switch to strictly anhydrous conditions. Dry your solvent over molecular sieves and ensure your NBS has not degraded into hypobromous acid (HOBr) due to ambient moisture.

Q: Why am I seeing significant formation of the 3-bromo regioisomer instead of the 5-bromo target? A: Regioselectivity here is a battle between electronics and sterics. Both C3 and C5 are activated by the -OH group (ortho positions). However, C3 is sterically compressed between the -Cl and -OH groups. If you observe the 3-bromo isomer, your reaction conditions are providing too much thermal energy, allowing the electrophile to overcome this steric barrier. Solution: Lower the reaction temperature to 0 °C and ensure efficient stirring to prevent localized "hot spots" during the addition of the brominating agent.

Self-Validating Experimental Protocol

This protocol utilizes built-in physical and analytical checkpoints to guarantee that the reaction remains under strict kinetic control.

Step 1: Anhydrous Substrate Dissolution

  • Action: Dissolve 1.0 eq of 2-chloro-4-hydroxybenzoic acid in anhydrous DMF (10 volumes) under a nitrogen atmosphere.

  • Causality: DMF provides excellent solubility and stabilizes the polar transition state of the electrophilic aromatic substitution. Anhydrous conditions are mandatory to prevent oxidative decarboxylation[3].

  • Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material, which will consume the electrophile and skew the stoichiometry.

Step 2: Thermal Equilibration

  • Action: Cool the reactor to 0–5 °C.

  • Causality: Low temperatures maximize the kinetic differentiation between the sterically unhindered C5 position and the sterically hindered C3 position.

  • Self-Validation Check: The internal temperature probe must read a stable ≤5 °C for at least 10 minutes prior to reagent addition. If the temperature fluctuates, the cooling capacity is insufficient to handle the upcoming exothermic reaction.

Step 3: Controlled Electrophile Addition

  • Action: Add 1.02 eq of freshly recrystallized N-Bromosuccinimide (NBS) in 5 equal portions over 45 minutes[2].

  • Causality: NBS acts as a mild source of electrophilic bromine. Portion-wise addition prevents local concentration spikes that drive the second bromination event (forming the dibromo impurity).

  • Self-Validation Check: Monitor the color after each addition. The solution should turn pale yellow and gradually fade. A persistent deep orange/red color indicates unreacted electrophile accumulating, signaling that the addition rate must be slowed immediately.

Step 4: In-Process Control (IPC) and Quenching

  • Action: Stir for 2 hours at 5 °C. Pull a 50 µL aliquot, quench in aqueous sodium thiosulfate, and analyze via HPLC.

  • Causality: Real-time monitoring ensures the reaction is stopped exactly when the starting material is consumed, preventing slow background dibromination from accumulating.

  • Self-Validation Check: The protocol is validated if HPLC shows <2% starting material, >92% target 5-bromo isomer, and <5% 3,5-dibromo isomer. If starting material is >2%, add 0.02 eq NBS increments.

Step 5: Isolation via Anti-Solvent Precipitation

  • Action: Pour the reaction mixture slowly into 30 volumes of ice-cold 1% aqueous sodium bisulfite.

  • Causality: Bisulfite quenches any trace oxidative species. The sudden shift in solvent polarity forces the hydrophobic brominated product to precipitate, while succinimide and DMF remain in the aqueous phase.

  • Self-Validation Check: A white to off-white precipitate must form immediately. If the solid is brown, oxidative degradation has occurred, indicating a failure in the quenching step or the presence of free bromine.

References

  • [3] Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evolution of carbon dioxide... | Source: Vaia | 3

  • [2] Common side reactions in the bromination of ethyl 4-methoxybenzoate | Source: BenchChem | 2

  • [4] CN110002989A - A kind of preparation method of the bromo-2-chlorobenzoic acid of highly selective 5- | Source: Google Patents | 4

  • [1] FURANE DERIVATIVES AS INHIBITORS OF ATAD2 - European Patent Office - EP 3383865 B1 | Source: Googleapis | 1

Sources

Technical Support Center: Scaling Up the Production of 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the synthesis and scale-up of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. The information presented herein is a synthesis of established chemical principles and practical insights to address common challenges encountered during its production.

I. Overview of Synthetic Strategies

The synthesis of a polysubstituted aromatic compound like 5-Bromo-2-chloro-4-hydroxy-benzoic acid requires careful consideration of the directing effects of the substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, the chloro (-Cl) and bromo (-Br) groups are deactivating ortho-, para-directors, and the carboxylic acid (-COOH) group is a deactivating meta-director. A plausible and scalable synthetic route often commences from a precursor that already contains some of the desired functionalities. A common strategy involves the electrophilic halogenation of a substituted 4-hydroxybenzoic acid derivative.

A multi-step synthesis starting from a readily available and inexpensive starting material like 2-chloro-4-hydroxybenzoic acid is a practical approach for industrial scale-up. This route allows for controlled introduction of the bromine atom at the desired position, minimizing the formation of unwanted isomers.

II. Proposed Synthetic Workflow

The following workflow outlines a logical sequence for the synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, starting from 2-chloro-4-hydroxybenzoic acid.

Synthetic Workflow Start Starting Material: 2-Chloro-4-hydroxybenzoic acid Step1 Protection of Phenolic Hydroxyl (e.g., Acetylation) Start->Step1 Acetic Anhydride, cat. H₂SO₄ Step2 Regioselective Bromination (e.g., with NBS) Step1->Step2 N-Bromosuccinimide, Acetonitrile Step3 Deprotection (Hydrolysis of the ester) Step2->Step3 aq. HCl or NaOH Product Final Product: 5-Bromo-2-chloro-4-hydroxy-benzoic acid Step3->Product

Caption: Proposed synthetic workflow for 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

A. Protection of the Phenolic Hydroxyl Group

Q1: Why is the protection of the hydroxyl group necessary before bromination?

A1: The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct bromination of 2-chloro-4-hydroxybenzoic acid would likely lead to a mixture of products, including di-brominated species, due to the strong activation by the -OH group. Protecting the hydroxyl group, for instance, by converting it to an acetate ester, moderates its activating effect and enhances the regioselectivity of the subsequent bromination step.

Q2: I am observing incomplete acetylation of the hydroxyl group. What could be the cause and how can I fix it?

A2: Incomplete acetylation can be due to several factors:

  • Insufficient Reagent: Ensure that a molar excess of the acetylating agent (e.g., acetic anhydride) is used.

  • Catalyst Deactivation: The catalytic amount of acid (e.g., sulfuric acid) might be neutralized by any basic impurities in the starting material or solvent. A slight increase in the catalyst loading might be necessary.

  • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Water Content: The presence of water will hydrolyze the acetic anhydride. Ensure that all reagents and glassware are dry.

ParameterRecommendationRationale
Acetic Anhydride 1.2 - 1.5 equivalentsDrives the reaction to completion.
Catalyst (H₂SO₄) 1-2 drops (lab scale)Protic acids catalyze the reaction.
Temperature 50-70 °CIncreases reaction rate without significant side reactions.
Reaction Time 1-3 hoursMonitor by TLC until starting material is consumed.
B. Regioselective Bromination

Q3: My bromination step is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 5-bromo product?

A3: The formation of isomers, such as 3-bromo-2-chloro-4-acetoxybenzoic acid, is a common challenge. The directing effects of the chloro and acetoxy groups compete. To favor bromination at the 5-position (ortho to the acetoxy group and meta to the chloro group):

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of undesired isomers.[1]

  • Solvent: The choice of solvent can influence the selectivity. Acetonitrile or acetic acid are commonly used.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can enhance selectivity by favoring the kinetically controlled product.

Q4: I am observing di-bromination of my aromatic ring. How can I prevent this?

A4: Di-bromination occurs when the product of the first bromination is more reactive than the starting material or when the reaction conditions are too harsh. To mitigate this:

  • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.05 equivalents of NBS).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Temperature: Maintain a low reaction temperature.

C. Deprotection (Hydrolysis)

Q5: During the hydrolysis of the acetyl protecting group, I am seeing a low yield of the final product. What are the potential causes?

A5: Low yields during hydrolysis can result from:

  • Incomplete Hydrolysis: The hydrolysis might not have gone to completion. This can be addressed by increasing the reaction time, temperature, or the concentration of the acid or base catalyst.

  • Side Reactions: Under harsh basic conditions, there is a risk of side reactions. Acid-catalyzed hydrolysis is often preferred for this substrate.

  • Product Isolation: 5-Bromo-2-chloro-4-hydroxy-benzoic acid has some solubility in water. Ensure the aqueous solution is sufficiently acidified (to pH 1-2) to precipitate the product completely. Cooling the solution in an ice bath before filtration can also improve the recovery.

Troubleshooting_Purification cluster_0 Purification Challenges ImpureProduct Crude Product (Mixture of Isomers) Recrystallization Recrystallization ImpureProduct->Recrystallization Primary method for large quantities ColumnChromatography Column Chromatography ImpureProduct->ColumnChromatography For small quantities or difficult separations Recrystallization->ColumnChromatography If isomers co-crystallize PureProduct Purified Product (>98% Purity) Recrystallization->PureProduct If successful ColumnChromatography->PureProduct

Caption: Decision workflow for the purification of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid?

A1: The overall yield is dependent on the efficiency of each step. For a multi-step synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a total yield of 24% was reported on a large scale.[2] Individual step yields are typically higher.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Halogenated Reagents: Bromine and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids and Bases: Concentrated acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Use solvents in a well-ventilated area and away from ignition sources.

Q3: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Q4: Are there any specific considerations for scaling up this synthesis from the lab to a pilot plant?

A4: Yes, several factors become more critical during scale-up:

  • Heat Transfer: Exothermic reactions, such as bromination, require efficient heat management in larger reactors to prevent temperature spikes that can lead to side reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. Inadequate mixing can lead to localized high concentrations and side product formation.

  • Material Handling: Safe handling of larger quantities of hazardous materials is paramount.

  • Work-up and Isolation: Filtration and drying of larger quantities of product may require specialized equipment.

V. Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxy-2-chlorobenzoic acid (Protection)
  • To a stirred solution of 2-chloro-4-hydroxybenzoic acid (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to 60°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-acetoxy-2-chlorobenzoic acid.

Protocol 2: Synthesis of 5-Bromo-4-acetoxy-2-chlorobenzoic acid (Bromination)
  • Dissolve 4-acetoxy-2-chlorobenzoic acid (1.0 eq) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid (Deprotection)
  • Dissolve the crude 5-bromo-4-acetoxy-2-chlorobenzoic acid in a mixture of methanol and 2M hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • The aqueous residue will contain the precipitated product. Cool in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

VI. References

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Eureka | Patsnap. (2020, November 13). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Halogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Halogenated hydroxybenzoic acids are a critical class of compounds in pharmaceutical and materials science research. Their utility, however, is often challenged by their inherent instability. Decomposition can lead to a cascade of experimental issues, including loss of potency, formation of confounding artifacts, and inconsistent results. This guide provides a comprehensive technical resource for researchers, offering field-proven troubleshooting advice and validated protocols to mitigate the degradation of these sensitive molecules. We will delve into the causality behind common stability issues and provide actionable, self-validating systems to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the handling and storage of halogenated hydroxybenzoic acids.

Question 1: My solution of [e.g., 5-iodosalicylic acid] is turning a pink, brown, or purple color. What is happening and how can I prevent it?

Answer: This discoloration is a classic indicator of oxidative decomposition. The phenolic hydroxyl group on the benzoic acid ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often leads to the formation of colored quinone-type structures.

Causality: The phenoxide ion, which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated phenol. Light, especially in the UV spectrum, can provide the activation energy needed to initiate radical chain reactions, leading to rapid degradation.

Troubleshooting Workflow:

start Discoloration Observed check_ph Measure Solution pH start->check_ph ph_high pH > 5? check_ph->ph_high adjust_ph Action: Adjust pH to 3-4 with dilute HCl or phosphate buffer. ph_high->adjust_ph Yes check_storage Review Storage Conditions ph_high->check_storage No adjust_ph->check_storage light_exposed Exposed to Light? check_storage->light_exposed wrap_vial Action: Store in amber vials or wrap in aluminum foil. light_exposed->wrap_vial Yes check_solvent Assess Solvent Quality light_exposed->check_solvent No wrap_vial->check_solvent sparge_solvent Action: Sparge solvent with Nitrogen or Argon before use. check_solvent->sparge_solvent High O2 Content add_antioxidant Optional Action: Add antioxidant (e.g., 0.1 mM Ascorbic Acid). check_solvent->add_antioxidant Standard Purity sparge_solvent->add_antioxidant end_node Problem Mitigated add_antioxidant->end_node

Caption: Troubleshooting workflow for solution discoloration.

Preventative Measures:

  • pH Control: Maintain a pH between 3 and 4. This keeps the hydroxyl group protonated, significantly reducing its susceptibility to oxidation.

  • Inert Atmosphere: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Chelating Agents: If trace metal contamination is suspected (e.g., from water quality or reagents), adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.1 mM can sequester metal ions that catalyze oxidation.

Question 2: I'm seeing a precipitate form in my stock solution after storing it in the refrigerator. Is this decomposition?

Answer: While it could be a degradant, it is more likely that the compound is precipitating out of solution due to its lower solubility at reduced temperatures. Halogenated hydroxybenzoic acids, particularly those with larger halogens (I, Br), often have limited aqueous solubility, which decreases further at 2-8°C.

Troubleshooting Steps:

  • Visual Inspection: Observe the precipitate. Is it crystalline and similar in color to the starting material? If so, it is likely the parent compound. If it is discolored or amorphous, it may be a degradation product.

  • Re-solubilization: Gently warm the solution to room temperature and vortex or sonicate for a few minutes. If the precipitate redissolves, the issue is temperature-dependent solubility.

  • Purity Analysis: If the precipitate does not redissolve or you suspect degradation, analyze the solution's purity via High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a freshly prepared standard to check for new peaks or a decrease in the main peak's area.

Preventative Measures:

  • Solvent Selection: Consider using a co-solvent system. For example, preparing a concentrated stock in dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer for the final experiment can maintain solubility.

  • Storage Temperature: Store the solution at a controlled room temperature if you have confirmed that it is thermally stable under those conditions for the required duration.

  • Concentration Management: Prepare stock solutions at a concentration known to remain stable and soluble under your intended storage conditions.

Question 3: My HPLC analysis shows several new, small peaks that weren't there when I first made the solution. What are they?

Answer: The appearance of new peaks in a chromatogram is a strong indication of chemical decomposition. For halogenated hydroxybenzoic acids, these peaks could correspond to several potential degradants.

Common Degradation Pathways & Products:

  • Decarboxylation: A common thermal or photolytic degradation pathway where the carboxylic acid group is lost, resulting in a halogenated phenol. This is often favored in non-polar solvents.

  • Dehalogenation: The carbon-halogen bond can be cleaved, particularly under photolytic stress or in the presence of certain catalysts, leading to the formation of hydroxybenzoic acid.

  • Oxidative Products: As mentioned in Question 1, oxidation can lead to various products, including hydroxylated or quinone-like species.

Actionable Plan:

  • Forced Degradation Study: To identify the potential degradants, perform a forced degradation study. Expose aliquots of your solution to stress conditions (e.g., heat at 60°C, UV light exposure, acid/base hydrolysis with 0.1 M HCl/NaOH, oxidation with 3% H₂O₂).

  • Peak Tracking: Run HPLC on these stressed samples. The peaks that grow under specific stress conditions can help you tentatively identify the nature of the unknown peaks in your aged sample. For example, a peak that grows significantly upon heating may be a decarboxylation product.

  • LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.

Validated Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Aqueous Stock Solution

This protocol provides a standardized method for preparing an aqueous stock solution of a halogenated hydroxybenzoic acid with enhanced stability.

Materials:

  • Halogenated hydroxybenzoic acid (e.g., 3,5-diiodosalicylic acid)

  • High-purity water (Type I or HPLC-grade)

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Nitrogen or Argon gas supply

  • Amber glass volumetric flasks and vials

Procedure:

  • Solvent Preparation: Take an appropriate volume of high-purity water in a media bottle. Sparge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer using the de-gassed water. Adjust the pH to 3.5 using HCl or NaOH.

  • Weighing: Accurately weigh the required amount of the halogenated hydroxybenzoic acid powder.

  • Dissolution: Add the powder to a volumetric flask. Add approximately 70% of the final volume of the pH 3.5 phosphate buffer. Sonicate for 5-10 minutes or until fully dissolved.

  • Final Volume: Once dissolved, bring the solution to the final volume with the pH 3.5 buffer. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Aliquot the solution into amber glass vials, leaving minimal headspace. Purge the headspace with nitrogen gas before sealing the cap.

  • Labeling and Storage: Label the vials clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C, protected from light.

Protocol 2: HPLC Method for Purity Assessment and Stability Testing

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of halogenated hydroxybenzoic acids.

Instrumentation & Columns:

  • HPLC System: With UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm and 300 nm (or PDA scan 200-400 nm)

Self-Validation System:

  • Initial Purity Check (T=0): Immediately after preparing a fresh solution, inject it into the HPLC system. Integrate all peaks and calculate the purity as (Area of Main Peak / Total Area of All Peaks) * 100. This is your baseline.

  • Stability Check: Store the solution under the desired conditions. At specified time points (e.g., 1 day, 1 week, 1 month), re-analyze the sample using the same HPLC method.

  • Acceptance Criteria: Define acceptable limits for stability. For example, the purity should not drop by more than 2%, and no single impurity should be greater than 0.5%.

prep Prepare Solution (Protocol 1) t0 T=0 HPLC Analysis (Protocol 2) prep->t0 store Store Solution (e.g., 4°C, dark) t0->store tx T=X HPLC Analysis (e.g., 7 days) store->tx compare Compare T=X vs T=0 Chromatograms tx->compare stable Result: Stable Purity > 98% compare->stable No significant change unstable Result: Unstable New Peaks Observed compare->unstable Significant change troubleshoot Go to Troubleshooting Guide unstable->troubleshoot

Caption: Workflow for a basic stability study.

References

  • Rondelli, E., et al. (2021). The dark side of phenols: an overview of their pro-oxidant effects. Antioxidants, 10(11), 1753. Available at: [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of drugs: a general survey. Expert Opinion on Drug Discovery, 2(2), 163-178. Available at: [Link]

  • Andrade, C. A., et al. (2010). The role of metal ions in the susceptibility of phenolic compounds to oxidation. Journal of Agricultural and Food Chemistry, 58(12), 7481-7488. Available at: [Link]

  • Lemaire, J., et al. (1986). Photochemistry of aqueous solutions of chlorophenols. Aquatic and Terrestrial Humic Materials, 23, 165-178. Available at: [Link]

  • Choudhry, G. G. (1984). Humic substances: structural aspects and photochemical reactivity. The Handbook of Environmental Chemistry, 2(Part B), 1-24. Available at: [Link]

Validation & Comparative

Comparative Guide: 5-Bromo-2-chloro-4-hydroxybenzoic acid vs. 5-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-Bromo-2-chlorobenzoic acid (the "Standard Scaffold") and 5-Bromo-2-chloro-4-hydroxybenzoic acid (the "Functionalized Scaffold"). While both compounds serve as halogenated building blocks for pharmaceutical synthesis, their utility diverges significantly based on the presence of the 4-hydroxyl group.

  • 5-Bromo-2-chlorobenzoic acid is the industrial workhorse, primarily used as a key intermediate for SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Its chemistry is defined by the reactivity of the aryl bromide and the carboxylic acid.

  • 5-Bromo-2-chloro-4-hydroxybenzoic acid is an advanced, functionalized variant. The 4-hydroxyl group introduces a nucleophilic handle, allowing for etherification (O-alkylation) prior to cross-coupling. This makes it a critical scaffold for developing novel bromodomain (ATAD2) inhibitors and complex bioactive ethers that require a "pre-oxidized" core.

Physicochemical Profile

The following table summarizes the core physical properties. Note the significant difference in molecular weight and the potential for hydrogen bonding in the hydroxy-variant, which influences solubility and melting point.

Property5-Bromo-2-chlorobenzoic acid5-Bromo-2-chloro-4-hydroxybenzoic acid
Role Standard Halogenated ScaffoldFunctionalized Phenolic Scaffold
CAS Number 21739-92-4 791137-26-3
Molecular Formula C₇H₄BrClO₂C₇H₄BrClO₃
Molecular Weight 235.46 g/mol 251.46 g/mol
Appearance White to off-white crystalline powderWhite to pale beige solid
Melting Point 154–160 °C>200 °C (Predicted/Analogous)
Acidity (pKa) ~2.5 (COOH)~2.5 (COOH), ~8.5 (Phenolic OH)
Solubility Soluble in MeOH, DMSO, weak base.Soluble in DMSO, MeOH, aqueous base (dianion formation).

Synthetic Utility & Reactivity Analysis[1]

A. Electronic Effects & Substitution Patterns

The reactivity difference is dictated by the 4-substituent .

  • Compound B (H-substituent): The aromatic ring is deactivated by the electron-withdrawing effects of the halogen atoms (-I effect of Cl and Br) and the carboxyl group (-M/-I). This makes the ring electrophilic but resistant to oxidation. The primary reaction vector is Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C-Br bond.

  • Compound A (OH-substituent): The 4-hydroxyl group is a strong electron-donating group (+M effect), which partially counteracts the deactivating halogens. This activates the ring slightly, but more importantly, it provides a nucleophilic site . This allows the molecule to undergo

    
     reactions (O-alkylation) to install solubilizing tails or specific binding motifs before the C-Br bond is engaged in coupling.
    
B. Divergent Workflows

The choice of intermediate dictates the synthetic strategy:

  • Workflow B (Standard): Used when the 4-position is intended to be a hydrogen atom or when the pharmacophore is built entirely from the 5-position (e.g., biaryl formation).

  • Workflow A (Functionalized): Used when an alkoxy group is required at the 4-position. Attempting to install an oxygen at the 4-position of Compound B (C-H activation) is synthetically difficult and inefficient. Compound A solves this by providing the oxygen handle "pre-installed."

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic acid (Standard)

Context: This protocol describes the bromination of 2-chlorobenzoic acid, the standard industrial route.[1][2][3]

Reagents: 2-Chlorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Conc. H₂SO₄ (Solvent/Catalyst).[2][4]

  • Dissolution: Charge a reactor with 2-chlorobenzoic acid (40.0 g) and concentrated sulfuric acid (300 mL). Stir at 30°C until a clear solution is obtained.

  • Bromination: Add NBS (47.5 g) portion-wise over 30 minutes, maintaining temperature <35°C. The reaction is exothermic.

  • Reaction: Stir the mixture at 30–40°C for 2–4 hours. Monitor by HPLC for the disappearance of starting material.

  • Quench: Slowly pour the reaction mixture into ice water (1 L) with vigorous stirring. The product will precipitate as a white solid.[5]

  • Purification: Filter the solid and wash with water (3 x 200 mL) to remove residual acid and succinimide. Recrystallize from methanol/water if higher purity (>99%) is required.

  • Yield: Expect 85–90% yield.

Protocol 2: Functionalization of 5-Bromo-2-chloro-4-hydroxybenzoic acid (O-Alkylation)

Context: This protocol demonstrates the unique utility of Compound A—installing an alkyl group at the 4-position.

Reagents: 5-Bromo-2-chloro-4-hydroxybenzoic acid (1.0 eq), Methyl Iodide (2.2 eq), Potassium Carbonate (3.0 eq), DMF (Solvent).

  • Setup: Dissolve 5-bromo-2-chloro-4-hydroxybenzoic acid (700 mg, 2.78 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.15 g, 8.35 mmol). Stir for 15 minutes at room temperature. The solution may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add Methyl Iodide (MeI, 0.38 mL, 6.12 mmol) dropwise.

    • Note: The excess base and alkyl halide ensure esterification of the carboxylic acid and etherification of the phenol. If only the ether is desired, careful stoichiometric control (2.0 eq base, 1.0 eq alkyl halide) or selective protection is needed, but typically the ester is hydrolyzed later.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Pour the mixture into water (50 mL). The product (Methyl 5-bromo-2-chloro-4-methoxybenzoate) will precipitate. Filter, wash with water, and dry.

  • Outcome: This yields the 4-methoxy derivative, ready for Suzuki coupling at the bromine position.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available when choosing between the two scaffolds.

SynthesisPathways Start Synthetic Target Design CompB 5-Bromo-2-chlorobenzoic acid (Standard Scaffold) Start->CompB Target has 4-H CompA 5-Bromo-2-chloro-4-hydroxybenzoic acid (Functionalized Scaffold) Start->CompA Target has 4-OR RxnB Suzuki Coupling (C-C Bond Formation) CompB->RxnB RxnA O-Alkylation (Ether Formation) CompA->RxnA SGLT2 SGLT2 Inhibitors (e.g., Dapagliflozin) ATAD2 ATAD2 Inhibitors (Bromodomain) RxnB->SGLT2 Glycosylation/Linker RxnA2 Suzuki Coupling (C-C Bond Formation) RxnA->RxnA2 RxnA2->ATAD2 Further Elaboration

Figure 1: Decision tree for selecting the appropriate halogenated benzoic acid scaffold based on the target molecule's 4-position functionality.

References

  • Bamborough, P., et al. (2018). Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action. Semantic Scholar. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Bromo-Chloro-Hydroxybenzoic Acid Isomers in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-chloro-hydroxybenzoic acids are highly versatile polyfunctional building blocks widely utilized in the synthesis of agrochemicals, non-steroidal anti-inflammatory drugs (NSAIDs), and novel therapeutics. These scaffolds offer three orthogonal reactivity handles: a carboxylic acid for amidation/esterification, a hydroxyl group for directing effects, and two distinct halogens (Br and Cl) for sequential transition-metal-catalyzed cross-couplings.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of three critical bromo-chloro-hydroxybenzoic acid isomers. By understanding the thermodynamic and steric causality behind their reactivity, researchers can design highly chemoselective synthetic routes, preventing unwanted side reactions and maximizing yields.

Structural & Electronic Profiling of Key Isomers

The relative positions of the hydroxyl (-OH) and carboxyl (-COOH) groups significantly modulate the electron density of the aromatic ring. Under basic coupling conditions, the deprotonation of these groups to form the phenolate/carboxylate species heavily influences the inherent reactivity of the molecule[1].

Table 1: Structural & Electronic Profiling
IsomerSubstitution PatternSteric Environment at C-BrPrimary Synthetic Utility
3-Bromo-5-chloro-2-hydroxybenzoic acid [2]Br (ortho to OH), Cl (para to OH)High (flanked by OH and the aromatic ring)Ortho-directed functionalization; constrained coupling
3-Bromo-5-chloro-4-hydroxybenzoic acid [3]Br (ortho to OH), Cl (meta to OH)Moderate Access to highly substituted biphenyl scaffolds
4-Bromo-2-chloro-5-hydroxybenzoic acid [4]Br (para to COOH), Cl (ortho to COOH)Low (highly accessible for Pd oxidative addition)Ideal substrate for rapid, high-yield chemoselective cross-coupling

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The primary utility of these isomers lies in their ability to undergo chemoselective Suzuki-Miyaura cross-coupling .

The Causality of Chemoselectivity: The thermodynamic driver for selectivity is the Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This allows Palladium(0) to selectively insert into the C-Br bond at lower temperatures (60–80 °C), leaving the C-Cl bond intact for downstream orthogonal functionalization[5][6].

However, steric hindrance dictates the rate of this oxidative addition. For example, in 3-bromo-5-chloro-2-hydroxybenzoic acid, the bromine is flanked by the bulky, electron-donating hydroxyl group. The adjacent phenolate oxygen can coordinate to the palladium center, stabilizing the Pd(II) intermediate but drastically slowing down the transmetalation step. Conversely, the unhindered bromine in 4-bromo-2-chloro-5-hydroxybenzoic acid undergoes rapid oxidative addition, making it the superior substrate for high-throughput coupling.

Table 2: Chemoselective Reactivity Metrics (Suzuki-Miyaura)
Substrate IsomerRelative C-Br Oxidative Addition RateC-Br vs C-Cl SelectivityOptimal Pd Catalyst System
3-Bromo-5-chloro-2-hydroxybenzoic acid Slower (Steric hindrance)> 95:5Pd(OAc)₂ + SPhos / K₃PO₄
3-Bromo-5-chloro-4-hydroxybenzoic acid Moderate> 98:2Pd(dppf)Cl₂ / K₂CO₃
4-Bromo-2-chloro-5-hydroxybenzoic acid Fast (Unhindered)> 99:1Pd(dppf)Cl₂ / K₂CO₃
Mechanistic Pathway

G Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd Isomer Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Chloro-Hydroxybenzoic Acid (C-Cl Intact) RedElim->Product

Chemoselective Suzuki-Miyaura catalytic cycle favoring C-Br oxidative addition over C-Cl.

Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling

The following self-validating protocol is optimized for the chemoselective coupling of 4-bromo-2-chloro-5-hydroxybenzoic acid with an arylboronic acid.

Objective: Selectively couple at the C-Br position while preserving the C-Cl bond.

Step-by-Step Protocol

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: To an oven-dried Schlenk flask, add 4-bromo-2-chloro-5-hydroxybenzoic acid (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with Argon for 15 minutes.

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl₂ is specifically chosen because its large bite angle enforces a cis-geometry on the Pd(II) intermediate, which accelerates reductive elimination and traps the desired product before off-target dehalogenation can occur.

Step 2: Solvent and Base Addition

  • Action: Add degassed 1,4-dioxane (0.2 M) followed by an aqueous solution of K₂CO₃ (2.5 equiv).

  • Causality: The biphasic solvent system ensures the solubility of the highly polar hydroxybenzoic acid (which forms a di-potassium salt in situ) while maintaining the organic solubility of the active Pd species. The base is critical as it activates the boronic acid via the "boronate pathway," forming the reactive tetrahedral boronate complex required for transmetalation[5].

Step 3: Thermal Activation & Self-Validating Monitoring

  • Action: Heat the biphasic mixture to 80 °C. Monitor the reaction via LC-MS every 2 hours.

  • Validation Checkpoint: Reaction progress is confirmed by tracking the disappearance of the starting material's [M-H]⁻ ion at m/z 249/251 (which exhibits a 1:1 isotopic ratio characteristic of one Br and one Cl atom). The successful product mass will lose the Bromine isotopic signature but retain a distinct 3:1 (M : M+2) isotopic pattern, definitively proving that the C-Cl bond remains intact.

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with water, and wash with diethyl ether to remove non-polar homocoupled byproducts. Carefully acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3x).

  • Causality: Acidification protonates the carboxylate and phenolate groups, neutralizing the molecule and driving the product into the organic phase during extraction. Inorganic salts and boron byproducts safely remain in the aqueous layer.

References

  • Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
  • PubChem. (2024). 3-Bromo-5-chloro-4-hydroxybenzoic acid.
  • PubChem. (2024). 3-Bromo-5-chloro-2-hydroxybenzoic acid.
  • ChemicalBook. (2024). 4-Bromo-2-chloro-5-hydroxy-benzoic acid.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry - An Asian Journal.

Sources

A Senior Application Scientist's Guide to Validating an HPLC-UV Method for Quantifying Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical quality control and food safety analysis, the accurate quantification of active ingredients and preservatives is paramount. Benzoic acid and its derivatives, such as parabens, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as a robust, sensitive, and widely adopted analytical technique for this purpose.[2]

However, the reliability of any quantitative data hinges on the rigorous validation of the analytical method. Method validation provides documented evidence that a procedure is "fit for its intended purpose."[3][4] This guide offers an in-depth, experience-driven comparison of the essential validation parameters, grounded in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which is the cornerstone for analytical procedure validation.[5][6][7]

This document will not merely list the steps but will delve into the causality behind experimental choices, providing a self-validating framework to ensure scientific integrity and trustworthiness in your results.

The Foundation: System Suitability Testing (SST)

Before embarking on the formal validation protocol, and indeed before every analytical run, we must challenge the system itself. System Suitability Testing (SST) is a non-negotiable prerequisite that verifies the chromatographic system is adequate for the intended analysis on any given day.[8] Think of it as a pre-flight check; it ensures that the instrument, column, and mobile phase are performing as a cohesive and reliable unit.[9]

Key SST parameters, often based on United States Pharmacopeia (USP) guidelines, include:[10][11]

  • Precision/Repeatability: The relative standard deviation (%RSD) of peak areas from replicate injections (typically n=5 or 6) of a standard solution. A common acceptance criterion is %RSD ≤ 2.0% .[10]

  • Tailing Factor (Tf): Measures peak symmetry. Asymmetrical peaks can indicate column degradation or interactions with the analyte, affecting integration and accuracy. The target is Tf ≤ 2.0 .[10][12]

  • Theoretical Plates (N): A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation power. While specific values depend on the application, a minimum is usually set.

  • Resolution (Rs): This is critical when analyzing multiple derivatives or in the presence of impurities. It quantifies the degree of separation between two adjacent peaks. An Rs ≥ 2.0 is generally desired to ensure baseline separation.[10]

Failure to meet SST criteria is not a moment for panic, but a signal for scientific troubleshooting.[9] It prevents the generation of invalid data and the waste of valuable samples and resources.[12]

Core Validation Parameters: An In-Depth Comparison

The validation of an analytical procedure involves a systematic evaluation of several key performance characteristics.[7][13] The following sections detail these parameters, providing both the "what" and the "why," supported by experimental protocols.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] In the context of benzoic acid derivatives, this means proving that the peak corresponding to your analyte is pure and not co-eluting with other substances. For UV detection, which is not inherently specific, this is a critical challenge. A combination of procedures is often necessary to achieve the required level of discrimination.[4][14]

Experimental Protocol: Specificity Assessment

  • Forced Degradation: Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Matrix Blank Analysis: Prepare and inject a sample matrix without the analyte (e.g., the cosmetic base, the beverage without the preservative) to identify any interfering peaks.

  • Spiked Sample Analysis: Analyze a blank matrix that has been spiked with the analyte and any known related substances or potential impurities.

  • Chromatographic Comparison: Run chromatograms of the stressed samples, blank matrix, and spiked samples.

  • Peak Purity Analysis (if using a Diode-Array Detector - DAD): Utilize the DAD's ability to acquire spectra across the entire peak. Compare the spectra at the upslope, apex, and downslope of the analyte peak. A high similarity index confirms peak purity.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with degradation products, impurities, or matrix components.

  • The resolution (Rs) between the analyte peak and the closest eluting peak should be ≥ 2.0.

  • Peak purity analysis should yield a passing result, indicating spectral homogeneity.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7] It's tempting to simply fit a line through the points, but the true goal is to understand the relationship between concentration and response and to define the boundaries where this relationship is reliable.

Experimental Protocol: Linearity & Range Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the benzoic acid derivative standard in a suitable solvent (e.g., methanol).[2]

  • Calibration Standards: From the stock solution, prepare a minimum of five calibration standards by serial dilution to cover the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[2]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the known concentration for each level. Perform a linear regression analysis to obtain the calibration curve, the equation of the line (y = mx + c), and the correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999 (or r² ≥ 0.998).

  • The y-intercept should be minimal relative to the response at 100% concentration.

  • A visual inspection of the plot should confirm a linear relationship.

  • The residuals plot should show a random distribution of points around zero.

Data Presentation: Linearity of Benzoic Acid Analysis

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 125,480
25.0 624,950
50.0 1,251,300
100.0 2,502,100
150.0 3,755,600
Regression Output
Slope (m) 25,015
Y-Intercept (c) 1,520

| | 0.9998 |

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value.[7] It is typically assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.[14] This is a crucial parameter as it reveals any systemic bias in the method, which could be caused by incomplete sample extraction, matrix effects, or analyte degradation during sample preparation.

Experimental Protocol: Accuracy by Recovery

  • Prepare Spiked Samples: Obtain a representative blank matrix (e.g., a beverage known to be free of benzoic acid). Spike the matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate (for a total of 9 samples).

  • Sample Preparation: Process the spiked samples through the entire analytical procedure (e.g., extraction, filtration).[2]

  • Analysis: Analyze the prepared samples using the HPLC-UV method.

  • Calculation: Determine the concentration of the analyte in each sample using the previously established calibration curve. Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for drug product assays. For food matrices, a wider range like 85% to 110% may be acceptable depending on the complexity.[2]

Data Presentation: Accuracy of Benzoic Acid in a Beverage Matrix

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%) %RSD
Low (80%) 80.0 79.2, 80.5, 79.8 99.0, 100.6, 99.8 99.8 0.81
Mid (100%) 100.0 101.1, 99.5, 100.8 101.1, 99.5, 100.8 100.5 0.84

| High (120%) | 120.0 | 118.9, 120.5, 119.7 | 99.1, 100.4, 99.8 | 99.8 | 0.66 |

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Evaluates the method's performance across different days, analysts, or equipment, reflecting the variations that occur during routine use.

Low precision (high variability) points to random errors in the procedure, which could stem from inconsistent sample preparation, injection volume variability, or unstable instrument conditions.

Experimental Protocol: Precision Assessment

  • Sample Preparation: Prepare a minimum of six identical samples from a single, homogeneous batch of the product.

  • Repeatability (Intra-day): Have one analyst analyze all six samples on the same day, using the same instrument.

  • Intermediate Precision (Inter-day): Have a second analyst analyze six newly prepared samples on a different day, preferably using a different instrument (if available).

  • Calculation: Calculate the mean, standard deviation, and %RSD for each set of results.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0% for a drug product assay.

Data Presentation: Precision for Benzoic Acid Quantification

Precision Level Analyst Day Results (µg/mL) Mean %RSD
Repeatability 1 1 100.2, 99.8, 101.0, 100.5, 99.5, 100.8 100.3 0.59%

| Intermediate | 2 | 2 | 101.5, 100.9, 102.1, 99.9, 101.2, 101.8 | 101.2 | 0.78% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

These parameters are not always required for assays of major components but are essential for impurity determination or the analysis of trace contaminants. They are commonly determined based on the signal-to-noise ratio (S/N).[12]

Experimental Protocol: LOD & LOQ Estimation

  • Visual Evaluation: Serially dilute a known low-concentration standard and inject until the analyte peak is barely distinguishable from the baseline noise. The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD. The concentration that yields an S/N of approximately 10:1 is the LOQ.

  • Confirmation: To confirm the LOQ, prepare and analyze 5-6 samples at this concentration. The precision (%RSD) and accuracy (recovery) at the LOQ should meet pre-defined acceptance criteria (e.g., %RSD ≤ 10%, recovery 80-120%).

Data Presentation: LOD & LOQ for Benzoic Acid

Parameter Basis Typical Value (µg/mL)
LOD S/N ≈ 3:1 0.24 - 1.0[2][15]

| LOQ | S/N ≈ 10:1 | 0.80 - 4.0[2] |

Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] This is a critical part of method development that provides an indication of its reliability during normal usage.[17] By intentionally varying parameters like mobile phase composition, pH, column temperature, and flow rate, we can identify which factors must be tightly controlled.[16][17]

Experimental Protocol: Robustness Study

  • Identify Key Parameters: Select critical HPLC parameters to investigate (e.g., % Organic in mobile phase ±2%, pH ±0.2 units, Column Temperature ±5°C, Flow Rate ±0.1 mL/min).

  • Experimental Design: Use a design of experiments (DoE) approach, such as a factorial design, to efficiently test the effects of these variations.[18]

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Evaluate the impact of these changes on SST parameters (e.g., retention time, resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • SST parameters must remain within acceptable limits under all tested variations.

  • The quantitative result should not be significantly affected. Any parameters found to be critical should be explicitly stated in the method procedure.

Data Presentation: Robustness Study for Benzoic Acid Method

Parameter Varied Nominal Value Variation Effect on Resolution (Rs) Effect on Assay (%)
Flow Rate 1.0 mL/min 0.9 mL/min 3.5 99.8%
1.1 mL/min 3.1 100.3%
Column Temp. 30°C 28°C 3.4 100.1%
32°C 3.2 99.9%
% Acetonitrile 40% 38% 3.8 100.5%

| | | 42% | 2.9 | 99.6% |

Visualizing the Workflow

A clear understanding of the validation sequence ensures a logical and efficient process.

G cluster_0 Phase 1: Method & System Readiness cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Finalization MethodDev Method Development & Optimization SST System Suitability Testing (%RSD, Tf, N, Rs) MethodDev->SST Define Criteria Specificity Specificity (Forced Degradation, Matrix Blank) SST->Specificity If Pass Linearity Linearity & Range (≥5 Levels, r² > 0.999) Specificity->Linearity Accuracy Accuracy (Spiked Matrix Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variation) LOD_LOQ->Robustness ValidationReport Validation Report & Final Method Document Robustness->ValidationReport

Conclusion

The validation of an HPLC-UV method is a comprehensive process that underpins the integrity of quantitative data for benzoic acid derivatives and other analytes. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can ensure their method is reliable, reproducible, and fit for its intended purpose. Adherence to authoritative guidelines from bodies like the ICH is not merely a regulatory hurdle but a framework for sound science. This guide provides the logical and experimental foundation for drug development professionals and scientists to confidently validate their analytical methods, ensuring the quality and safety of their products.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - MTC USA. (2025, November 3). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. (n.d.). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid dosage. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence. (2020). Methods and Objects of Chemical Analysis. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). Regulations.gov. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, September). U.S. Food and Drug Administration. Retrieved from [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2018). Indonesian Journal of Chemistry. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Robustness Tests. (2022, April 15). LCGC International. Retrieved from [Link]

  • Simultaneous Determination Of Six Parabens In Cosmetics By A New High Performance Liquid Chromatography Method With Fluorescence Detection. (n.d.). Academia.edu. Retrieved from [Link]

  • A ruggedness test model and its application for HPLC method validation. (1998). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 8). Separation Science. Retrieved from [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2018). ResearchGate. Retrieved from [Link]

  • Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. (2021, November 22). Chromatography Today. Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2023, October 23). Lab Manager. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006, June 1). Pharmacopeia. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.). Research India Publications. Retrieved from [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography (HPLC-DAD). (2023, October 13). Aristotle University of Thessaloniki. Retrieved from [Link]

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Comparative Biological Profile of Substituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Landscape

Hydroxybenzoic acids (HBAs) represent a foundational class of phenolic metabolites with ubiquitous applications in pharmaceuticals, food preservation, and dermatology. Their biological efficacy is not monolithic; it is strictly governed by the position (ortho, meta, para) and number of hydroxyl (-OH) substituents relative to the carboxylic acid (-COOH) moiety.

This guide moves beyond generic descriptions to provide a structural-mechanistic comparison of the three isomers of monohydroxybenzoic acid—Salicylic acid (2-HBA) , 3-Hydroxybenzoic acid (3-HBA) , and 4-Hydroxybenzoic acid (4-HBA) —along with their polyhydroxylated analogs, Protocatechuic acid (3,4-diHBA) and Gallic acid (3,4,5-triHBA) .

The Competitors at a Glance
CompoundStructureKey DifferentiatorPrimary Application
Salicylic Acid (2-HBA) Ortho-substitutedIntramolecular H-bonding; LipophilicKeratolytic, Anti-inflammatory (NSAID precursor)
3-Hydroxybenzoic Acid (3-HBA) Meta-substitutedLacks resonance stabilization of radicalChemical intermediate; lower bioactivity
4-Hydroxybenzoic Acid (4-HBA) Para-substitutedSymmetric; Esterifiable to ParabensAntimicrobial preservative; Antioxidant
Protocatechuic Acid (PCA) 3,4-DihydroxyCatechol moiety (Ortho-dihydroxy)Potent Antioxidant & Neuroprotective
Gallic Acid (GA) 3,4,5-TrihydroxyPyrogallol moietyGold-standard Antioxidant (reference material)

Mechanistic SAR: The "Why" Behind the Activity

To predict performance, one must understand the Structure-Activity Relationship (SAR).[1] The biological potency of HBAs is dictated by two primary factors: Radical Stability (Antioxidant) and Lipophilicity/Acidity (Antimicrobial).

Antioxidant Mechanism: Resonance Stabilization

Antioxidant capacity primarily relies on the ability of the phenolic hydroxyl to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism). The resulting phenoxy radical must be stabilized.

  • Ortho (2-) & Para (4-) Positions: Allow the unpaired electron to delocalize into the carboxyl group via resonance. This stabilization lowers the bond dissociation energy (BDE) of the O-H bond, making these isomers better antioxidants than the meta isomer.

  • Meta (3-) Position: The unpaired electron cannot delocalize onto the electron-withdrawing carboxyl group. The radical is less stable, making 3-HBA a poor antioxidant.

  • Polyphenols (PCA, GA): Adjacent hydroxyl groups (catechol/pyrogallol motifs) allow for hydrogen bonding between oxygens and extended resonance, drastically increasing potency.

Antimicrobial Mechanism: Membrane Permeability
  • 2-HBA (Salicylic): Forms a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This "hides" the polar groups, increasing lipophilicity (LogP ~2.26) and allowing it to penetrate microbial membranes and skin barriers effectively.

  • 4-HBA: Lacks this intramolecular bond. It is more polar and less permeable, which is why its esters (parabens) are synthesized to increase lipophilicity and antimicrobial efficacy.

Visualization: SAR Logic Flow

SAR_Logic Structure Substituted Hydroxybenzoic Acid Pos_Ortho Ortho (2-OH) (e.g., Salicylic Acid) Structure->Pos_Ortho Pos_Meta Meta (3-OH) Structure->Pos_Meta Pos_Para Para (4-OH) Structure->Pos_Para Poly_OH Poly-OH (3,4- / 3,4,5-) (e.g., Gallic Acid) Structure->Poly_OH Effect_IntraHB Intramolecular H-Bond Pos_Ortho->Effect_IntraHB Proximity Effect_Inductive Inductive Effect Only (No Resonance) Pos_Meta->Effect_Inductive Effect_Resonance Resonance Stabilization of Phenoxy Radical Pos_Para->Effect_Resonance Conjugation Poly_OH->Effect_Resonance Multiple Sites Outcome_Super Superior Antioxidant (Radical Scavenging) Poly_OH->Outcome_Super e- Donation Outcome_Perm High Lipophilicity (Membrane Penetration) Effect_IntraHB->Outcome_Perm Outcome_Antiox Moderate Antioxidant Effect_Resonance->Outcome_Antiox Outcome_Poor Low Bioactivity Effect_Inductive->Outcome_Poor

Figure 1: Structural logic dictating the biological fate of hydroxybenzoic acids. Note the divergence between Ortho (permeability) and Poly-OH (antioxidant potency).

Comparative Performance Analysis

Antioxidant Potency (DPPH Assay)

The DPPH assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl.[2][3][4] Lower IC50 values indicate higher potency.

CompoundIC50 (µM) [Representative Range]Relative PotencyMechanism Note
Gallic Acid 5.0 – 15.0Very High3 -OH groups facilitate rapid H-atom transfer.
Protocatechuic Acid 15.0 – 30.0HighCatechol group stabilizes radical effectively.
Gentisic Acid (2,5-diHBA) 20.0 – 40.0HighPara-hydroxyls allow quinone formation.
Salicylic Acid (2-HBA) > 200 (Poor)LowIntramolecular H-bond hinders H-donation.
4-Hydroxybenzoic Acid > 400 (Very Poor)Very LowSingle -OH is insufficient for strong scavenging.
3-Hydroxybenzoic Acid InactiveNegligibleLack of resonance stabilization.

Insight: For antioxidant applications, mono-hydroxybenzoic acids (2-, 3-, 4-HBA) are ineffective compared to their poly-hydroxylated counterparts. Drug developers seeking oxidation protection should utilize Gallic or Protocatechuic acid derivatives.

Antimicrobial Efficacy (MIC Values)

Minimum Inhibitory Concentration (MIC) against standard pathogens (S. aureus, E. coli).

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Application Context
Salicylic Acid 250 – 500500 – 1000Topical acne treatments (keratolytic + mild antimicrobial).
4-Hydroxybenzoic Acid 1000 – 2000> 2000Weak alone; used as Parabens (esters) to lower MIC to < 500.
Gallic Acid 500 – 10001000 – 2000Activity often due to membrane disruption or iron chelation.
Protocatechuic Acid 500 – 1000> 1000Moderate; often synergistic with antibiotics.

Insight: The free acids are generally weak antimicrobials (high MICs). Efficacy is drastically improved by esterification (e.g., Methylparaben, Propylparaben) which increases lipophilicity, allowing the molecule to breach the bacterial cell wall.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparative analysis.

Protocol A: DPPH Radical Scavenging Assay

Validates antioxidant potential.[5]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol (protect from light; solution should be deep purple).

  • Dilution: Prepare serial dilutions of the test HBA (e.g., 10, 20, 40, 80, 160 µM) in methanol.

  • Reaction: Mix 100 µL of test sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance (Abs) at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol B: Broth Microdilution (MIC Determination)

Validates antimicrobial efficacy.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Bacterial Inoculum (0.5 McFarland standard)

  • Resazurin dye (optional, for visual endpoint)

Workflow:

  • Stock: Dissolve HBA in DMSO (max 5% final conc) or Ethanol.

  • Plate Setup: Add 100 µL MHB to wells of a 96-well plate.

  • Dilution: Perform 2-fold serial dilutions of the HBA across the plate (Range: 2000 µg/mL down to 4 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls: Include Growth Control (Bacteria + Broth + Solvent) and Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .[1]

Experimental Workflow Diagram

Protocols cluster_DPPH DPPH Antioxidant Assay cluster_MIC MIC Antimicrobial Assay Step1 Dissolve Sample (Methanol) Step2 Add 0.1mM DPPH (1:1 Ratio) Step1->Step2 Step3 Incubate 30min (Dark, 25°C) Step2->Step3 Step4 Read Abs @ 517nm Step3->Step4 M1 Serial Dilution (MHB Media) M2 Inoculate Bacteria (5x10^5 CFU/mL) M1->M2 M3 Incubate 24h (37°C) M2->M3 M4 Visual Check (Turbidity) M3->M4

Figure 2: Parallel workflows for validating antioxidant (DPPH) and antimicrobial (MIC) activity.

References

  • Structure-Antioxidant Capacity Relationships of Dihydroxybenzoic Acids. Source: WiserPub. Significance: Establishes the correlation between hydroxyl position and electron transfer capability.

  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Source: Food Chemistry (via ResearchGate). Significance: Details how esterification affects the antioxidant and lipophilic balance of 4-HBA.

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of Protocatechuic Acid and 4-Hydroxybenzoic Acid. Source: PMC (NIH). Significance: Differentiates the biological pathways (nitrosative vs. oxidative stress) targeted by mono- vs. di-hydroxybenzoic acids.

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids. Source: International Journal of Plant Based Pharmaceuticals.[6] Significance: Provides comparative MIC data for 4-HBA and related phenolic acids against standard bacterial strains.

  • Application Notes and Protocols for In Vitro Antioxidant Assays. Source: BenchChem.[1][3] Significance: Standardized protocols for DPPH and ABTS assays used in this guide.

Sources

Benzoic Acid Derivatives in SGLT2 Inhibitor Design: A Comparative Efficacy & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of SGLT2 Inhibitors Derived from Different Benzoic Acid Precursors Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a triumph of rational drug design, transitioning from the metabolically unstable O-glucoside phlorizin to robust C-aryl glucosides.[1] A critical determinant in this structural evolution is the aglycone moiety —the non-sugar component responsible for high-affinity binding and isoform selectivity.

This guide analyzes the efficacy of major SGLT2 inhibitors (Dapagliflozin, Empagliflozin, Canagliflozin, and Bexagliflozin) specifically through the lens of their benzoic acid precursors . These precursors are not merely starting materials; they define the substitution patterns of the distal aromatic rings that occupy the SGLT2 hydrophobic vestibule, directly influencing potency (


), selectivity ratios (SGLT2:SGLT1), and pharmacokinetic profiles.

Structural Basis: From Precursor to Pharmacophore

Most approved SGLT2 inhibitors share a "Head-to-Tail" architecture:

  • Head: A glucose moiety (binds to the sugar substrate site).[2][3][4]

  • Linker: A methylene bridge (provides flexibility and metabolic stability).

  • Tail (Aglycone): A biaryl system derived from benzoic acid derivatives.

The benzoic acid precursor typically generates the proximal phenyl ring and the carbonyl bridge (which is later reduced to methylene). The specific halogenation and alkylation of this precursor dictate the steric and electronic fit within the SGLT2 outer vestibule.

Comparative Precursor Analysis
DrugPrimary Benzoic Acid PrecursorKey Aglycone FeatureStructural Impact
Dapagliflozin 5-bromo-2-chlorobenzoic acid4-ethoxybenzyl tailThe 2-chloro substituent (from precursor) locks conformation; ethoxy group fills hydrophobic pocket.[1]
Empagliflozin 5-bromo-2-chlorobenzoic acid*Tetrahydrofuran-3-yloxy tailAlso synthesized via 2-chloro-5-iodobenzoic acid.[1] The chiral THF ring enhances selectivity and solubility.
Canagliflozin 5-bromo-2-methylbenzoic acidThiophene linkerThe 2-methyl substituent replaces chlorine; thiophene ring replaces the central phenyl, altering pi-stacking.[1]
Bexagliflozin 5-iodo-2-chlorobenzoic acidCyclopropoxyethoxy tailBulky tail group optimized for extended half-life and potency.[1]

Synthetic Pathways & Logic

The synthesis of these inhibitors diverges based on the benzoic acid derivative used. The central challenge is constructing the biaryl aglycone and coupling it stereoselectively to the glucose moiety.

Diagram 1: Divergent Synthetic Workflows

The following diagram illustrates how different benzoic acid starting materials lead to distinct SGLT2 inhibitors through Friedel-Crafts acylation and subsequent coupling.

SynthesisPathways cluster_legend Key Transformation Steps Pre_Dapa 5-Bromo-2-chlorobenzoic acid Inter_AcidCl_D Acid Chloride Pre_Dapa->Inter_AcidCl_D Oxalyl Chloride Pre_Cana 5-Bromo-2-methylbenzoic acid Inter_AcidCl_C Acid Chloride Pre_Cana->Inter_AcidCl_C Inter_Benzophenone_D Benzophenone (via Phenetole) Inter_AcidCl_D->Inter_Benzophenone_D Friedel-Crafts (Phenetole/AlCl3) Empa EMPAGLIFLOZIN (Cl-Phenyl-Methylene-Phenyl-THF) Inter_AcidCl_D->Empa Fluorobenzene F-C + (S)-3-OH-THF subst. Inter_Ketone_C Thienyl Ketone (via Thiophene) Inter_AcidCl_C->Inter_Ketone_C Friedel-Crafts (Thiophene) Inter_Aglycone_D Aglycone (Reduced) Inter_Benzophenone_D->Inter_Aglycone_D Et3SiH/BF3·OEt2 (Reduction) Inter_Aglycone_C Aglycone (Reduced) Inter_Ketone_C->Inter_Aglycone_C Reduction Dapa DAPAGLIFLOZIN (Cl-Phenyl-Methylene-Phenyl) Inter_Aglycone_D->Dapa Gluconolactone coupling Cana CANAGLIFLOZIN (Me-Phenyl-Methylene-Thiophene) Inter_Aglycone_C->Cana Coupling Friedel-Crafts establishes the core scaffold Friedel-Crafts establishes the core scaffold

Caption: Divergent synthesis of Dapagliflozin, Empagliflozin, and Canagliflozin from halogenated benzoic acid precursors.

Comparative Efficacy Analysis

The choice of precursor directly impacts the electronic environment of the proximal ring. For instance, the chlorine atom (from 5-bromo-2-chlorobenzoic acid) in Dapagliflozin and Empagliflozin provides a crucial lipophilic contact and metabolic stability compared to the methyl group in Canagliflozin.[1]

Table 1: Efficacy & Selectivity Profile

Data compiled from human cloned SGLT1/SGLT2 assays (CHO or HEK293T cells).[1]

CompoundSGLT2

(nM)
SGLT1

(nM)
Selectivity Ratio (SGLT1/SGLT2)Key Structural Driver
Dapagliflozin 1.1 – 6.0~360 – 1,400> 200-fold2-Cl substituent locks aglycone in hydrophobic pocket; Ethoxy tail maximizes van der Waals contacts.[1]
Empagliflozin 1.0 – 3.1~2,000 – 8,000> 2,500-foldTHF ring (from modified synthesis) confers highest selectivity by excluding SGLT1 binding.
Canagliflozin 2.0 – 4.0~600 – 1,000~ 250-foldThiophene ring increases lipophilicity but slightly lowers selectivity compared to Empagliflozin.
Bexagliflozin ~ 2.0~ 5,000> 2,000-foldBulky cyclopropyl tail creates steric clash in SGLT1, enhancing selectivity.

Technical Insight:

  • The "Chlorine Effect": The 2-chloro substituent (derived from the benzoic acid start) is critical. It fills a small hydrophobic sub-pocket. Replacing it with Hydrogen leads to a significant loss of potency. Replacing it with Methyl (as in Canagliflozin) retains potency but alters the pi-stacking geometry due to the thiophene ring.[1]

  • Selectivity: Empagliflozin's superior selectivity is attributed to the specific stereochemistry of the tetrahydrofuran ring, which is introduced in a step downstream of the benzoic acid derivative but relies on the scaffold's rigidity.

Mechanistic Insights: The Aglycone Binding Mode

Understanding why these precursors work requires looking at the binding site. The SGLT2 inhibitor binding site is an "outward-open" conformation.[1][5][6] The glucose moiety binds deep in the site (interacting with Asn75, His80, Glu99 ), while the aglycone (derived from the benzoic acid) extends into the extracellular vestibule.

Diagram 2: Aglycone-Residue Interaction Map

This diagram visualizes the critical interactions between the aglycone residues and the SGLT2 protein, highlighting the role of the precursor-derived moieties.

BindingMode Sugar Glucose Moiety Linker Methylene Linker Sugar->Linker Res_Deep Deep Pocket (Asn75, His80, Glu99) Sugar->Res_Deep H-Bonds Proximal Proximal Ring (From Benzoic Acid) Distal Distal Ring (Tail) Proximal->Distal Res_Gate Hydrophobic Gate (Tyr290, Phe98) Proximal->Res_Gate Pi-Pi Stacking (Tyr290) Res_Vestibule Outer Vestibule (Phe101, Leu84, Val157) Distal->Res_Vestibule Hydrophobic Interactions Linker->Proximal Cl_Sub Cl/Me Substituent (Crucial for Orientation) Cl_Sub->Proximal Cl_Sub->Res_Gate Steric Fit

Caption: Mechanistic binding mode showing how the benzoic acid-derived proximal ring and substituent (Cl/Me) dictate orientation in the hydrophobic gate.[1]

Experimental Protocols

Protocol A: Synthesis of the Aglycone Intermediate (Dapagliflozin Type)

This protocol validates the reactivity of the 5-bromo-2-chlorobenzoic acid precursor.[1]

  • Activation: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM). Add catalytic DMF and dropwise oxalyl chloride (1.2 eq) at 0°C. Stir for 2h to generate the acid chloride.

  • Friedel-Crafts Acylation: Cool the mixture to -10°C. Add phenetole (1.1 eq). Slowly add

    
      (1.2 eq) in portions. The reaction color typically shifts to deep orange/red.
    
  • Quench & Isolation: Pour onto ice-water/HCl. Extract with DCM. Wash with brine. Recrystallize from ethanol to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1]

  • Reduction: Dissolve the ketone in acetonitrile/DCM (1:1). Add triethylsilane (

    
    , 3.0 eq). Cool to -20°C. Add 
    
    
    
    (2.0 eq) dropwise. This reduces the carbonyl to the methylene linker, a critical step for SGLT2 selectivity (carbonyls here reduce potency).
Protocol B: In Vitro SGLT2 Inhibition Assay (AMG Uptake)

Standard protocol to determine


.[1]
  • Cell Preparation: Use CHO-K1 cells stably transfected with human SGLT2 (or SGLT1 for selectivity).[1] Seed at

    
     cells/well in 96-well ScintiPlates.[1]
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 10 mM HEPES, 120 mM NaCl (or Choline-Cl for Na-free control), 4.7 mM KCl, 1.2 mM

    
    , 2.2 mM 
    
    
    
    , pH 7.4.[1]
  • Incubation:

    • Wash cells twice with KRH buffer.

    • Pre-incubate with inhibitor (various concentrations, e.g., 0.1 nM to 10

      
      M) for 15 min at 37°C.
      
  • Uptake: Add

    
    -
    
    
    
    -methyl-D-glucopyranoside (AMG) (final conc. 10
    
    
    M) and incubate for 2 hours.
  • Termination: Wash cells 3x with ice-cold Na-free KRH buffer containing phlorizin (100

    
    M) to stop transport.
    
  • Measurement: Measure radioactivity using a TopCount scintillation counter.

  • Analysis: Calculate specific Na-dependent uptake (Total uptake - Na-free uptake). Fit data to a non-linear regression model to determine

    
    .[1]
    

References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors."[1] Diabetes, Obesity and Metabolism.[7] Link[1]

  • Hummel, C. S., et al. (2012). "Structural selectivity of human SGLT inhibitors." American Journal of Physiology-Cell Physiology. Link[1][8]

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link[1]

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry. Link[1]

  • Niu, Y., et al. (2021). "Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter."[6] Nature. Link

  • BenchChem. "A Comparative Benchmarking of Canagliflozin Synthesis Routes." BenchChem Technical Guides. Link

Sources

A Comparative Guide to Purity Confirmation of Synthesized 5-Bromo-2-chloro-4-hydroxy-benzoic acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a key substituted aromatic carboxylic acid, often serving as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, it is a vital starting material for antidiabetic drugs like Dapagliflozin and Empagliflozin.[1][2] In the intricate pathway of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological activity.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity confirmation of synthesized 5-Bromo-2-chloro-4-hydroxy-benzoic acid. We will explore the rationale behind experimental design, from method development to data interpretation, and provide a validated protocol that ensures trustworthiness and scientific integrity.

Foreseeing the Challenge: Synthesis and Potential Impurities

To develop a selective and specific analytical method, one must first understand the potential impurities that may arise from the synthesis process. The synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid can be approached through several routes, each with a unique impurity profile. A common method involves the bromination of 2-chlorobenzoic acid.[3] This reaction, however, can produce isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, which can be difficult to separate.[2] Other routes might start from 2-chloro-trichloromethyl-benzene followed by hydrolysis, which can lead to incomplete hydrolysis products.[2][4]

Therefore, a robust purity assay must be able to separate and detect, at a minimum:

  • Starting Materials: e.g., 2-chlorobenzoic acid.

  • Reagents: e.g., N-bromosuccinimide (NBS).

  • Isomeric Byproducts: e.g., 4-bromo-2-chlorobenzoic acid.

  • Over- or Under-halogenated Species: Products with different degrees of bromination or chlorination.

  • Products of Degradation or Side Reactions.

LC-MS is the analytical technique of choice for this challenge, as it couples the powerful separation capabilities of liquid chromatography with the definitive identification power of mass spectrometry.[5][6]

The Analytical Workflow: A Self-Validating System

A successful purity confirmation workflow is a closed loop that ensures accuracy and traceability at every stage. The process described below is designed to be systematic and self-validating.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Verification cluster_decision Phase 4: Decision & Reporting Sample Synthesized Batch of 5-Bromo-2-chloro-4-hydroxy-benzoic acid Prep Sample & Standard Preparation (Dilution in Methanol/Water) Sample->Prep Standard High-Purity (>98%) Reference Standard Standard->Prep LC LC Separation (Reversed-Phase Chromatography) Prep->LC MS MS Detection (ESI- in Scan & SIM Mode) LC->MS Chromatogram Total Ion Chromatogram (TIC) Analysis MS->Chromatogram MassSpec Mass Spectra Extraction & Analysis Chromatogram->MassSpec PurityCalc Purity Calculation (% Area Normalization) MassSpec->PurityCalc Decision Purity Confirmation (Compare against Specification) PurityCalc->Decision Report Generate Certificate of Analysis Decision->Report

Caption: Experimental workflow for LC-MS purity confirmation.

Experimental Design: A Comparative Approach

The target analyte, 5-Bromo-2-chloro-4-hydroxy-benzoic acid, is a polar compound due to its carboxylic acid and hydroxyl groups. This presents a challenge for traditional reversed-phase (RP) chromatography, where such compounds can exhibit poor retention and elute near the void volume, leading to potential interference from the sample matrix.[7][8]

We will compare two reversed-phase LC methods: a standard C18 approach and an optimized method using a column designed for enhanced polar retention.

Sample and Standard Preparation
  • Solvent Selection: A diluent of 50:50 Methanol:Water is chosen for its excellent solvating power for the analyte and its compatibility with reversed-phase mobile phases.

  • Reference Standard Preparation: Prepare a stock solution of the high-purity (>98%) reference standard at 1.0 mg/mL in the selected solvent. From this, prepare a working standard at 10 µg/mL.

  • Synthesized Sample Preparation: Prepare the synthesized sample at the same concentration (10 µg/mL) to ensure accurate comparison of retention times and response.

LC-MS Methodologies: Comparison of Stationary Phases

The choice of the LC column is paramount for achieving the necessary separation of the main compound from its potential impurities.

ParameterMethod A: Standard C18Method B: Polar-Optimized C18Rationale for Comparison
LC Column Standard C18, 100 Å, 2.7 µm, 2.1 x 100 mmWaters™ ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 x 100 mmThe HSS T3 column is engineered to promote retention of polar compounds even under 100% aqueous mobile phase conditions, which is a known weakness of standard C18 phases.[9]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier, ideal for MS, that suppresses the ionization of the carboxylic acid group, aiding retention.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% to 95% B over 8 minutes5% to 95% B over 8 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µL2 µL
Expected Outcome Potential for early elution and poor retention of the main peak and polar impurities.Improved retention, better peak shape, and superior resolution between the main analyte and closely eluting polar impurities.
Mass Spectrometry Parameters: Ensuring Specificity

The mass spectrometer acts as a highly specific detector.[11] Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is the logical choice, as it will readily deprotonate the carboxylic acid and phenolic hydroxyl groups.

  • Ionization Mode: ESI Negative (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temp.: 150 °C

  • Desolvation Temp.: 350 °C

  • Desolvation Gas Flow: 650 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Data Acquisition:

    • Full Scan Mode: m/z 50-500. This is used to get a complete picture of all ions present in the sample.

    • Selected Ion Recording (SIR): Target m/z 232.9 & 234.9. The molecular weight of C₇H₄BrClO₂ is ~235.46 g/mol .[3] In negative ESI mode, we expect the [M-H]⁻ ion. Due to the natural isotopic abundance of Bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and Chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl), we expect a characteristic isotopic pattern. The primary ions will be:

      • C₇H₃⁷⁹Br³⁵ClO₂⁻ = ~232.9

      • C₇H₃⁸¹Br³⁵ClO₂⁻ = ~234.9 (The [M+2] peak)

    • SIR mode provides enhanced sensitivity for detecting the target analyte and its isomers at low levels.

Data Analysis and Purity Calculation

  • Identity Confirmation:

    • Inject the reference standard and confirm the retention time and the mass spectrum. The extracted ion chromatogram for m/z 232.9 should show a single, sharp peak at the expected retention time.

    • The mass spectrum for this peak must show the expected [M-H]⁻ ion and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

  • Purity Assessment of Synthesized Sample:

    • Analyze the Total Ion Chromatogram (TIC) from the synthesized sample injection.

    • Integrate the peak area of the main compound and all impurity peaks detected.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification:

    • For any impurity peak, extract the mass spectrum. The accurate mass can provide a molecular formula and give clues to the impurity's identity (e.g., a mass corresponding to a starting material or a known isomer).

Method Validation Principles

While a full validation was not performed for this guide, any method intended for quality control release testing must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Key parameters to validate would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a given range.

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

Conclusion

The purity confirmation of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is a critical step in the pharmaceutical manufacturing chain. A well-designed LC-MS method provides an unparalleled combination of separation and specificity to ensure the quality of this key intermediate.[6] While a standard C18 column can provide adequate results, the use of a polar-optimized stationary phase (Method B) is strongly recommended. This approach yields superior retention and resolution for the polar analyte and its potential impurities, providing a more robust and trustworthy method. The inherent specificity of mass spectrometry, particularly its ability to confirm the characteristic isotopic signature of the halogenated compound, provides an unequivocal confirmation of identity that is not possible with UV detection alone.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • D'Avolio, A., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • Conti, M., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. [Link]

  • PubMed. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

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A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against Benzoic Acid Haptens

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the development of specific immunoassays for small molecules is a cornerstone of modern analytics. Benzoic acid, a common preservative and a structural motif in many pharmaceuticals, presents a classic case study in the challenges of generating specific antibodies against small molecule haptens. The inherent difficulty lies not just in eliciting an immune response to such a small, non-immunogenic molecule, but in achieving the desired specificity, minimizing cross-reactivity with structurally similar compounds.

This guide provides an in-depth comparison of methodologies and experimental strategies for conducting cross-reactivity studies of antibodies raised against benzoic acid haptens. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, offering insights grounded in immunochemical principles to empower you to design, execute, and interpret your studies with confidence.

The Foundational Challenge: Making the Invisible, Visible

Small molecules like benzoic acid (MW < 900 Da) are considered haptens; they are incapable of inducing an immune response on their own. To generate antibodies, they must be covalently linked to a larger, immunogenic carrier molecule, typically a protein. This hapten-carrier conjugate acts as an artificial antigen, presenting the hapten to the host's immune system. The resulting antibodies are the critical reagents for developing sensitive and specific immunoassays.

However, the specificity of these antibodies is paramount. An antibody's utility is defined by its ability to bind the target analyte with high affinity while ignoring other molecules in a complex sample matrix. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false positives and inaccurate quantification, undermining the reliability of an assay. Therefore, a thorough investigation of cross-reactivity is not just a validation step but a fundamental component of antibody characterization.

Part 1: Generating the Tools - A Comparative Analysis of Anti-Benzoic Acid Antibody Production

The journey to a specific antibody begins long before the first immunoassay is run. The design of the immunogen—the hapten-carrier conjugate—is the most critical factor influencing the resulting antibody's specificity and affinity.

Hapten Design: The Blueprint for Specificity

The selection of the benzoic acid derivative and the point of attachment to the carrier protein dictates which parts of the molecule the immune system "sees" as antigenic epitopes. To generate antibodies that recognize the core benzoic acid structure, the linker should be attached at a position that leaves the key functional groups exposed.

For instance, studies have successfully used aminobenzoic acid isomers as haptens. By using 2-aminobenzoic acid, 3-aminobenzoic acid, or 4-aminobenzoic acid, researchers can direct the immune response to different presentations of the benzoic acid molecule. The choice of attachment point on the benzene ring (ortho, meta, or para) can significantly affect antibody affinity and specificity due to steric hindrance effects that may compromise the presentation of the antigenic epitope.

G cluster_hapten Hapten Design cluster_conjugation Conjugation Strategy cluster_immuno Immunization & Antibody Production cluster_analysis Specificity Analysis Hapten Benzoic Acid Core Structure H2 4-Aminobenzoic Acid (Hapten) Hapten->H2 Derivatize for conjugation Carrier Carrier Protein (e.g., BSA, KLH) H2->Carrier EDC/NHS Coupling Immunogen Hapten-Carrier Conjugate Antibody Generate Monoclonal or Polyclonal Antibodies Immunogen->Antibody Immunize Host ELISA Competitive ELISA for Cross-Reactivity Testing Antibody->ELISA

Comparing Conjugation Strategies and Carrier Proteins

The method used to link the hapten to the carrier and the choice of carrier itself are critical variables.

FeatureComparison & Causality
Carrier Protein Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA) are commonly used. KLH is highly immunogenic due to its large size and foreignness to mammals, often eliciting a strong immune response. BSA is smaller and less immunogenic but is well-characterized and readily available. The choice impacts the magnitude of the immune response.
Conjugation Chemistry The carbodiimide reaction (using EDC) is a simple and effective method for creating a stable amide bond between a carboxyl group on the hapten (or a linker) and a primary amine on the carrier protein (e.g., lysine residues). The addition of N-hydroxysuccinimide (NHS) increases coupling efficiency by creating a more stable intermediate. This method is robust for haptens like benzoic acid that possess or can be modified to possess a carboxyl group.
Hapten Density The molar ratio of hapten to carrier protein influences the antibody response. A higher hapten density can increase the strength and specificity of the response, but excessive conjugation can mask the carrier's T-cell epitopes or alter its structure, potentially reducing immunogenicity. Therefore, characterizing the conjugate to determine the hapten-to-carrier ratio is a crucial quality control step.

Part 2: The Litmus Test - Designing and Interpreting Cross-Reactivity Assays

The most common and effective method for assessing the cross-reactivity of anti-hapten antibodies is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) . This format is ideal for small molecules that cannot be "sandwiched" by two antibodies.

The principle is based on competition: a limited number of specific antibody binding sites are contested by the free analyte (e.g., benzoic acid) in the sample and a fixed amount of a hapten-protein conjugate (the coating antigen) immobilized on a microplate. The signal generated is inversely proportional to the concentration of free analyte in the sample.

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte_H Benzoic Acid (High Conc.) Ab_H Antibody Analyte_H->Ab_H Binds Plate_H Coating Antigen on Plate Ab_H->Plate_H Binding Blocked Result_H Low Signal Plate_H->Result_H Leads to Analyte_L Benzoic Acid (Low Conc.) Ab_L Antibody Analyte_L->Ab_L Minimal Binding Plate_L Coating Antigen on Plate Ab_L->Plate_L Binds Result_L High Signal Plate_L->Result_L Leads to

Homologous vs. Heterologous Assays

A critical choice in assay design is the coating antigen.

  • Homologous Assay: The same hapten-carrier conjugate used for immunization is also used as the coating antigen.

  • Heterologous Assay: The coating antigen differs from the immunogen in terms of the hapten structure, the linker, or the carrier protein.

Heterologous strategies are often employed to increase assay sensitivity. For example, a study developing an immunoassay for benzoic acid found that using 4-aminobenzoic acid (4-AA) conjugated to BSA as the immunogen, but 3-aminobenzoic acid (3-AA) conjugated to OVA as the coating antigen, resulted in a 3.4-fold improvement in sensitivity (lower IC50) compared to the homologous format. This is because antibodies with very high affinity for the immunogen structure might bind too tightly in a homologous assay, requiring a higher concentration of free analyte to displace them. A heterologous coating antigen selects for antibodies that recognize the core hapten structure, often leading to a more sensitive competitive curve.

Quantifying Cross-Reactivity: A Data-Driven Comparison

Cross-reactivity (CR) is determined by comparing the concentration of benzoic acid required to inhibit 50% of the signal (IC50) with the IC50 of a potential cross-reactant.

The formula is: CR (%) = (IC50 of Benzoic Acid / IC50 of Cross-Reactant) x 100

The following table presents a summary of representative data from studies on anti-benzoic acid antibodies, illustrating how immunogen design impacts specificity.

Immunizing HaptenAntibodyCoating AntigenAnalyteIC50 (mg/L)Cross-Reactivity (%)Reference
4-Aminobenzoic acid-BSAmAb 6D83-Aminobenzoic acid-OVABenzoic Acid 0.21 100
4-Hydroxybenzoic acid>100<0.21
Salicylic acid>100<0.21
3-Aminobenzoic acid0.3560
4-Aminobenzoic acid0.2584

This table is a synthesized representation based on published data to illustrate comparative principles.

Interpretation: The data shows that the monoclonal antibody (mAb) 6D8, raised against 4-aminobenzoic acid, is highly specific for benzoic acid. It exhibits significant cross-reactivity with the closely related aminobenzoic acid isomers but shows negligible reactivity with hydroxylated or other substituted forms. This demonstrates the antibody's ability to recognize the core benzene ring and carboxyl group but also highlights its sensitivity to substitutions at the para-position, where the linker was attached in the immunogen.

Part 3: Field-Proven Methodologies

The trustworthiness of any study hinges on robust and reproducible protocols. Here, we provide detailed, self-validating workflows for the key experimental phases.

Experimental Protocol 1: Hapten-Carrier Conjugation (4-Aminobenzoic Acid to BSA via EDC/NHS)

This protocol describes the covalent linking of a benzoic acid hapten to a carrier protein.

Materials:

  • 4-Aminobenzoic acid (4-AA)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation: In a small glass vial, dissolve 10 mg of 4-AA in 1 mL of DMF. Add a 1.5-fold molar excess of EDC and NHS.

    • Causality: EDC activates the carboxyl group of a linker (if used) or a modified hapten. NHS is added to form a more stable amine-reactive ester, increasing the efficiency of the subsequent reaction with the protein.

  • Incubation: Stir the mixture at room temperature for 4 hours in the dark to allow the active ester to form.

  • Conjugation: Dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4). While gently stirring, add the activated hapten solution dropwise to the BSA solution.

  • Reaction: Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the buffer.

    • Self-Validation: Dialysis removes unreacted hapten and coupling reagents. Successful conjugation can be confirmed by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

  • Storage: Store the purified conjugate (e.g., 4-AA-BSA) at -20°C.

Experimental Protocol 2: Monoclonal Antibody Production Workflow

This protocol provides a high-level overview of the hybridoma method for generating monoclonal antibodies.

Procedure:

  • Immunization: Immunize BALB/c mice with the purified hapten-carrier conjugate (e.g., 4-AA-BSA) emulsified in an appropriate adjuvant. Administer several booster injections over a period of several weeks.

  • Titer Check: Screen mouse serum via indirect ELISA to confirm the presence of antibodies against the hapten.

  • Cell Fusion: Harvest spleen cells from a mouse with a high antibody titer and fuse them with myeloma cells (immortal cancer cells) using polyethylene glycol (PEG).

    • Causality: This creates hybridoma cells, which have the antibody-producing capability of B-cells and the immortality of myeloma cells.

  • Selection: Grow the fused cells in a selective medium (e.g., HAT medium) that only allows hybridomas to survive.

  • Screening: Screen the supernatant from each hybridoma culture for the presence of the desired antibodies using an ELISA-based method.

  • Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure that the resulting cell line is derived from a single parent cell (monoclonal).

  • Antibody Production & Purification: Expand the selected monoclonal hybridoma clone in vitro (in cell culture) or in vivo (as ascites in mice) to produce large quantities of the monoclonal antibody. Purify the antibody from the supernatant or ascites fluid.

Experimental Protocol 3: Cross-Reactivity Testing by Indirect Competitive ELISA

This protocol details the steps for quantifying antibody specificity.

Materials:

  • Purified monoclonal or polyclonal antibody

  • Coating antigen (e.g., 3-AA-OVA)

  • Benzoic acid and potential cross-reactants

  • High-binding 96-well microtiter plates

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Enzyme-conjugated secondary antibody (e.g., HRP-Goat-anti-Mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

Procedure:

  • Plate Coating: Dilute the coating antigen to 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Discard the blocking buffer and wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of benzoic acid and each potential cross-reactant in PBS.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

    • Causality: During this step, the antibody will bind to either the free analyte in the solution or the immobilized coating antigen on the plate. Higher concentrations of free analyte will result in less antibody binding to the plate.

  • Washing: Discard the solution and wash the plate 5 times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the solution and wash the plate 5 times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log concentration for each compound. Determine the IC50 value for each and calculate the percent cross-reactivity as described previously.

Conclusion

The generation and characterization of antibodies against benzoic acid haptens is a multifaceted process where success is dictated by rational design and rigorous validation. The specificity of the final antibody is not a matter of chance but a direct consequence of the hapten's design, the chosen conjugation chemistry, and the strategic implementation of heterologous immunoassay formats. By understanding the causality behind each experimental step—from immunogen synthesis to the competitive ELISA—researchers can effectively navigate the challenges of small molecule immunology. This guide provides the strategic framework and validated protocols necessary to produce and characterize high-quality antibodies, enabling the development of reliable and specific immunoassays for benzoic acid and other critical small molecule targets.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Hu, Y., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online, 9(1), 252-262. Retrieved from [Link]

  • Luthra, R., et al. (2019). Antibody specificity and promiscuity. Biochemical Journal, 476(3), 569-588. Retrieved from [Link]

  • Zhao, Q., et al. (2021). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. Retrieved from [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17056-17060. Retrieved from [Link]

  • Biointron. (2024, July 10). Antibody Specificity and Selectivity for Precision in Research. Retrieved from [Link]

  • AAT Bioquest. (2024, March 11). What are the differences between cross-reactivity and specificity? Retrieved from [https://www.aatbio.

A Comparative Analysis of Synthetic Routes to 5-Bromo-2-Chlorobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-chlorobenzoic acid is a key starting material and critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably for a new class of antidiabetic drugs, the SGLT2 inhibitors, which include Dapagliflozin and Empagliflozin.[1][2] The precise arrangement of the bromo and chloro substituents on the benzoic acid core is crucial for the efficacy of these drugs. Consequently, the efficient and scalable synthesis of this molecule with high purity is of significant interest to the pharmaceutical and chemical industries.

This guide provides a comparative analysis of the most common and emerging synthetic routes to 5-bromo-2-chlorobenzoic acid. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and industrial scalability.

Comparative Analysis of Synthetic Strategies

Several distinct synthetic strategies have been developed for the preparation of 5-bromo-2-chlorobenzoic acid, each with its own set of advantages and challenges. The choice of a particular route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The main approaches can be broadly categorized as:

  • Direct Bromination of 2-Chlorobenzoic Acid: A straightforward approach involving the electrophilic aromatic substitution of the readily available 2-chlorobenzoic acid.

  • Multi-step Synthesis from Salicylic Acid: A route that leverages the directing effects of the hydroxyl group in salicylic acid to control the regioselectivity of halogenation.

  • Sandmeyer Reaction of 5-Bromo-2-Amino-Substituted Precursors: A versatile method that introduces the chloro substituent at a late stage from an amino group.

  • Hydrolysis of 5-Bromo-2-Chlorobenzonitrile: A two-step process involving the synthesis of the corresponding nitrile followed by its hydrolysis.

  • One-Pot Synthesis from 2-Chlorobenzotrichloride: An approach that utilizes a readily available starting material and proceeds through a "one-pot" bromination and hydrolysis sequence.

The following sections will provide a detailed examination of each of these routes.

Route 1: Direct Bromination of 2-Chlorobenzoic Acid

This is arguably the most direct and atom-economical approach to 5-bromo-2-chlorobenzoic acid. The reaction proceeds via an electrophilic aromatic substitution, where the bromine is directed to the position para to the chlorine atom and meta to the deactivating carboxylic acid group.

Mechanistic Insights

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid, usually concentrated sulfuric acid.[3] The sulfuric acid protonates the NBS, generating a more potent electrophilic bromine species. The chlorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. The substitution occurs predominantly at the 5-position (para to chlorine and meta to the carboxylic acid), as this position is the most activated. However, a significant challenge with this method is the potential formation of the undesired 4-bromo-2-chlorobenzoic acid isomer.[4] To enhance the selectivity for the desired 5-bromo isomer, catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide can be added to the reaction mixture.[3][5] These sulfur-containing compounds are believed to modulate the reactivity of the brominating species, thereby improving the regioselectivity.

G 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Chlorobenzoic Acid->Electrophilic Aromatic Substitution NBS / H₂SO₄ NBS / H₂SO₄ NBS / H₂SO₄->Electrophilic Aromatic Substitution 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Electrophilic Aromatic Substitution->5-Bromo-2-chlorobenzoic Acid Major Product 4-Bromo Isomer (impurity) 4-Bromo Isomer (impurity) Electrophilic Aromatic Substitution->4-Bromo Isomer (impurity) Minor Product

Caption: Direct Bromination of 2-Chlorobenzoic Acid.

Experimental Protocol

The following protocol is a representative example of the direct bromination of 2-chlorobenzoic acid with improved selectivity.[3]

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.

  • Catalyst Addition: Add 0.662 g (0.006 mol) of potassium sulfide to the mixture and stir at 40 °C for 20 minutes until the solution is clear.

  • Bromination: Add 4.271 g (0.024 mol) of N-bromosuccinimide in portions to the reaction mixture while maintaining the temperature at 40 °C.

  • Reaction Monitoring: Continue stirring at 40 °C for 60 minutes. The reaction progress can be monitored by HPLC.

  • Work-up and Crystallization: After the reaction is complete, slowly pour the reaction mixture into 80 mL of an ice-water bath to precipitate the crude product.

  • Purification: Filter the crude product and wash the filter cake with water. Recrystallize the crude product from a mixture of acetic acid and water (e.g., 24 mL acetic acid and 36 mL water) to obtain the purified 5-bromo-2-chlorobenzoic acid.

Route 2: Multi-step Synthesis from Salicylic Acid

This synthetic route takes advantage of the strong directing effect of the hydroxyl group in salicylic acid to achieve regioselective bromination, followed by the conversion of the hydroxyl group to a chloro group.[6][7]

Mechanistic Insights

The synthesis begins with the bromination of salicylic acid. The hydroxyl group is a strongly activating ortho, para-director, leading to the formation of 5-bromo-2-hydroxybenzoic acid with high selectivity. The subsequent chlorination step to replace the hydroxyl group with a chlorine atom is more challenging and can be achieved using various chlorinating agents, such as carbon tetrachloride in the presence of a catalyst like hexacarbonylmolybdenum.[6] This transformation is a key step and its efficiency can significantly impact the overall yield of the process.

G Salicylic Acid Salicylic Acid Bromination Bromination Salicylic Acid->Bromination 5-Bromo-2-hydroxybenzoic Acid 5-Bromo-2-hydroxybenzoic Acid Bromination->5-Bromo-2-hydroxybenzoic Acid Chlorination Chlorination 5-Bromo-2-hydroxybenzoic Acid->Chlorination 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Chlorination->5-Bromo-2-chlorobenzoic Acid

Caption: Synthesis from Salicylic Acid.

Experimental Protocol

A detailed experimental protocol for this route is outlined in the patent literature.[6] The following is a summarized procedure:

  • Bromination of Salicylic Acid: Salicylic acid is brominated using a suitable brominating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent to yield 5-bromo-2-hydroxybenzoic acid.

  • Chlorination of 5-Bromo-2-hydroxybenzoic Acid: The obtained 5-bromo-2-hydroxybenzoic acid is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom. This can be achieved using a variety of chlorinating agents and catalysts under specific reaction conditions.

  • Purification: The final product, 5-bromo-2-chlorobenzoic acid, is purified by recrystallization.

Route 3: Sandmeyer Reaction of 5-Bromo-2-Amino-Substituted Precursors

The Sandmeyer reaction is a powerful and widely used method for the conversion of an aromatic amino group into a variety of substituents, including halogens.[6][8] In this route, a 5-bromo-2-aminobenzoic acid derivative is diazotized and subsequently treated with a copper(I) chloride to introduce the chloro substituent.

Mechanistic Insights

The reaction proceeds in two main steps. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then reacted with a copper(I) chloride solution. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired aryl chloride.

G 5-Bromo-2-aminobenzoic Acid Derivative 5-Bromo-2-aminobenzoic Acid Derivative Diazotization (NaNO₂ / H⁺) Diazotization (NaNO₂ / H⁺) 5-Bromo-2-aminobenzoic Acid Derivative->Diazotization (NaNO₂ / H⁺) Diazonium Salt Diazonium Salt Diazotization (NaNO₂ / H⁺)->Diazonium Salt Sandmeyer Reaction (CuCl) Sandmeyer Reaction (CuCl) Diazonium Salt->Sandmeyer Reaction (CuCl) 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Sandmeyer Reaction (CuCl)->5-Bromo-2-chlorobenzoic Acid

Caption: Sandmeyer Reaction Route.

Experimental Protocol

The following is a general procedure for the Sandmeyer reaction to synthesize 5-bromo-2-chlorobenzoic acid from a 5-bromo-2-aminobenzoic acid derivative.[9]

  • Diazotization: Dissolve the 5-bromo-2-aminobenzoic acid derivative in a suitable acidic solution (e.g., 20% hydrochloric acid). Cool the solution to a low temperature (typically -5 to 10 °C). Slowly add a solution of sodium nitrite while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the cuprous chloride solution.

  • Hydrolysis (if starting from an ester): If the starting material is an ester, the resulting 5-bromo-2-chlorobenzoic acid ester is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification to yield the final product.

  • Work-up and Purification: The product is isolated by filtration and purified by recrystallization.

Route 4: Hydrolysis of 5-Bromo-2-Chlorobenzonitrile

This two-step route involves the synthesis of 5-bromo-2-chlorobenzonitrile, followed by its hydrolysis to the corresponding carboxylic acid.[8][10][11]

Mechanistic Insights

The first step is the bromination of 2-chlorobenzonitrile. Similar to the direct bromination of 2-chlorobenzoic acid, this is an electrophilic aromatic substitution. The nitrile group is a deactivating, meta-directing group, while the chlorine is an ortho, para-director. Bromination occurs at the 5-position, which is para to the chlorine and meta to the nitrile group. The second step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by acidification. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group, leading to the formation of a carboxylate salt, which is then protonated to give the carboxylic acid.

G 2-Chlorobenzonitrile 2-Chlorobenzonitrile Bromination Bromination 2-Chlorobenzonitrile->Bromination 5-Bromo-2-chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile Bromination->5-Bromo-2-chlorobenzonitrile Hydrolysis (NaOH, then H⁺) Hydrolysis (NaOH, then H⁺) 5-Bromo-2-chlorobenzonitrile->Hydrolysis (NaOH, then H⁺) 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Hydrolysis (NaOH, then H⁺)->5-Bromo-2-chlorobenzoic Acid G 2-Chlorobenzotrichloride 2-Chlorobenzotrichloride Bromination Bromination 2-Chlorobenzotrichloride->Bromination 2-Chloro-5-bromobenzotrichloride 2-Chloro-5-bromobenzotrichloride Bromination->2-Chloro-5-bromobenzotrichloride Hydrolysis (H⁺) Hydrolysis (H⁺) 2-Chloro-5-bromobenzotrichloride->Hydrolysis (H⁺) 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Hydrolysis (H⁺)->5-Bromo-2-chlorobenzoic Acid

Caption: One-Pot Synthesis from 2-Chlorobenzotrichloride.

Experimental Protocol

The following is a representative protocol for the one-pot synthesis from 2-chlorobenzotrichloride. [12]

  • Bromination: In a reaction vessel, 2-chlorobenzotrichloride is reacted with a brominating agent (e.g., bromine, NBS) in the presence of a catalyst (e.g., iron powder, iron salt).

  • Hydrolysis: After the bromination is complete, the reaction mixture is subjected to hydrolysis under acidic conditions to convert the trichloromethyl group to a carboxylic acid.

  • Work-up and Purification: The crude 5-bromo-2-chlorobenzoic acid is isolated by filtration and purified by recrystallization.

Quantitative Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reactions Reported Yield Reported Purity Key Advantages Key Disadvantages
1. Direct Bromination 2-Chlorobenzoic AcidElectrophilic Aromatic Substitution85-95% [3][7]>99% (with catalyst) [3]High atom economy, few stepsPotential for isomer formation
2. From Salicylic Acid Salicylic AcidBromination, Chlorination~90% (bromination) [6]High [6]Good regioselectivity in brominationChlorination step can be harsh
3. Sandmeyer Reaction 5-Bromo-2-aminobenzoic Acid DerivativeDiazotization, Sandmeyer Reaction89.8% (three steps) [9]99.6% [9]High yield and purity, versatileMulti-step, use of nitrite
4. From Nitrile 2-ChlorobenzonitrileBromination, Hydrolysis85.9% [8][10]99.9% [8]High purityTwo distinct steps
5. From Benzotrichloride 2-ChlorobenzotrichlorideBromination, Hydrolysis>95% (crude) [7]80-92% (crude) [7]Inexpensive starting material, one-potPotentially lower purity of crude product

Conclusion

The synthesis of 5-bromo-2-chlorobenzoic acid can be accomplished through several viable routes, each with its own merits and drawbacks.

  • The direct bromination of 2-chlorobenzoic acid stands out for its simplicity and high atom economy. With the use of appropriate catalysts to control regioselectivity, this method is highly attractive for large-scale industrial production.

  • The synthesis from salicylic acid offers excellent control over the initial bromination step, but the subsequent chlorination can be challenging.

  • The Sandmeyer reaction provides a high-yielding and high-purity route, but it involves multiple steps and the use of potentially hazardous reagents.

  • The hydrolysis of 5-bromo-2-chlorobenzonitrile is another effective two-step method that delivers a high-purity product.

  • The one-pot synthesis from 2-chlorobenzotrichloride is a cost-effective option due to the inexpensive starting material, although the purity of the crude product may be lower.

Ultimately, the selection of the optimal synthetic route will depend on a careful consideration of factors such as the desired scale of production, cost of raw materials, and the required purity of the final product. For industrial applications where cost and efficiency are paramount, the direct bromination of 2-chlorobenzoic acid with improved catalysts appears to be a particularly promising approach.

References

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Eureka | Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Eureka | Patsnap. Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. [Link]

  • Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents.
  • Google Patents. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

Sources

Structural Confirmation of 5-Bromo-2-chloro-4-hydroxybenzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and procedural framework for the structural confirmation of 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3). It is designed for pharmaceutical researchers requiring definitive proof of regiochemistry during drug substance intermediate characterization.

Executive Summary: The Regiochemistry Challenge

In the development of ATAD2 inhibitors and SGLT2 modulators, 5-Bromo-2-chloro-4-hydroxybenzoic acid serves as a critical scaffold. The synthesis typically involves the bromination of 2-chloro-4-hydroxybenzoic acid. This electrophilic aromatic substitution presents a significant characterization challenge: Regioisomerism.

While Mass Spectrometry (MS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) confirms functional groups, neither can definitively distinguish between the 5-bromo (desired) and 3-bromo (impurity) isomers with absolute certainty in rapid process controls. X-ray crystallography remains the "Gold Standard" for unambiguous structural assignment.

This guide compares X-ray crystallography against spectroscopic alternatives, demonstrating why it is the requisite method for structural validation.

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table contrasts the efficacy of standard analytical techniques in confirming the structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid.

FeatureX-Ray Crystallography 1H NMR (500 MHz) Mass Spectrometry (LC-MS)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer ID Definitive. Distinguishes Br vs. Cl positions based on electron density.Ambiguous. Both isomers show two aromatic singlets.Non-Specific. Both isomers have identical mass (

).
Sample State Single Crystal (Solid)Solution (DMSO-

, MeOD)
Ionized Gas/Solution
Limit of Detection Requires high-quality crystal (

mm)

g range sensitivity
ng range sensitivity
Key Limitation Time-intensive crystal growth.Lack of coupling partners on tetrasubstituted ring.Cannot map spatial orientation.
The NMR "Blind Spot"

In 5-Bromo-2-chloro-4-hydroxybenzoic acid, the aromatic ring is tetrasubstituted. The two remaining protons are para to each other (positions 3 and 6) or meta (if the bromine is misplaced).

  • Observation: The 1H NMR spectrum typically displays two singlets (e.g.,

    
     6.94 and 8.14 ppm in CDCl
    
    
    
    ).[1]
  • Ambiguity: Without vicinal protons to provide splitting patterns (doublets/triplets), confirming the exact position of the Bromine relative to the Chlorine requires complex 2D-NMR (NOESY/HMBC) which often yields weak correlations due to labile hydroxyl protons.

Decision Logic & Workflow

The following diagram illustrates the decision pathway researchers must follow when characterizing this intermediate.

StructuralConfirmation Start Crude Product (Bromination of 2-chloro-4-hydroxybenzoic acid) LCMS LC-MS Analysis (Confirm MW: 250.9) Start->LCMS NMR 1H NMR Analysis (Observe 2 Singlets) LCMS->NMR Decision Is Regiochemistry Unambiguous? NMR->Decision XRay X-Ray Crystallography (Single Crystal Diffraction) Decision->XRay No (Gold Standard) NOESY 2D NOESY/HMBC (Attempt Spatial Correlation) Decision->NOESY No (Rapid check) Result_X Definitive Structure: 5-Bromo vs 3-Bromo confirmed XRay->Result_X Anomalous Scattering (Br vs Cl) Result_N Probable Structure (Risk of misassignment) NOESY->Result_N

Caption: Analytical workflow for distinguishing halogenated benzoic acid regioisomers. High-contrast nodes indicate critical decision points.

Detailed Experimental Protocol: X-Ray Crystallography

To validate the structure, specifically distinguishing the heavy atoms (Bromine Z=35 vs. Chlorine Z=17), follow this optimized protocol.

Phase 1: Crystal Growth (Slow Evaporation)

Benzoic acid derivatives often form strong hydrogen-bonded dimers. Polar protic solvents are recommended to mediate solubility while allowing slow lattice formation.

  • Preparation: Dissolve 20 mg of 5-Bromo-2-chloro-4-hydroxybenzoic acid in 2 mL of Methanol/Water (4:1 v/v) or Ethyl Acetate/Hexane (1:1 v/v) .

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Crystallization: Cap the vial loosely (or poke holes in Parafilm) and store at room temperature (20–25°C) in a vibration-free environment.

  • Harvesting: After 3–7 days, inspect for colorless block-like or prismatic crystals. Select a specimen approximately

    
     mm.
    
Phase 2: Data Collection[2]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Bromine atom (
    
    
    will be high).
  • Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal motion (atomic displacement parameters) and improve resolution of the halogen positions.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, which is critical for distinguishing Br and Cl.

Phase 3: Structure Refinement (The Proof)
  • Space Group Determination: Expect monoclinic systems (e.g.,

    
    ), common for benzoic acids forming centrosymmetric dimers.
    
  • Phasing: Use Direct Methods (SHELXT) or Patterson methods (heavy atom location). The Bromine atom will dominate the scattering map.

  • Differentiation:

    • Assign the heaviest peak as Bromine (Br).

    • Assign the second heaviest peak (ortho to the acid or meta) as Chlorine (Cl).

    • Validation: If assigned incorrectly (swapped), the thermal ellipsoids will be nonsensical (Br assigned as Cl will have a tiny ellipsoid; Cl assigned as Br will "blow up").

    • Final R-factor: A high-quality structure should yield

      
      .
      

Expected Structural Features & Data Interpretation

When analyzing the solved structure, look for these specific interactions which confirm the stability and identity of the molecule.

A. Hydrogen Bonding Network

Benzoic acids typically crystallize as centrosymmetric dimers via the carboxylic acid groups (


 motif).[2]
  • Donor: Carboxylic -OH

  • Acceptor: Carbonyl O of the adjacent molecule.

  • Distance:

    
     distances are typically 
    
    
    
    Å.
B. Halogen Identification (Anomalous Scattering)

This is the core confirmation step.

  • Bromine (C-5): Bond length

    
     Å.
    
  • Chlorine (C-2): Bond length

    
     Å.
    
  • Differentiation: The significant difference in bond lengths (

    
     Å) and electron density peaks (
    
    
    
    ) provides the absolute confirmation of the 5-bromo-2-chloro regioisomer over the 5-chloro-2-bromo alternative.

References

  • Synthesis & NMR Context: Furane derivatives as inhibitors of ATAD2. (2017).[3] Patent WO2017093272A1.[3] (Describes the synthesis and 1H NMR of the intermediate).

  • Crystallographic Methodology: Ferguson, G., & Sim, G. A. (1962).[2] The crystal structures of halogenated benzoic acids.[4][2][5] (Foundational text on halogen distinction).

  • Comparative Analysis: BenchChem. (2025).[4][6] A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers.

  • General Protocol: NIST Chemistry WebBook. 5-Bromo-2-chlorobenzoic acid. (Reference for analog structures).

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a senior application scientist, my priority is to empower fellow researchers with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, field-tested protocol for the disposal of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the substance's hazards is essential. 5-Bromo-2-chloro-4-hydroxy-benzoic acid is a solid organic compound that, while not exhibiting acute, systemic toxicity, presents localized hazards that necessitate its classification as hazardous waste.

Its primary hazards, as identified in Safety Data Sheets (SDS) for structurally similar compounds, include skin, eye, and respiratory irritation.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous based on characteristic properties (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed.[3][4] Due to its irritant properties and as a best practice for halogenated organic compounds, it must be managed as hazardous waste.

Table 1: Hazard Profile of 5-Bromo-2-chloro-4-hydroxy-benzoic acid and Analogues

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Skin Irritation (Category 2)

H315: Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing.[1]
Serious Eye Irritation (Category 2)

H319: Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system

H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust.[1]
Disposal Classification -Hazardous Waste P501: Dispose of contents/container to an approved waste disposal plant. [5][6]

Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of irritation, all handling and disposal operations must be performed with the following minimum PPE:

  • Nitrile Gloves: To prevent skin contact and irritation.[7]

  • Splash-Proof Chemical Goggles: To protect against eye contact from dust or potential splashes of solutions.

  • Lab Coat: To protect skin and clothing from contamination.

All transfers of solid 5-Bromo-2-chloro-4-hydroxy-benzoic acid should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.[8]

Waste Segregation: The Critical First Step

The single most important step in chemical waste management is proper segregation at the point of generation.[4] Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HCl, HBr).[2] Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and complexity.[9]

Therefore, all waste streams containing 5-Bromo-2-chloro-4-hydroxy-benzoic acid must be classified and collected as HALOGENATED ORGANIC WASTE.

The following diagram outlines the critical decision-making process for segregating this waste.

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol ensures that no steps are missed. These procedures cover the disposal of the pure solid, contaminated materials, and solutions.

Protocol 1: Disposal of Solid 5-Bromo-2-chloro-4-hydroxy-benzoic acid
  • Container Selection: Procure a designated solid hazardous waste container. This should be a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid to ensure it is chemically compatible and can be securely sealed.[4]

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label.[10] Clearly write the full chemical name: "5-Bromo-2-chloro-4-hydroxy-benzoic acid." Avoid using abbreviations or chemical formulas.[7] Mark the appropriate hazard boxes (e.g., Irritant).

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste from its original container into the designated waste container using a clean spatula. Avoid creating dust.

  • Secure and Store: Tightly seal the container lid.[3] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10] The SAA should have secondary containment to prevent spills.

Protocol 2: Disposal of Contaminated Labware
  • Definition: Any item that has come into direct contact with 5-Bromo-2-chloro-4-hydroxy-benzoic acid is considered hazardous waste. This includes gloves, weigh boats, paper towels used for cleanup, pipette tips, and contaminated glassware.

  • Collection: Place these items into the same designated solid halogenated waste container as the pure solid, or a separate, clearly labeled container for "Halogenated Solid Waste."

  • Empty Original Containers: The original reagent bottle, once empty, should also be placed in this solid waste container for disposal. Do not rinse the container into the sink.

Protocol 3: Disposal of Solutions
  • Container Selection: Use a designated liquid hazardous waste container, preferably a glass bottle or a chemically-resistant plastic carboy with a screw cap. Do not use metal cans , as halogenated compounds can degrade to form acids that corrode metal.[8]

  • Labeling: Affix a "HAZARDOUS WASTE" label. List all constituents, including the full name "5-Bromo-2-chloro-4-hydroxy-benzoic acid" and all solvents (e.g., "Methanol," "Acetonitrile").

  • Waste Transfer: Using a funnel, carefully pour the waste solution into the container.

  • Closure and Storage: Keep the container closed at all times except when actively adding waste.[7] Store it in the SAA, within secondary containment.

On-Site Storage and Final Disposition

All hazardous waste must be managed from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility.[11]

  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in SAAs.[10] These areas must be clearly marked.

  • Container Management: Ensure all waste containers are kept clean on the exterior, are in good condition, and are sealed tightly to prevent leaks or fugitive emissions.[12]

  • Requesting Pickup: Once a waste container is nearly full (no more than 90% capacity) or has been accumulating for a set period (consult your institution's policy, often 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][13] They will transport the waste for final disposal at a permitted treatment, storage, and disposal facility (TSDF).

By following this comprehensive guide, you ensure the safe handling and compliant disposal of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, protecting yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • MSDS of 5-Bromo-2-chlorobenzoic acid. (2018, August 1). Capot Chemical. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 5-bromo-2-chlorobenzoic acid - Sdfine. Sdfine. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of South Carolina. [Link]

  • Halogenated Solvents Safety Guideline. Washington State University. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these, halogenated aromatic compounds such as 5-Bromo-2-chloro-4-hydroxy-benzoic acid represent a class of molecules with significant potential. However, their handling necessitates a rigorous and well-informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety within the laboratory.

Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety

Before any laboratory work commences, a thorough understanding of the potential hazards associated with the chemical is paramount. While specific toxicological data for 5-Bromo-2-chloro-4-hydroxy-benzoic acid is not extensively documented, the safety data for the closely related compound, 5-Bromo-2-chlorobenzoic acid, provides critical insights into its potential hazards. According to available Safety Data Sheets (SDS), this class of compounds is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4].

Hazard Analysis Summary:

Hazard ClassificationDescriptionPotential Health Effects
Skin Irritation (Category 2) May cause redness, itching, and inflammation upon contact with skin.Dermatitis, chemical burns.
Serious Eye Irritation (Category 2) Can cause significant and potentially damaging irritation to the eyes.Redness, pain, blurred vision, and in severe cases, corneal damage.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause irritation to the respiratory tract.Coughing, shortness of breath, and irritation of the nose and throat.

Given these potential hazards, a comprehensive risk assessment is the first crucial step. This involves evaluating the specific procedures to be undertaken, the quantities of the substance being used, and the potential for exposure.

cluster_risk_assessment Risk Assessment Workflow A Identify Chemical Hazards (Skin, Eye, Respiratory Irritation) B Evaluate Experimental Protocol (Weighing, Dissolving, Reaction) A->B C Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) B->C D Determine Required Control Measures (Engineering Controls, PPE) C->D

Caption: Risk assessment workflow for handling 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, it is essential to implement engineering and administrative controls to minimize the risk of exposure. These measures are designed to control hazards at their source.

  • Engineering Controls : The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood. All weighing, handling, and reactions involving 5-Bromo-2-chloro-4-hydroxy-benzoic acid should be conducted within a fume hood to prevent the inhalation of dust or vapors[5]. The fume hood's airflow will capture and exhaust airborne contaminants, providing a critical barrier between the researcher and the chemical.

  • Administrative Controls : These include establishing Standard Operating Procedures (SOPs) for the handling of this specific chemical, providing comprehensive safety training for all personnel involved, and ensuring that access to the area where the chemical is used is restricted.[6][7] Clear and concise labeling of all containers is also a critical administrative control.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risks. The selection of PPE must be based on the identified hazards and potential routes of exposure.

cluster_ppe_selection PPE Selection Guide cluster_routes Potential Exposure Routes cluster_ppe Required PPE Compound 5-Bromo-2-chloro-4-hydroxy-benzoic acid Dermal Dermal Contact Compound->Dermal Ocular Ocular Exposure Compound->Ocular Respiratory Respiratory Inhalation Compound->Respiratory Gloves Chemical-Resistant Gloves Dermal->Gloves LabCoat Laboratory Coat Dermal->LabCoat Goggles Safety Goggles Ocular->Goggles Respirator Respirator (if needed) Respiratory->Respirator

Caption: Decision-making for PPE selection based on exposure routes.

Dermal Protection: Preventing Skin Contact

Given that 5-Bromo-2-chloro-4-hydroxy-benzoic acid is a skin irritant, appropriate dermal protection is crucial.

  • Gloves : Standard nitrile gloves provide adequate protection against incidental contact. However, for prolonged handling or in situations where there is a higher risk of splashes, it is advisable to consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation or punctures before use. It is also good practice to double-glove when handling highly hazardous substances. After handling, gloves should be removed carefully to avoid contaminating the skin.

  • Laboratory Coat : A full-length, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. The lab coat should be made of a material appropriate for the chemicals being handled and should be buttoned completely.

Ocular Protection: Shielding Your Eyes

The eyes are particularly vulnerable to chemical splashes and dust.

  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8][9] Standard safety glasses with side shields do not offer sufficient protection from splashes, dust, or vapors. In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.[10]

Respiratory Protection: Guarding Against Inhalation

As this compound can cause respiratory irritation, preventing inhalation is a primary concern.

  • Use of a Fume Hood : As mentioned, all handling of the solid material should be performed in a chemical fume hood.

  • Respirators : In situations where a fume hood is not available or if there is a risk of airborne dust generation outside of a controlled environment (e.g., during a spill cleanup), a respirator may be necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates. For situations involving potential vapor exposure, a respirator with an organic vapor cartridge may be more appropriate.[10] The selection and use of respirators must comply with your institution's respiratory protection program, which includes fit-testing and training.

Safe Handling and Operational Procedures

Adherence to established safe handling procedures is critical for minimizing the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the chemical, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing : Carefully weigh the required amount of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolving : If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction : Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.

  • Post-Handling : After handling, decontaminate the work area. Carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and appropriate response is crucial.

  • Spill Cleanup : For a small spill, use an appropriate absorbent material to contain the spill. Wear appropriate PPE, including respiratory protection if necessary. For a large spill, evacuate the area and contact your institution's emergency response team.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with 5-Bromo-2-chloro-4-hydroxy-benzoic acid, including excess solid, contaminated gloves, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Protocol : Follow your institution's guidelines for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.[13]

Conclusion: A Commitment to a Culture of Safety

The safe handling of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is not merely a matter of following a checklist of procedures but is a mindset rooted in a deep understanding of the potential hazards and a commitment to mitigating them. By integrating the principles of hazard assessment, engineering and administrative controls, and the diligent use of personal protective equipment, researchers can confidently and safely advance their scientific endeavors. The guidance provided herein is intended to serve as a robust framework for establishing safe laboratory practices, ultimately fostering a culture where safety and scientific excellence go hand in hand.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Ahsan, S., & Tenney, M. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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5-Bromo-2-chloro-4-hydroxy-benzoic acid

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